molecular formula C9H16O3 B3417622 Methyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 110928-45-5

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B3417622
CAS No.: 110928-45-5
M. Wt: 172.22 g/mol
InChI Key: KOGYKIDJFOMAOF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 172.109944368 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYKIDJFOMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00928275, DTXSID401230262
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-85-3, 110928-44-4, 110928-45-5
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-hydroxymethylcyclohexanecarboxylate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
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Record name Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylate ester and a hydroxymethyl group on a cyclohexane scaffold, renders it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and high-performance polymers.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, analytical characterization, reactivity, and applications, with a focus on insights relevant to researchers in drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic value of a molecule is often defined by its functional group tolerance and the potential for selective chemical transformations. This compound embodies these principles, offering two distinct reactive centers: a nucleophilic alcohol and an electrophilic ester. This arrangement, particularly with the stereochemical possibilities of the cyclohexane ring (existing as cis and trans isomers), allows for sequential and controlled modifications, making it a key precursor in multi-step syntheses.[1] Its primary utility lies in its role as an intermediate for more complex molecules, such as derivatives of tranexamic acid, which are crucial in pharmaceutical development.[1]

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reactivity, and pharmacokinetic potential in derivative compounds. These properties are influenced by the interplay between the polar hydroxyl and ester groups and the nonpolar cyclohexane ring.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1][2]
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[1]
CAS Number 13380-85-3 (mixture of isomers), 110928-44-4 (trans), 110928-45-5 (cis)[2][3][4]
Density ~1.059 g/cm³[1][3]
Boiling Point ~250.7 °C at 760 mmHg[1][3]
Melting Point 99.8 °C (Isomer not specified)[1]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]
Appearance Colorless to pale-yellow solid or liquid.

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and ester oxygens) contributes to its polarity and relatively high boiling point. Its solubility profile is characteristic of a molecule with both polar and nonpolar regions, allowing for its use in a variety of solvent systems.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the hydrogenation of an aromatic precursor. This method is efficient and provides good control over the stereochemistry of the final product.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol describes a standard laboratory procedure for the synthesis of this compound. The choice of a palladium on carbon (Pd/C) catalyst is based on its high activity and selectivity for aromatic ring hydrogenation.[1]

Materials:

  • Methyl 4-(hydroxymethyl)benzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Tetrahydrofuran)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Celite or another filtration aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Charge the vessel with Methyl 4-(hydroxymethyl)benzoate and 5-10 wt% of 10% Pd/C catalyst.

  • Solvent Addition: Add a suitable solvent, such as ethanol or THF, to dissolve the starting material.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen gas to 10–50 bar.

  • Reaction: Heat the mixture to 80–120°C and stir vigorously for 12–24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification A Charge Reactor with: - Methyl 4-(hydroxymethyl)benzoate - Pd/C Catalyst - Solvent (Ethanol/THF) B High-Pressure Hydrogenation (10-50 bar H₂, 80-120°C) A->B C Reaction Monitoring (TLC/GC) B->C D Catalyst Removal (Filtration through Celite) C->D Reaction Complete E Solvent Evaporation (Rotary Evaporator) D->E F Final Purification (Column Chromatography or Recrystallization) E->F G Pure Product F->G

Caption: Workflow for Synthesis and Purification.

Analytical Characterization: Ensuring Purity and Structural Integrity

A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of the molecule, including the stereochemistry of the substituents on the cyclohexane ring.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methoxy group of the ester (~3.6 ppm), the protons of the hydroxymethyl group (~3.5 ppm), and the protons on the cyclohexane ring (in the 1.0-2.5 ppm range). The coupling patterns of the ring protons can help determine the cis/trans isomeric ratio.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 170 ppm, the carbon of the hydroxymethyl group at approximately 65 ppm, and the methoxy carbon near 50 ppm. The remaining signals correspond to the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound.[1] Under electrospray ionization (ESI), the molecule is expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Workflow Diagram

G cluster_primary Primary Analysis cluster_structural Structural Elucidation A Synthesized Product B Purity Assessment (HPLC/GC) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Purity Confirmed D IR Spectroscopy C->D E Mass Spectrometry (MS/HRMS) D->E F Characterized Compound E->F Structure Confirmed G cluster_derivatives Derivatives A Methyl 4-(hydroxymethyl) cyclohexanecarboxylate B 4-(Aminomethyl)cyclohexane carboxylic Acid (Tranexamic Acid) A->B Amine Synthesis C Polyesters / Polyamides A->C Polymerization D Other Pharmaceutical Intermediates A->D Further Functionalization

Caption: Role as a Versatile Chemical Intermediate.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with its dual reactivity, make it an important intermediate for the development of a wide range of products, from life-saving pharmaceuticals to high-performance materials. A thorough understanding of its properties and reactivity is crucial for its effective utilization in research and development.

References

  • Chemsrc. (2025). CAS#:13380-85-3 | this compound. Retrieved from [Link]

  • PubChem. (2025). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (2025). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C9H16O3). Retrieved from [Link]

  • PubChem. (2025). Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • PubChem. (2025). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Rising Potential of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Derivatives in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of a Versatile Cyclohexane Scaffold

In the landscape of medicinal chemistry, the quest for novel pharmacophores with desirable biological activities is perpetual. The cyclohexane ring, a fundamental carbocyclic scaffold, has consistently served as a cornerstone in the design of therapeutically relevant molecules, offering a unique combination of structural rigidity and conformational flexibility.[1] Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cyclohexane derivative, is emerging as a particularly valuable building block for the synthesis of a diverse array of bioactive compounds.[2] Its strategic placement of a hydroxymethyl group and a methyl ester provides two distinct points for chemical modification, enabling the creation of libraries of derivatives with finely tuned pharmacological properties. This technical guide delves into the burgeoning field of this compound derivatives, exploring their synthesis, established and potential biological activities, and the experimental methodologies crucial for their evaluation. We will navigate the current understanding of their mechanisms of action, drawing insights from structurally related compounds to illuminate promising avenues for future drug discovery and development.

Synthetic Strategies: Forging Bioactive Derivatives

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to amines, halides, or other functionalities, while the ester can be hydrolyzed or aminated.[2] A common synthetic route to the core structure involves the hydrogenation of methyl 4-(hydroxymethyl)benzoate, typically using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure.[2]

A key application of this scaffold is in the synthesis of tranexamic acid derivatives, which are known for their antifibrinolytic activity.[2] This is achieved by converting the hydroxymethyl group into a primary amine.[2] Furthermore, the core can be elaborated into more complex structures, such as sulfonamido derivatives, which have shown promise in cancer therapy due to the ability of the sulfonamide group to inhibit key enzymes.[2]

Anticipated Biological Activities and Mechanistic Insights

While direct and extensive biological data on a wide range of this compound derivatives is still an evolving area of research, compelling evidence from structurally similar cyclohexane-containing molecules points towards significant potential in several therapeutic areas.[3]

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

The cyclohexane framework is a constituent of several established anticancer agents.[1] Derivatives of this compound, particularly those incorporating functionalities known to interact with biological targets in cancer cells, are of considerable interest. For instance, the introduction of aminoethyl side chains has been explored for its potential to yield σ1 receptor antagonists for tumor therapy.[4]

Hypothesized Mechanism of Action: The cytotoxic effects of these derivatives could be mediated through various pathways, including the induction of apoptosis and cell cycle arrest. The specific mechanism will be highly dependent on the nature of the appended functional groups. For example, derivatives could be designed to inhibit specific kinases, disrupt protein-protein interactions, or interfere with DNA replication.

Experimental Workflow: Assessing Anticancer Activity

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., MCF-7, HepG2, A549) B Compound Treatment (Varying Concentrations) A->B C MTT Assay for Cell Viability B->C D Determination of IC50 Values C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot for Key Proteins (e.g., Caspases, Bcl-2 family) D->G G Derivative Derivative IKK IKK Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB IκBα->NF-κB Release (Inhibited) Nucleus Nucleus NF-κB->Nucleus Translocation (Blocked) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription (Downregulated)

Caption: Proposed inhibition of the NF-κB signaling pathway by a bioactive derivative.

Antimicrobial Properties: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. While data directly on this compound derivatives is sparse, related cyclohexane structures have shown promise. For instance, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. [5] Hypothesized Mechanism of Action: The antimicrobial activity of these derivatives could stem from various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism would be dependent on the chemical nature of the synthesized derivatives.

Quantitative Data Summary

To illustrate the potential of cyclohexane derivatives, the following table summarizes the biological activity of some structurally related compounds. It is important to note that these are not direct derivatives of this compound but provide a strong rationale for its exploration.

Compound ClassSpecific Derivative(s)Biological ActivityKey FindingsReference
Amidrazone derivative of cyclohex-1-ene-1-carboxylic acid Compound 2cAntimicrobialBacteriostatic against S. aureus and M. smegmatis (MIC = 64 µg/mL).[5]
Compound 2bAnti-inflammatorySignificantly reduced the release of TNF-α, IL-6, and IL-10 at 100 µg/mL.[5]
Cyclohexyl-N-acylhydrazones Compound 10Anti-inflammatory & AnalgesicImproved activity compared to its 1,3-benzodioxole analogue.[6]
Cyclohexane-1-carboxamides Compound 5iAnticancerPotent cytotoxicity against MCF-7 breast cancer cells (IC50 = 3.25 µM).[1]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for key experiments to assess the biological activities of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

[3][4] This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Assessment of Acute Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Mice

[3] This in vivo assay is a standard model for evaluating the anti-inflammatory potential of a compound.

Materials:

  • Albino mice

  • Test compounds

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the mice to laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups).

  • Compound Administration: Administer the test compound or the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume of each mouse immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Protocol 3: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method

[3] This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria in sterile broth.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on its derivatives are still emerging, the demonstrated activities of structurally related cyclohexane compounds in anticancer, anti-inflammatory, and antimicrobial applications provide a strong impetus for further investigation. The synthetic tractability of the core molecule allows for the creation of diverse chemical libraries, which, when coupled with the robust experimental protocols outlined in this guide, will undoubtedly accelerate the discovery of new lead compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in-depth mechanistic studies to fully elucidate their modes of action. The journey from a versatile chemical building block to a clinically effective therapeutic is a long and challenging one, but for the derivatives of this compound, the path is paved with significant potential.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Available from: [Link]

Sources

The Advent of a Versatile Building Block: A Technical Guide to the Discovery and First Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Bifunctional Elegance

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a disubstituted cyclohexane derivative that has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its structure, featuring both a primary alcohol and a methyl ester at the 1 and 4 positions of a cyclohexane ring, offers a unique combination of reactive handles. This bifunctionality allows for selective and sequential chemical transformations, making it an invaluable building block for the synthesis of complex molecules, particularly in the realms of pharmaceuticals and advanced materials.[1] The molecule exists as two geometric isomers, cis and trans, whose distinct spatial arrangements of the functional groups can significantly influence the properties and applications of their downstream derivatives. This guide provides an in-depth exploration of the historical context of its discovery and a detailed technical account of its first plausible synthetic route.

Historical Context and Discovery: An Application of Emerging Catalytic Power

The discovery of this compound is not marked by a singular, groundbreaking publication but is rather an embodiment of the advancements in catalytic hydrogenation during the 20th century. The ability to reduce stable aromatic rings to their corresponding cycloalkanes was a significant challenge for early organic chemists. While the hydrogenation of alkenes was relatively straightforward, the resonance stabilization of the benzene ring rendered it inert to these mild conditions.[1]

The breakthrough came with the development of more powerful catalytic systems, such as platinum and rhodium catalysts, which, under elevated temperature and pressure, could effectively saturate the aromatic ring.[1] The synthesis of this compound can therefore be seen as a logical and practical application of these newly established methodologies to bifunctional aromatic precursors. The most direct and historically plausible route involves the catalytic hydrogenation of its aromatic analogue, methyl 4-(hydroxymethyl)benzoate. This approach represents a classic example of applying a powerful new chemical transformation to create a novel, functionalized alicyclic compound.

The First Plausible Synthesis: A Two-Stage Approach

The inaugural synthesis of this compound can be best understood as a two-part process: first, the preparation of the aromatic precursor, and second, the catalytic hydrogenation of the benzene ring.

Part A: Synthesis of the Aromatic Precursor, Methyl 4-(hydroxymethyl)benzoate

The necessary starting material for the hydrogenation is methyl 4-(hydroxymethyl)benzoate. This compound is readily synthesized from the commercially available 4-(hydroxymethyl)benzoic acid via a standard esterification reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(hydroxymethyl)benzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Workup: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-(hydroxymethyl)benzoate. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as both the reagent and the solvent drives the equilibrium of the Fischer-Speier esterification towards the product side, maximizing the yield.

  • Strong Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Part B: Catalytic Hydrogenation to this compound

This is the crucial step where the aromatic ring is reduced to a cyclohexane ring. The choice of catalyst and reaction conditions is critical for achieving high conversion and influencing the stereochemical outcome.

  • Catalyst Preparation: In a high-pressure autoclave, place methyl 4-(hydroxymethyl)benzoate and a suitable solvent such as ethanol or tetrahydrofuran.[1] Add a catalytic amount (typically 5-10 wt%) of a hydrogenation catalyst, such as rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C).[1]

  • Hydrogenation: Seal the autoclave, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to the desired pressure (typically ranging from atmospheric to several hundred atmospheres).[1]

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.[1] The reaction is typically run for several hours until the uptake of hydrogen ceases.

  • Isolation: After cooling and carefully venting the excess hydrogen, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of cis and trans isomers of this compound. The isomers can be separated by techniques such as fractional distillation or column chromatography.

Stereochemical Considerations: The Formation of cis and trans Isomers

The catalytic hydrogenation of a 1,4-disubstituted benzene ring typically yields a mixture of cis and trans isomers. The stereochemical outcome is influenced by the "Auwers-Skita rule," which, in its modern interpretation, considers the thermodynamics and kinetics of the hydrogenation process. The trans isomer, with both substituents in equatorial positions in the most stable chair conformation, is generally the thermodynamically more stable product. However, the kinetic product distribution can be influenced by the catalyst and reaction conditions. The choice of catalyst and solvent, as well as the temperature and pressure, can affect the ratio of the cis and trans isomers formed.

Data Presentation

ParameterPart A: EsterificationPart B: Hydrogenation
Starting Material 4-(hydroxymethyl)benzoic acidMethyl 4-(hydroxymethyl)benzoate
Key Reagents Methanol, Sulfuric Acid (catalyst)Hydrogen gas, Rh/C or Pd/C (catalyst)
Solvent MethanolEthanol or Tetrahydrofuran
Temperature Reflux (~65 °C)80-120 °C
Pressure Atmospheric1-100 atm
Typical Yield >90%High, often >95%
Product Methyl 4-(hydroxymethyl)benzoatecis/trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Visualizations

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Catalytic Hydrogenation A 4-(hydroxymethyl)benzoic acid B Methyl 4-(hydroxymethyl)benzoate A->B  Methanol, H₂SO₄ (cat.)  Reflux C This compound (cis/trans mixture) B->C  H₂, Rh/C or Pd/C  High Pressure, Heat Reaction_Mechanism A Aromatic Ring C Adsorbed Aromatic Ring A->C Adsorption B Catalyst Surface B->C D Adsorbed Hydrogen B->D E Stepwise Hydrogen Addition C->E Reaction with H₂ D->E F Cyclohexane Ring E->F Desorption

Caption: Simplified mechanism of catalytic hydrogenation of the aromatic ring.

References

  • OpenStax. (2023, September 20). 16.9 Reduction of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional molecule of significant interest in pharmaceutical and materials science. Possessing both a primary alcohol and a methyl ester on a cyclohexane scaffold, it serves as a crucial intermediate for synthesizing complex molecules, most notably as a precursor to tranexamic acid derivatives and high-performance polyamides. This guide provides a comprehensive overview of its nomenclature, stereoisomerism, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

Nomenclature and Stereoisomerism

This compound is a cyclohexane ring substituted at positions 1 and 4. The presence of these substituents on a non-planar ring gives rise to cis and trans diastereomers, which exhibit different physical properties and are often used in stereoselective synthesis.

  • IUPAC Nomenclature : The formal naming depends on the relative stereochemistry of the two substituents.

    • trans-isomer : methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate[1][2].

    • cis-isomer : The IUPAC name for the cis isomer follows a similar pattern, methyl (1s,4s)-4-(hydroxymethyl)cyclohexane-1-carboxylate.

  • CAS Numbers : It is critical to distinguish between the isomers and the parent acid in literature and procurement.

    • trans-isomer : 110928-44-4[3][4]

    • cis-isomer : 110928-45-5[5]

    • Parent Acid (mixture of isomers) : The corresponding carboxylic acid, 4-(hydroxymethyl)cyclohexanecarboxylic acid, is registered under CAS number 13380-84-2[6][7].

The trans isomer is frequently of greater interest in materials and pharmaceutical synthesis due to its linear and rigid structure, which can impart desirable properties in the resulting polymers or drug candidates.[8]

Physicochemical Properties

The utility of this compound is heavily influenced by its physical and chemical characteristics. The ester and alcohol groups render it polar, dictating its solubility and handling requirements.[8]

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[1][8]
Molecular Weight 172.22 g/mol [4][8]
Appearance Liquid (at room temperature)[9]
Density ~1.059 g/cm³[4][8]
Boiling Point 233 - 251 °C[4][8]
Solubility Soluble in ether, alcohol; Insoluble in water[8]
Storage Store at room temperature under dry/anhydrous conditions to prevent ester hydrolysis.[8]

Synthesis and Manufacturing

The most prevalent industrial synthesis of this compound involves the catalytic hydrogenation of an aromatic precursor, methyl 4-(hydroxymethyl)benzoate. This method is efficient and scalable.

Core Rationale : The key transformation is the saturation of the benzene ring to a cyclohexane ring. This requires a robust catalyst that can perform the reduction under manageable conditions without affecting the ester or primary alcohol functional groups. Palladium on carbon (Pd/C) or Raney Nickel are the catalysts of choice for this transformation due to their high efficacy and selectivity.[8] The reaction is typically performed under elevated hydrogen pressure (10–50 bar) and temperature (80–120°C).[8]

G cluster_start Starting Material cluster_process Process cluster_product Product A Methyl 4-(hydroxymethyl)benzoate B Hydrogenation A->B H₂ (10-50 bar) Pd/C or Raney Ni Ethanol, 80-120°C C This compound (cis/trans mixture) B->C Ring Saturation

Caption: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol describes a representative lab-scale synthesis.

1. Reagents and Equipment:

  • Methyl 4-(hydroxymethyl)benzoate

  • Palladium on carbon (5-10 wt% Pd)

  • Ethanol or Tetrahydrofuran (THF), anhydrous

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

2. Procedure:

  • Reactor Preparation : Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor : In the reactor vessel, add methyl 4-(hydroxymethyl)benzoate and the solvent (Ethanol or THF). A typical substrate concentration is 5-10%.

  • Catalyst Addition : Under a gentle stream of inert gas, carefully add the Pd/C catalyst. Rationale: Pd/C is pyrophoric and should be handled with care, preferably as a wet paste or under an inert atmosphere to prevent ignition.

  • Sealing and Purging : Seal the reactor. Purge the vessel multiple times with the inert gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction : Pressurize the reactor with hydrogen to the target pressure (e.g., 20 bar). Begin stirring and heat the mixture to the desired temperature (e.g., 100°C). The reaction is typically monitored by the cessation of hydrogen uptake.[8] Duration can range from 12 to 24 hours.[8]

  • Cooling and Depressurization : Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Filtration : Purge the reactor with inert gas. Open the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter medium and is safer to handle than dry catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Solvent Removal : Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification : The resulting mixture of cis and trans isomers can be used as is or separated by column chromatography if a specific isomer is required.

Key Chemical Transformations and Applications

The bifunctional nature of this compound makes it a valuable precursor for more complex molecules.[8]

Synthesis of Tranexamic Acid Analogs

A primary application is the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, an analog of the antifibrinolytic drug tranexamic acid.[8] This transformation leverages the distinct reactivity of the alcohol and ester groups.

Synthetic Rationale : The synthesis involves a two-stage process. First, the primary alcohol is converted into a primary amine precursor, such as an azide or through a Gabriel synthesis-type reaction.[8] This is a crucial step requiring selective transformation of the -CH₂OH group while leaving the methyl ester intact. Subsequently, hydrolysis of the ester and reduction/hydrolysis of the amine precursor yields the final amino acid product.

G A Methyl 4-(hydroxymethyl) cyclohexanecarboxylate B Intermediate with Amine Precursor (e.g., Azide, Phthalimide) A->B 1. Convert -OH to leaving group (e.g., -OTs) 2. Nucleophilic substitution (e.g., NaN₃) C 4-(Aminomethyl) cyclohexanecarboxylic Acid B->C 1. Reduction of azide (e.g., H₂/Pd-C) 2. Saponification of ester (-COOCH₃)

Caption: Conversion to an amino acid derivative.

Polymer and Materials Science

The compound serves as a monomer or chain modifier in polymer chemistry. The distinct functionalities allow it to be incorporated into polyesters or polyamides, where the cyclohexane ring provides rigidity and thermal stability to the polymer backbone.[8]

Drug Development and Medicinal Chemistry

In drug design, the cyclohexane scaffold is a common bioisostere for a phenyl ring, offering improved metabolic stability and solubility profiles. The methyl group can also modulate physicochemical and pharmacokinetic properties.[10] This molecule provides a ready-made scaffold for chemists to elaborate into more complex drug candidates targeting a range of conditions.[9]

Spectroscopic Analysis

Characterization of this compound is routinely performed using standard spectroscopic methods.

  • ¹H NMR : Key expected signals include a singlet around 3.6-3.7 ppm for the methyl ester protons (-COOCH₃), a doublet or multiplet around 3.4-3.5 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a broad series of multiplets between 1.0-2.5 ppm for the cyclohexane ring protons.

  • ¹³C NMR : Expect signals for the ester carbonyl carbon (~175 ppm), the carbon of the -CH₂OH group (~65-70 ppm), the methoxy carbon (-OCH₃) (~51 ppm), and several signals in the aliphatic region (25-45 ppm) for the cyclohexane ring carbons.

  • IR Spectroscopy : Characteristic absorption bands would include a strong, broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a strong, sharp peak around 1730 cm⁻¹ for the C=O stretch of the ester, and C-H stretching peaks just below 3000 cm⁻¹.

Safety and Handling

The trans-isomer is classified with the following hazards:

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional nature and well-defined stereochemistry. Its established synthetic routes and pivotal role as a precursor to important pharmaceutical and polymeric materials underscore its importance in modern organic chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and development.

References

  • Benchchem. (n.d.). This compound For Research.
  • AChemBlock. (n.d.). (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4.
  • BLD Pharm. (n.d.). 110928-44-4|trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
  • ChemShuttle. (n.d.). methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate;CAS No.: 110928-44-4.
  • chemBlink. (n.d.). Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate [CAS# 110928-44-4].
  • Sigma-Aldrich. (n.d.). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4.
  • BLD Pharm. (n.d.). 110928-45-5|cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
  • SVAK Lifesciences. (n.d.). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | CAS No.110928-44-4.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and polymers.[1] The presence of both a polar hydroxyl group and a moderately polar ester group on a non-polar cyclohexane backbone imparts a distinct physicochemical profile that governs its behavior in various solvent systems and under different environmental conditions. Understanding the solubility and stability of this compound is paramount for its effective use in research, development, and manufacturing. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their assessment.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for its handling and application.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Boiling Point 233-250.7°C[1]
Density ~1.059 g/cm³[1]
Stereochemistry Exists as cis and trans isomers[1]

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, purifications, and formulations. The solubility of this compound is dictated by the interplay of its polar functional groups and its non-polar hydrocarbon core.

Qualitative Solubility

General observations indicate that this compound exhibits good solubility in polar organic solvents and is insoluble in water.[1] This can be attributed to the dominant non-polar surface area of the cyclohexane ring, which hinders effective solvation by water molecules despite the presence of the polar hydroxyl and ester groups.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solute can hydrogen bond with the solvent.
Polar Aprotic Acetone, Ethyl Acetate, DMSOSolubleDipole-dipole interactions between the solvent and the ester and hydroxyl groups of the solute promote dissolution.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Aqueous WaterInsolubleThe non-polar cyclohexane ring dominates, leading to unfavorable interactions with the highly polar water network.
Experimental Determination of Quantitative Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

Experimental Protocol: Quantitative Solubility Determination by Shake-Flask Method

Objective: To determine the quantitative solubility of this compound in various laboratory solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

    • Determine the weight of the collected filtrate and then dilute it to a known volume with the same solvent.

  • Quantitative Analysis:

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • From the concentration obtained from the calibration curve and the dilution factor, calculate the solubility of the compound in the solvent. Express the results in units such as g/100 mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Add excess solid to solvent in vial prep2 Cap vial securely prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or centrifuge at constant temperature equil1->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter through syringe filter sample1->sample2 sample3 Dilute to known volume sample2->sample3 analysis1 Analyze by HPLC/GC sample3->analysis1 analysis2 Calculate solubility from calibration curve analysis1->analysis2

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application, as degradation can lead to the formation of impurities with different chemical and biological properties. The primary sites of reactivity are the ester and hydroxyl functional groups.

Potential Degradation Pathways
  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[1]

    • Acid-catalyzed hydrolysis: This is a reversible reaction that yields 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.

    • Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution to produce the carboxylate salt of 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. This process is generally faster and more complete than acid-catalyzed hydrolysis.

  • Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde and further to a carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by oxidizing agents.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The specific degradation products will depend on the temperature and atmosphere (oxidative or inert). Potential pathways include decarboxylation and cleavage of the cyclohexane ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, potentially involving radical mechanisms.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation (stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3]

Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

Objective: To investigate the degradation of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.

Part A: Forced Degradation

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following conditions:

  • Acid Hydrolysis:

    • Treat the solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • If no degradation is observed, repeat with 1 M HCl.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis:

    • Treat the solution with 0.1 M NaOH at room temperature.

    • Withdraw samples at appropriate time points (this reaction may be fast), neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the solution with 3% H₂O₂ at room temperature.

    • Monitor the reaction over time and collect samples for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • Dissolve samples of the stressed solid at different time points for analysis.

  • Photodegradation:

    • Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze samples at appropriate time points.

Part B: Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method that can resolve the parent peak from all significant degradation product peaks.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A range of reversed-phase columns (e.g., C18, C8) with different particle sizes and dimensions.

Method Development Strategy:

  • Initial Screening:

    • Analyze the unstressed and stressed samples using a generic gradient method (e.g., a water/acetonitrile gradient with 0.1% formic acid or trifluoroacetic acid).

    • Evaluate the chromatograms for the separation of the parent peak from any new peaks that have appeared in the stressed samples.

  • Method Optimization:

    • Systematically adjust chromatographic parameters to improve the resolution between the parent peak and degradation products. Parameters to optimize include:

      • Mobile Phase: Composition (e.g., acetonitrile vs. methanol), pH, and additives.

      • Column: Stationary phase chemistry and dimensions.

      • Flow Rate and Temperature.

      • Gradient Profile.

  • Peak Purity Analysis:

    • Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally homogeneous, indicating that no degradation products are co-eluting.

  • Method Validation:

    • Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_outcome Outcomes stress_conditions Acidic Basic Oxidative Thermal Photolytic hplc_dev Method Development & Optimization stress_conditions->hplc_dev Analyze Stressed Samples hplc_val Method Validation (ICH) hplc_dev->hplc_val pathways Identify Degradation Pathways hplc_dev->pathways stability_method Validated Stability-Indicating Method hplc_val->stability_method

Caption: Logical workflow for forced degradation and stability-indicating method development.

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. The provided experimental protocols, grounded in established scientific principles, offer a clear path to generating the necessary data for informed decision-making in synthesis, formulation, and storage. A thorough understanding of the interplay between the compound's structure and its physicochemical properties is essential for unlocking its full potential as a versatile chemical intermediate.

References

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Journal of Chemical Health Risks. (2025).
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Methods in Organic Chemistry.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87117, Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Sonanis, M. C., et al. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133.
  • Kulkarni, et al. (2025). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. Asian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate. Retrieved from [Link]

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Spectroscopic Characterization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional organic molecule, serves as a versatile building block in the synthesis of pharmaceuticals and advanced polymers.[1] Its cyclohexane core, substituted with both a hydroxymethyl and a methyl ester group, allows for a rich stereochemistry, primarily existing as cis and trans isomers. The distinct spatial arrangement of these functional groups in the two isomers leads to significant differences in their physical, chemical, and spectroscopic properties. A thorough understanding and unambiguous identification of each isomer are paramount for stereoselective synthesis and the development of materials with well-defined properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and differentiate the cis and trans isomers of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental considerations for robust and reliable analysis.

Molecular Structure and Stereochemistry

The core of this compound is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The two substituents, the methyl ester (-COOCH₃) and the hydroxymethyl (-CH₂OH) groups, can be oriented either on the same side of the ring (cis) or on opposite sides (trans).

In the chair conformation, each substituent can occupy either an axial or an equatorial position. The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to severe 1,3-diaxial interactions, the diaxial conformation is highly unstable. Therefore, the trans isomer almost exclusively exists in the diequatorial conformation.

The cis isomer, in its chair conformations, will always have one substituent in an axial position and the other in an equatorial position. Through a ring-flip, these positions are interchanged. The conformational equilibrium will favor the conformer where the bulkier substituent (the methyl ester group) occupies the more stable equatorial position.

The following diagram illustrates the structures of the cis and trans isomers.

Caption: Chemical structures of the trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, as ¹³C has a low natural abundance.

¹H NMR Spectral Interpretation

The key to distinguishing the cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4 (the carbons bearing the substituents).

Expected ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Differences (Cis vs. Trans)
-OCH₃ (Methyl Ester)~3.6-3.7SingletMinimal difference expected.
-CH₂OH (Hydroxymethyl)~3.4-3.6Doublet or TripletThe coupling to the C4 proton will differ.
-OH (Hydroxyl)Variable (1.5-4.0)Broad SingletPosition is concentration and solvent dependent.
H1 (methine)~2.2-2.6MultipletThe width and fine structure of the multiplet will differ due to different axial/equatorial couplings. The axial H1 in the cis isomer will be more shielded (upfield) than the equatorial H1 in the trans isomer.
H4 (methine)~1.5-2.0MultipletSimilar to H1, the chemical shift and multiplicity will be diagnostic of the stereochemistry.
Cyclohexane Ring Protons~1.0-2.2Complex MultipletsSignificant overlap is expected, but the overall pattern will be distinct for each isomer.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial to resolve the complex multiplets of the cyclohexane ring protons. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for moderately polar compounds and its relatively simple solvent signal.

¹³C NMR Spectral Interpretation

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the steric environment of the carbon atoms.

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm) Key Differences (Cis vs. Trans)
C=O (Ester Carbonyl)~170-176Minimal difference expected.[1]
-OCH₃ (Methyl Ester)~51-52Minimal difference expected.
-CH₂OH (Hydroxymethyl)~65-70The chemical shift will be influenced by the axial/equatorial orientation.
C1 (methine)~40-45The chemical shift will differ due to the different steric environments in the cis and trans isomers.
C4 (methine)~35-40Similar to C1, a diagnostic chemical shift difference is expected.
Cyclohexane Ring Carbons~25-35The chemical shifts of the other ring carbons will also show subtle but reproducible differences between the two isomers.

graph G {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
subgraph "NMR Analysis Workflow" {
    A [label="Sample Preparation", pos="0,3!"];
    B [label="1H NMR Acquisition", pos="2,3!"];
    C [label="13C NMR Acquisition", pos="4,3!"];
    D [label="Data Processing", pos="2,1.5!"];
    E [label="Spectral Interpretation", pos="2,0!"];
    F [label="Structure Elucidation", pos="4,0!"];

    A -> B;
    A -> C;
    B -> D;
    C -> D;
    D -> E;
    E -> F;
}

G

M [label="[M]+ (m/z 172)"];
F1 [label="[M - OCH3]+ (m/z 141)"];
F2 [label="[M - CH2OH]+ (m/z 141)"];
F3 [label="[M - COOCH3]+ (m/z 113)"];

M -> F1 [label="- OCH3"];
M -> F2 [label="- CH2OH"];
M -> F3 [label="- COOCH3"];

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy stands out as the most definitive method for distinguishing between the cis and trans isomers, primarily through the analysis of proton and carbon chemical shifts and proton-proton coupling constants, which are highly sensitive to the stereochemical environment. IR spectroscopy serves as a quick and reliable method for confirming the presence of the key functional groups, while mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently identify and characterize these important synthetic building blocks.

References

Sources

A Technical Guide to Unlocking the Research Potential of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group.[1] This unique structure presents a versatile scaffold for chemical synthesis and the development of novel molecules with potential applications across medicinal chemistry, polymer science, and materials science. This guide provides an in-depth analysis of promising research avenues, supported by detailed experimental protocols and methodologies, to stimulate further investigation into this valuable building block.

Introduction: The Versatility of a Bifunctional Scaffold

This compound, with the chemical formula C9H16O3, possesses two key reactive sites: a primary alcohol and a methyl ester.[1] This bifunctionality allows for selective and sequential chemical modifications, making it an attractive starting material for a wide range of synthetic applications. The cyclohexane core provides a rigid, three-dimensional framework that is prevalent in many biologically active molecules and high-performance polymers. The compound exists as cis and trans isomers, with the trans-(1r,4r) isomer being of particular interest for stereoselective synthesis.[1] While it has been utilized as an intermediate in the synthesis of more complex molecules, including derivatives of tranexamic acid, its full potential remains largely unexplored.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C9H16O3[1][2]
Molecular Weight 172.22 g/mol [1][3]
Boiling Point 250.7°C[1]
Density 1.058 g/cm³[3]
Solubility Soluble in organic solvents like ether and alcohol; insoluble in water.[1]
CAS Number 110928-44-4 (trans-isomer)[3][4]

Core Research Area 1: Medicinal Chemistry and Drug Discovery

The cyclohexane scaffold is a well-established motif in medicinal chemistry, offering a conformationally restricted core that can be exploited to enhance binding affinity and selectivity for biological targets. Numerous cyclohexane derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[5][6]

Rationale for Exploration

The hydroxyl and ester functionalities of this compound serve as convenient handles for the synthesis of diverse libraries of compounds. By systematically modifying these groups, researchers can explore the structure-activity relationships of novel cyclohexane derivatives and identify potential therapeutic agents.

Proposed Research Directions
  • Synthesis of Novel Bioactive Compounds:

    • Amide Derivatives: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines, can generate a library of amide derivatives.

    • Ester and Ether Analogues: Esterification or etherification of the primary alcohol with various acyl chlorides or alkyl halides can yield a range of ester and ether derivatives.

    • Oxidation Products: Selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid opens up further avenues for synthetic diversification.

  • Screening for Biological Activity:

    • Antimicrobial Assays: The synthesized derivatives can be screened for activity against a panel of pathogenic bacteria and fungi.[5][6]

    • Anticancer and Cytotoxicity Studies: Evaluation of the compounds for their ability to inhibit the growth of various cancer cell lines.

    • Enzyme Inhibition Assays: Screening against specific enzymes implicated in disease pathways.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol outlines a general two-step procedure for the synthesis of an amide derivative from this compound.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (2:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)cyclohexanecarboxylic acid.

Step 2: Amide Coupling

  • Dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10 minutes, then add the desired primary or secondary amine (1.2 eq).

  • Continue stirring at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the target amide.

Visualization: Synthetic Pathway for Derivative Synthesis

G start This compound hydrolysis Hydrolysis (LiOH, MeOH/H2O) start->hydrolysis oxidation Oxidation (e.g., PCC, DMP) start->oxidation acid 4-(Hydroxymethyl)cyclohexane- carboxylic Acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling amide Amide Derivative Library coupling->amide aldehyde 4-Formylcyclohexanecarboxylate oxidation->aldehyde G cluster_reactants Monomers cluster_product Polymer diol HO-R1-OH (Diol) plus + diol->plus diacid HOOC-R2-COOH (Dicarboxylic Acid) arrow Polycondensation (-H2O) diacid->arrow polyester -[O-R1-O-CO-R2-CO]n- (Polyester) plus->diacid arrow->polyester

References

Introduction: The Understated Importance of the Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Methyl Ester Group

In the landscape of organic chemistry and drug development, the methyl ester functional group holds a position of quiet ubiquity. Often viewed as a simple derivative of a carboxylic acid, its true value lies in a nuanced and highly versatile reactivity profile. For researchers, scientists, and drug development professionals, a deep understanding of this profile is not merely academic; it is fundamental to synthetic strategy, prodrug design, and the manipulation of complex molecules.

Methyl esters are stable enough to be carried through multi-step syntheses, yet they possess a "tunable" reactivity that allows for their selective transformation into a wide array of other functional groups.[1] They can be hydrolyzed back to carboxylic acids, exchanged with other alcohols, reduced to primary alcohols or aldehydes, or serve as a gateway to complex tertiary alcohols through reactions with organometallic reagents.[1] This guide provides a comprehensive exploration of these core transformations, grounding mechanistic theory in practical, field-proven protocols and explaining the causal logic behind experimental choices.

Section 1: Nucleophilic Acyl Substitution - The Mechanistic Core

The reactivity of a methyl ester is dominated by the electrophilicity of its carbonyl carbon. While resonance donation from the adjacent oxygen atom partially suppresses this electrophilicity, making esters less reactive than ketones or acid chlorides, it remains susceptible to attack by a wide range of nucleophiles.[2] This leads to the characteristic reaction of esters: nucleophilic acyl substitution .

The general mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[3] Second, the carbonyl π-bond is reformed by the expulsion of a leaving group—in this case, the methoxide ion (⁻OCH₃).

G cluster_0 General Nucleophilic Acyl Substitution start R-CO-OCH₃ tetrahedral Tetrahedral Intermediate [R-C(O⁻)(Nu)-OCH₃] start->tetrahedral + Nu⁻ product R-CO-Nu tetrahedral->product - ⁻OCH₃ lg ⁻OCH₃

Caption: General mechanism of nucleophilic acyl substitution on a methyl ester.

Section 2: Hydrolysis - The Path to the Parent Acid

The hydrolysis of an ester to its constituent carboxylic acid and alcohol is one of the most fundamental transformations. This can be achieved under acidic or basic conditions, but base-promoted hydrolysis, known as saponification , is far more common and effective due to its irreversible nature.[4][5]

Base-Promoted Hydrolysis (Saponification)

The term "saponification" (from Latin sapo, meaning soap) originates from the ancient practice of making soap by boiling fats (triglyceride esters) with lye (a strong base).[3] The reaction is not base-catalyzed but base-promoted, as a full equivalent of hydroxide is consumed.[1]

Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[3] This intermediate then collapses, expelling a methoxide ion to yield a carboxylic acid. However, in the basic medium, the methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction.[5] This final, irreversible step drives the entire equilibrium towards the products: a carboxylate salt and methanol.[5] An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[3]

G cluster_1 Saponification Workflow ester Methyl Ester (R-CO-OCH₃) attack Nucleophilic Attack by ⁻OH ester->attack intermediate Tetrahedral Intermediate attack->intermediate collapse Collapse & Expulsion of ⁻OCH₃ intermediate->collapse acid_base Irreversible Acid-Base Reaction collapse->acid_base carboxylate Carboxylate Salt (R-COO⁻) acid_base->carboxylate workup Acidic Workup (H₃O⁺) carboxylate->workup product Carboxylic Acid (R-COOH) workup->product

Caption: Logical workflow of the saponification of a methyl ester.

Experimental Protocol: Saponification of Methyl Benzoate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl benzoate (5.0 g, 36.7 mmol).

  • Reagent Addition: Add a solution of sodium hydroxide (2.2 g, 55.1 mmol, 1.5 equiv) dissolved in 30 mL of methanol/water (2:1 v/v). The use of a co-solvent system is critical for ensuring the mutual solubility of the organic ester and the aqueous base.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Part 1 - Neutralization): After cooling to room temperature, pour the reaction mixture into 50 mL of water. Most of the methanol is removed under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate (benzoic acid) will form.

  • Workup (Part 2 - Extraction): Collect the solid benzoic acid by vacuum filtration, washing with cold water. For higher recovery, the aqueous filtrate can be extracted with ethyl acetate (3 x 30 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield any remaining product.

  • Purification: The crude benzoic acid can be purified by recrystallization from hot water to yield a pure crystalline solid.

BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NaOHMeOH/H₂OReflux2-4>95[6]
KOHEtOH/H₂OReflux1-3>95[6]
LiOHTHF/H₂ORoom Temp - 504-12>90[5]

Section 3: Transesterification - Exchanging the Alkoxy Group

Transesterification is the process of exchanging the methoxy group of a methyl ester with the alkoxy group of another alcohol.[7] This equilibrium-driven reaction is of immense industrial importance, most notably in the production of biodiesel, where triglycerides are converted to fatty acid methyl esters (FAMEs).[8][9] The reaction can be catalyzed by either acids or bases.

Acid Catalysis: A strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a neutral alcohol molecule.[7]

Base Catalysis: A strong base deprotonates the attacking alcohol, converting it into a much more potent alkoxide nucleophile.[7] Base-catalyzed transesterification is generally much faster than the acid-catalyzed equivalent.[10]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 Ester + H⁺ A2 Protonated Ester (Enhanced Electrophile) A1->A2 A3 Nucleophilic Attack by R'-OH A2->A3 A4 Tetrahedral Intermediate A3->A4 A5 Proton Transfer & Elimination of CH₃OH A4->A5 A6 New Ester A5->A6 B1 R'-OH + Base B2 Alkoxide (R'-O⁻) (Enhanced Nucleophile) B1->B2 B3 Nucleophilic Attack on Ester B2->B3 B4 Tetrahedral Intermediate B3->B4 B5 Elimination of ⁻OCH₃ B4->B5 B6 New Ester B5->B6

Caption: Comparison of acid- and base-catalyzed transesterification.

Section 4: Reduction - Accessing Alcohols and Aldehydes

The reduction of methyl esters is a powerful tool for accessing primary alcohols. Due to the relative stability of the ester group, this transformation requires a strong reducing agent.

Reduction to Primary Alcohols

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for the complete reduction of esters to primary alcohols.[11][12] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective. The reaction proceeds via a two-step mechanism. First, a hydride ion (H⁻) from LiAlH₄ performs a nucleophilic acyl substitution, displacing the methoxide group to form an intermediate aldehyde.[13] This aldehyde is more reactive towards reduction than the starting ester and is immediately attacked by a second equivalent of hydride to form a primary alkoxide, which is then protonated during an aqueous workup to yield the primary alcohol.[13][14]

G cluster_reduction LiAlH₄ Reduction of a Methyl Ester ester Methyl Ester h1 1. LiAlH₄ (1st equiv) ester->h1 aldehyde Aldehyde Intermediate (More Reactive) h1->aldehyde h2 2. LiAlH₄ (2nd equiv) aldehyde->h2 alkoxide Primary Alkoxide h2->alkoxide workup 3. H₃O⁺ Workup alkoxide->workup alcohol Primary Alcohol workup->alcohol

Caption: Stepwise reduction of a methyl ester to a primary alcohol with LiAlH₄.

Partial Reduction to Aldehydes

It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the standard reagent for this transformation.[11][13] The low temperature (typically -78 °C) is crucial; it stabilizes the tetrahedral intermediate formed after the first hydride addition, preventing the elimination of methoxide and subsequent over-reduction until the acidic workup is performed.

Table: Comparison of Hydride Reducing Agents for Esters

ReagentFormulaReactivitySolventsProduct from EsterKey Insight
Lithium Aluminum HydrideLiAlH₄Very StrongEthers (THF, Et₂O)Primary AlcoholThe "workhorse" reagent; highly reactive and non-selective.[12]
Diisobutylaluminum HydrideDIBAL-HStrong, BulkyEthers, HydrocarbonsAldehyde (at -78°C)Steric hindrance and low temperature allow for selective partial reduction.[11][13]
Lithium BorohydrideLiBH₄ModerateEthers (THF)Primary AlcoholMore reactive than NaBH₄, can reduce esters but is slower than LiAlH₄.[11][12]
Sodium BorohydrideNaBH₄WeakAlcohols (MeOH, EtOH)No reaction (typically)Generally not strong enough to reduce esters, allowing for chemoselectivity.[11]

Section 5: C-C Bond Formation with Grignard Reagents

The reaction of methyl esters with organometallic reagents, particularly Grignard reagents (R-MgX), provides an excellent route to tertiary alcohols where two of the alkyl/aryl groups are identical.[15][16]

Mechanism: Similar to hydride reduction, this reaction involves a double addition. The first equivalent of the Grignard reagent adds to the carbonyl via nucleophilic acyl substitution, forming a ketone intermediate and eliminating methoxide.[2][17] This ketone is significantly more reactive than the starting ester because it lacks the electron-donating resonance stabilization from the ester oxygen.[2] Consequently, it rapidly reacts with a second equivalent of the Grignard reagent in a standard nucleophilic addition to form a tertiary alkoxide. An acidic workup then furnishes the final tertiary alcohol product.[1] It is impossible to stop the reaction at the ketone stage.

Experimental Protocol: Synthesis of Triphenylmethanol

  • Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (2.0 equiv). Add a solution of bromobenzene (2.0 equiv) in anhydrous diethyl ether via an addition funnel. A crystal of iodine may be needed to initiate the reaction. Once initiated, the reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

  • Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0°C. Slowly add a solution of methyl benzoate (1.0 equiv) in anhydrous diethyl ether dropwise via an addition funnel.[18] Adding the ester slowly is critical to control the exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Carefully quench the reaction by slowly pouring it over an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and dissolves the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triphenylmethanol can be purified by recrystallization from a suitable solvent like 2-propanol.

Section 6: The Principle of Chemoselectivity

In complex molecule synthesis, the ability to react one functional group while leaving another untouched is paramount. The moderate reactivity of the methyl ester allows for a high degree of chemoselectivity. For instance, a more reactive ketone or aldehyde can be selectively reduced with NaBH₄ in the presence of a methyl ester.[14] Conversely, the ester can be reduced with LiAlH₄ while a less reactive amide remains intact. Furthermore, specialized catalysts can achieve remarkable selectivity, such as performing S-methylation on a mercaptophenol without affecting the ester or hydroxyl groups.[19][20] The choice of reagent, catalyst, and reaction conditions is therefore a critical strategic decision based on the relative reactivities of all functional groups present in the molecule.

Conclusion

The methyl ester is far more than a simple protecting group for a carboxylic acid. It is a versatile functional handle with a well-defined and predictable reactivity profile. Its participation in nucleophilic acyl substitution reactions—manifesting as hydrolysis, transesterification, reduction, and carbon-carbon bond formation—provides chemists with a reliable and powerful toolkit. By understanding the mechanisms behind these transformations and the causal factors that dictate reagent choice and reaction conditions, researchers in drug discovery and chemical development can strategically leverage the methyl ester to construct complex molecular architectures with precision and efficiency.

References

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  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Avhad, M. R., & Marchetti, J. M. (2015). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Molecules, 20(10), 19156-19180. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Proprep. (n.d.). Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • University of Toronto. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Selva, M., et al. (2003). Highly Chemoselective Methylation and Esterification Reactions with Dimethyl Carbonate in the Presence of NaY Faujasite. The Journal of Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysing esters. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Campbell, A., & Kenyon, J. (1947). The Action of Grignard Reagents on Esters, etc. Journal of the Chemical Society. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Jusoh, M., et al. (2015). Methyl Esters Selectivity of Transesterification Reaction with Homogenous Alkaline Catalyst to Produce Biodiesel. Research Article. Retrieved from [Link]

  • ResearchGate. (2025). A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system. Retrieved from [Link]

  • Sharma, Y. C., et al. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty acid methyl ester. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: RLi or RMgX with Esters to 3o alcohols. University of Calgary. Retrieved from [Link]

  • National Institutes of Health. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Transesterification of Methyl Acetate and n-Butanol Catalyzed by Ionic Liquid. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Tranexamic Acid from Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a WHO Essential Medicine

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine.[1] It is recognized by the World Health Organization as an essential medicine due to its critical role as an antifibrinolytic agent, effectively treating and preventing excessive blood loss in a variety of clinical scenarios, including surgery and trauma.[1] This guide provides a detailed, multi-step synthetic route to tranexamic acid starting from the readily available precursor, methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This route is designed to be robust, scalable, and to circumvent the use of highly toxic reagents often cited in older synthetic methodologies.

The presented synthesis is a three-step process:

  • Oxidation: Selective oxidation of the primary alcohol in this compound to the corresponding aldehyde.

  • Reductive Amination: Conversion of the aldehyde to a primary amine via a one-pot reductive amination.

  • Hydrolysis and Isomerization: Saponification of the methyl ester to the carboxylic acid, followed by purification to isolate the desired trans isomer.

This document will provide in-depth protocols for each of these steps, explain the chemical reasoning behind the choice of reagents and conditions, and offer guidance on reaction monitoring and product characterization.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from the initial oxidation and culminating in the final purified product.

Tranexamic_Acid_Synthesis start This compound step1 Step 1: Oxidation (e.g., Swern Oxidation) start->step1 intermediate1 Intermediate: Methyl 4-formylcyclohexanecarboxylate step1->intermediate1 step2 Step 2: Reductive Amination (e.g., NaBH3CN, NH4OAc) intermediate1->step2 intermediate2 Intermediate: Methyl 4-(aminomethyl)cyclohexanecarboxylate (cis/trans mixture) step2->intermediate2 step3 Step 3: Hydrolysis & Purification (e.g., NaOH, Recrystallization) intermediate2->step3 product Final Product: Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) step3->product

Caption: Overall workflow for the synthesis of Tranexamic Acid.

Part 1: Oxidation of this compound

The initial step involves the selective oxidation of the primary alcohol to an aldehyde. It is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid.[2] Two highly effective and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality Behind Experimental Choices:
  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C).[3][4] Its primary advantage is the high yield and clean conversion with minimal side products. The low temperature is critical to prevent the decomposition of the reactive intermediate.[4]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of being performed at room temperature and under neutral conditions, making it suitable for substrates with acid-labile functional groups.[5][6] It is also a good alternative to chromium-based oxidants.[5]

Protocol 1: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.[3][7]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels, under an inert atmosphere (Argon or Nitrogen).

  • Charge the flask with anhydrous DCM (5 mL per 1 mmol of alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • To one addition funnel, add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM. To the other, add a solution of DMSO (2.2 eq) in anhydrous DCM.

  • Add the oxalyl chloride solution dropwise to the stirred DCM, maintaining the temperature at -78 °C.

  • After the addition is complete, add the DMSO solution dropwise. Stir the mixture for 15 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-formylcyclohexanecarboxylate.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot. The crude product should be used directly in the next step.

Part 2: Reductive Amination of Methyl 4-formylcyclohexanecarboxylate

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[1][8] This step involves the in situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the primary amine.

Causality Behind Experimental Choices:
  • One-Pot Procedure: A one-pot reaction is preferred for efficiency.[9] The reducing agent is added to a mixture of the carbonyl compound and the amine source.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this transformation because it is selective for the reduction of the iminium ion over the starting aldehyde, which prevents the formation of the corresponding alcohol as a byproduct.[10][11] The reaction is typically run under mildly acidic conditions to promote imine formation.[11]

  • Ammonia Source: Ammonium acetate can serve as both the ammonia source and a buffer to maintain a suitable pH for the reaction.

Protocol 2: Reductive Amination with Sodium Cyanoborohydride

This protocol is based on established procedures for reductive amination.[9][10]

Materials:

  • Crude methyl 4-formylcyclohexanecarboxylate from Step 1

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the crude methyl 4-formylcyclohexanecarboxylate (1.0 eq) in methanol (10 mL per 1 mmol of aldehyde) in a round-bottom flask.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Adjust the pH of the mixture to 6-7 with glacial acetic acid.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add saturated aqueous NaHCO₃ to the residue until the pH is basic (~pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate, can be purified by column chromatography or used directly in the next step.

Part 3: Hydrolysis and Purification of Tranexamic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid, followed by the crucial separation of the desired trans isomer from the cis isomer.

Causality Behind Experimental Choices:
  • Hydrolysis: Base-catalyzed hydrolysis (saponification) is used because it is an irreversible process, leading to high yields of the carboxylate salt.[12] An aqueous solution of sodium hydroxide is a common and effective reagent for this purpose.[13][14]

  • Purification and Isomer Separation: The cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid exhibit different solubilities, which allows for their separation by recrystallization.[15][16] The trans isomer is typically less soluble in water or mixed solvent systems, enabling its selective crystallization.[16]

Protocol 3: Saponification and Recrystallization

This protocol is a standard saponification procedure followed by a specialized recrystallization for isomer separation.[15][17]

Materials:

  • Crude methyl 4-(aminomethyl)cyclohexanecarboxylate from Step 2

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve the crude methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to the isoelectric point of tranexamic acid (pH ~7) with concentrated HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 1 hour.

  • Collect the crude solid by vacuum filtration and wash with cold deionized water. The solid is a mixture of cis and trans isomers.

  • Purification/Isomer Separation: Transfer the crude solid to a flask and add a minimal amount of hot deionized water to dissolve it completely.[15]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The less soluble trans isomer (tranexamic acid) will crystallize out first.[16]

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure tranexamic acid.

Self-Validating System: Analytical Characterization

To ensure the integrity of the final product, the following analytical methods are recommended:

  • HPLC: Reversed-phase HPLC can be used to determine the purity of the final product and quantify any remaining cis isomer.[18][19]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of tranexamic acid.

  • Mass Spectrometry: To confirm the molecular weight of the product.[20]

  • Melting Point: The melting point of the purified tranexamic acid should be compared to the literature value.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
1. Oxidation This compoundOxalyl chloride, DMSO, Et₃NMethyl 4-formylcyclohexanecarboxylate>90% (crude)
2. Reductive Amination Methyl 4-formylcyclohexanecarboxylateNH₄OAc, NaBH₃CNMethyl 4-(aminomethyl)cyclohexanecarboxylate70-85%
3. Hydrolysis & Purification Methyl 4-(aminomethyl)cyclohexanecarboxylateNaOH, HClTranexamic Acid>90% (from ester)

Conclusion

This guide provides a comprehensive and scientifically grounded set of protocols for the synthesis of tranexamic acid from this compound. By following these detailed steps and understanding the rationale behind the experimental choices, researchers can confidently produce this essential medicine in a laboratory setting. The emphasis on mild and selective reagents, coupled with robust purification techniques, ensures a high-quality final product.

References

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • CN102702005A - Trans-tranexamic acid purifying method - Google Patents.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar. Available at: [Link]

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  • Dess–Martin oxidation - Wikipedia. Available at: [Link]

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Application Notes and Protocols: Leveraging Methyl 4-(hydroxymethyl)cyclohexanecarboxylate as a Versatile Linker in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Linkers in Polymer Architecture

In the intricate world of polymer science, the thoughtful selection of monomeric building blocks is paramount to designing materials with bespoke properties. Among these, linker molecules, which bridge polymer chains or introduce specific functionalities, play a pivotal role. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate stands out as a particularly versatile linker. Its bifunctional nature, possessing both a reactive hydroxyl group and a methyl ester, allows for its participation in a variety of polymerization reactions. The presence of the cycloaliphatic ring is not merely a structural spacer; it imparts unique and desirable characteristics to the resulting polymer, including enhanced thermal stability, improved mechanical strength, and increased hydrolytic resistance compared to their linear aliphatic or aromatic counterparts.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a linker in the synthesis of both polyesters and polyamides. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this unique cycloaliphatic building block to create novel polymers with tailored performance attributes.

Part 1: Synthesis of High-Performance Polyesters via Melt Polycondensation

The dual functionality of this compound allows it to act as a diol-like monomer in conjunction with a dicarboxylic acid or its diester equivalent. The rigid, non-planar structure of the cyclohexane ring disrupts chain packing, which can lead to polymers with a favorable combination of high glass transition temperature (Tg) and good toughness.[1]

Reaction Principle: Two-Stage Melt Polycondensation

The synthesis of polyesters using this compound is typically achieved through a two-stage melt polycondensation process.[2] This method obviates the need for solvents, making it an environmentally favorable and industrially scalable approach.

  • Transesterification/Esterification: In the first stage, the hydroxyl group of this compound reacts with a dimethyl dicarboxylate (transesterification) or a dicarboxylic acid (esterification) at elevated temperatures. This reaction forms low molecular weight oligomers and releases methanol or water as a byproduct.

  • Polycondensation: The second stage involves increasing the temperature and applying a high vacuum. This facilitates the removal of the reaction byproduct and any excess diol-like monomer, driving the equilibrium towards the formation of a high molecular weight polymer.[2]

Visualizing the Polyester Synthesis Workflow

polyester_synthesis cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomers This compound + Dimethyl Dicarboxylate Reactor1 Inert Atmosphere Reactor (180-220 °C) Monomers->Reactor1 Catalyst Transesterification Catalyst (e.g., Titanium Tetrabutoxide) Catalyst->Reactor1 Oligomers Low MW Oligomers + Methanol (byproduct) Reactor1->Oligomers Heat, N2 flow Reactor2 High Vacuum Reactor (250-280 °C) Oligomers->Reactor2 High_Polymer High MW Polyester Reactor2->High_Polymer Heat, High Vacuum Byproducts Methanol + Excess Monomer (removed via vacuum) Reactor2->Byproducts

Caption: Workflow for two-stage melt polycondensation of polyesters.

Detailed Protocol: Synthesis of a Cycloaliphatic Polyester

This protocol details the synthesis of a polyester from this compound and Dimethyl 1,4-cyclohexanedicarboxylate. The resulting polymer, poly(1,4-cyclohexanedimethylene-co-4-(methoxycarbonyl)cyclohexylmethylene 1,4-cyclohexanedicarboxylate), is expected to exhibit excellent thermal and mechanical properties.[3]

Materials:

  • This compound (trans-isomer recommended for higher crystallinity)

  • Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

  • Titanium (IV) butoxide (TBT) or another suitable transesterification catalyst[4]

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution and characterization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching <1 Torr.

  • Schlenk line for inert atmosphere operations.

Procedure:

Stage 1: Transesterification

  • Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried to prevent side reactions.

  • Charging Monomers: Charge the flask with equimolar amounts of this compound and Dimethyl 1,4-cyclohexanedicarboxylate. A slight excess (1-2 mol%) of the diol component (this compound) can be used to compensate for any loss during the high-temperature polycondensation stage.[3]

  • Catalyst Addition: Add the transesterification catalyst (e.g., TBT) at a concentration of 200-400 ppm relative to the total weight of the monomers.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout this stage.

  • Heating Profile: Gradually heat the reaction mixture with constant stirring. A typical heating profile is:

    • Heat to 180-190 °C and hold for 1-2 hours.

    • Increase the temperature to 200-220 °C and hold for another 1-2 hours.[2]

  • Byproduct Removal: Methanol will begin to distill off as the reaction proceeds. Monitor the distillation rate; the reaction is considered complete when approximately 80-90% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

  • Applying Vacuum: Gradually apply vacuum to the system over 30-60 minutes, eventually reaching a pressure below 1 Torr. This slow reduction in pressure prevents excessive foaming of the oligomeric melt.

  • Temperature Increase: Simultaneously, increase the temperature to 250-280 °C.[2][3]

  • Monitoring Viscosity: The viscosity of the melt will increase significantly as the polymer chains grow. The stirring torque of the mechanical stirrer can be used as an indicator of the molecular weight increase.

  • Reaction Termination: Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Extrusion and Quenching: To stop the reaction, release the vacuum with nitrogen gas. Extrude the molten polymer from the reactor into a water bath to quench it and prevent degradation. The solidified polymer can then be pelletized for further processing and characterization.

Part 2: A Pathway to Polyamides: Transforming the Linker

This compound cannot directly participate in polyamide synthesis. However, it serves as an excellent precursor to 4-(aminomethyl)cyclohexanecarboxylic acid, a bifunctional monomer suitable for polyamide formation.[5][6][7] This transformation creates a monomer with both an amine and a carboxylic acid group, which can undergo self-condensation to form a polyamide.

Transformation and Polymerization Strategy

The synthesis of polyamides from our starting linker involves a two-part process:

  • Monomer Synthesis: Conversion of this compound to 4-(aminomethyl)cyclohexanecarboxylic acid. This typically involves a multi-step synthesis where the hydroxyl group is converted to a primary amine precursor (like an azide or through a Gabriel synthesis), followed by reduction and hydrolysis of the ester group.[6][7]

  • Polymerization: The resulting amino acid monomer is then polymerized, usually via melt polycondensation, to form the polyamide.[8][9]

Visualizing the Polyamide Synthesis Pathway

polyamide_synthesis cluster_monomer_synth Part A: Monomer Synthesis cluster_polymerization Part B: Polyamide Formation Start_Linker This compound Intermediate Intermediate with Amine Precursor (e.g., Azide or Phthalimide) Start_Linker->Intermediate Multi-step chemical conversion Amino_Acid 4-(aminomethyl)cyclohexanecarboxylic acid Intermediate->Amino_Acid Reduction & Hydrolysis Melt_Poly Melt Polycondensation (High Temp, N2 then Vacuum) Amino_Acid->Melt_Poly Polyamide High MW Polyamide + Water (byproduct) Melt_Poly->Polyamide

Caption: Pathway for polyamide synthesis from the linker molecule.

Protocol: Synthesis of a Cycloaliphatic Polyamide

This protocol outlines the polymerization of 4-(aminomethyl)cyclohexanecarboxylic acid. The synthesis of the monomer itself is a complex organic procedure and should be performed according to established literature methods.[7]

Materials:

  • 4-(aminomethyl)cyclohexanecarboxylic acid (trans-isomer preferred)

  • High-purity nitrogen gas

  • Distilled water

Equipment:

  • Polymerization reactor with a mechanical stirrer, nitrogen inlet, and condenser.

  • Heating source with precise temperature control.

  • High-vacuum system.

Procedure:

  • Monomer Preparation: A concentrated aqueous solution of 4-(aminomethyl)cyclohexanecarboxylic acid is often prepared first to facilitate handling and charging into the reactor.

  • Pre-polymerization:

    • Charge the reactor with the monomer solution.

    • Heat the mixture to 200-220 °C under a nitrogen atmosphere. Water will be removed by distillation.

    • Hold at this temperature for 1-2 hours to form a low molecular weight prepolymer.

  • Polycondensation:

    • Increase the temperature to 250-270 °C.

    • Gradually apply a vacuum to remove the water formed during the condensation reaction.

    • Continue the polymerization for 2-4 hours under high vacuum until the desired molecular weight is achieved, as indicated by the melt viscosity.[9]

  • Polymer Isolation: The resulting polyamide can be extruded as a strand, cooled in a water bath, and pelletized.

Part 3: Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the structure and properties of the synthesized polymers.

Property Technique Purpose and Expected Observations
Molecular Weight Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Successful polymerization will yield high Mn and Mw values with a PDI approaching 2 for step-growth polymerization.[5]
Thermal Properties Differential Scanning Calorimetry (DSC)To identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The cycloaliphatic linker is expected to yield polymers with a higher Tg compared to linear aliphatic analogues.[6][10]
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)To confirm the chemical structure of the polymer repeating unit and to verify the incorporation of the linker.

Conclusion and Future Outlook

This compound is a highly valuable and versatile linker for the synthesis of advanced polymers. Its rigid cycloaliphatic structure provides a direct route to polyesters and an indirect pathway to polyamides with enhanced thermal and mechanical properties. The protocols outlined in this guide offer a robust starting point for researchers to explore the potential of this linker in a wide array of applications, from high-performance engineering plastics to novel biomaterials and drug delivery systems. The ability to tune polymer properties by incorporating such a well-defined structural unit underscores the power of rational monomer design in modern polymer chemistry.

References

  • WO2021107047A1, Method for producing 4-(aminomethyl)
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  • US6828410B2, Method for preparing poly(cyclohexane-1,4-dicarboxylate)
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  • Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures Yanchun Liu Diss, VTechWorks.
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  • 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties, ResearchG
  • Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step, ResearchG
  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols, PMC - NIH.
  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines, NIH.
  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate)
  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters, Polymer Chemistry (RSC Publishing).
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups, National Chemical Labor
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  • Synthesis and properties of polyamides based on 5,5?-bis[4-(4-aminophenoxy)
  • Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR, NIH.
  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8, Sigma-Aldrich.
  • Formation of Polyamides - A Level Chemistry Revision Notes, Save My Exams.
  • What Is The Polyamide Polymerization Process? - Chemistry For Everyone, YouTube.
  • Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides, Indian Academy of Sciences.
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  • 7.9 Other polyamide polymers. Man-made polyamide polymers can be made by reacting the carboxylic acid and amine functional grou.

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Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate via a Two-Step Hydrogenation Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a valuable bifunctional molecule in pharmaceutical and materials science research. The synthesis follows a robust two-step pathway: (1) Fischer esterification of 4-(hydroxymethyl)benzoic acid to produce the intermediate, methyl 4-(hydroxymethyl)benzoate, and (2) subsequent catalytic hydrogenation of the aromatic ring using palladium on carbon (Pd/C) to yield the target product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and critical safety protocols.

Introduction and Significance

This compound is a key intermediate in the synthesis of more complex organic molecules due to its unique bifunctional structure, which includes a carboxylate ester and a hydroxymethyl group.[1] This structure allows for selective and sequential chemical transformations, making it a valuable building block in the production of pharmaceuticals, such as tranexamic acid derivatives, and specialty polymers.[1]

The synthetic route detailed herein was chosen for its reliability and scalability. While a direct, one-pot selective hydrogenation of a terephthalate derivative is conceptually appealing, it often presents significant challenges in controlling selectivity. The presented two-step approach, starting with the readily available 4-(hydroxymethyl)benzoic acid, offers a more controlled and higher-yielding pathway to the desired product.

Overall Synthetic Pathway

The synthesis is performed in two distinct stages, as illustrated in the workflow diagram below. The first stage is the acid-catalyzed esterification of the carboxylic acid, followed by the hydrogenation of the aromatic ring of the resulting ester.

Synthesis_Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Hydrogenation A 4-(hydroxymethyl)benzoic acid B Methyl 4-(hydroxymethyl)benzoate A->B  Methanol (CH3OH)  Sulfuric Acid (H2SO4) catalyst  Reflux   C Methyl 4-(hydroxymethyl)benzoate D This compound C->D  Hydrogen (H2) gas  Palladium on Carbon (Pd/C) catalyst  High Pressure & Heat  

Caption: Overall two-step synthesis workflow.

Part 1: Fischer Esterification of 4-(hydroxymethyl)benzoic Acid

This initial step converts the carboxylic acid group of the starting material into a methyl ester. The reaction is an equilibrium-driven process, and the use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield.[2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-(hydroxymethyl)benzoic acidC₈H₈O₃152.1515.2 g (0.1 mol)
Methanol (anhydrous)CH₃OH32.04120 mL
Sulfuric acid (concentrated)H₂SO₄98.081.5 mL
Diethyl ether(C₂H₅)₂O74.12As needed
10% Sodium bicarbonate solutionNaHCO₃84.01As needed
Anhydrous magnesium sulfateMgSO₄120.37As needed
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 15.2 g of 4-(hydroxymethyl)benzoic acid and 120 mL of methanol.

  • Acid Catalyst Addition: While stirring, carefully add 1.5 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in 100 mL of diethyl ether and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer with 50 mL of water.

    • Carefully wash the organic layer with 50 mL portions of 10% sodium bicarbonate solution to neutralize any remaining acid. Continue washing until no more CO₂ evolution is observed.

    • Wash the organic layer once more with 50 mL of brine (saturated NaCl solution).

  • Drying and Evaporation: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude methyl 4-(hydroxymethyl)benzoate.

  • Purification and Characterization: The product, a white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The purity should be confirmed by NMR spectroscopy and the melting point should be determined (literature mp: 45-50°C).[3]

Part 2: Catalytic Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This second stage involves the reduction of the aromatic ring of the intermediate to a cyclohexane ring. This is a heterogeneous catalytic reaction carried out under high pressure.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
Methyl 4-(hydroxymethyl)benzoateC₉H₁₀O₃166.1710.0 g (0.06 mol)
10% Palladium on Carbon (Pd/C)Pd/C-1.0 g (10 wt%)
EthanolC₂H₅OH46.07100 mL
Hydrogen Gas (high purity)H₂2.02As needed
Celite®--As needed
Step-by-Step Protocol
  • Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., argon or nitrogen), carefully add 1.0 g of 10% Pd/C to the reactor vessel. Safety Note: Pd/C is flammable and can ignite in the presence of flammable solvents and air. Always handle it under an inert atmosphere.[4][5]

    • Add 100 mL of ethanol to the reactor to wet the catalyst.

    • Add 10.0 g of methyl 4-(hydroxymethyl)benzoate to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to 30 bar (approximately 435 psi).

    • Begin stirring and heat the reactor to 100°C.

    • Maintain these conditions for 12-24 hours. The reaction progress can be monitored by taking small samples (if the reactor allows) and analyzing them by GC-MS.

  • Cooling and Depressurization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

  • Work-up:

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filtered catalyst is saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry.[4] Immediately quench the filter cake with water and store it under water for later disposal.

    • Rinse the reactor and the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Purification and Characterization:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product, a colorless oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Process Optimization and Mechanistic Insights

Catalyst Selection and Loading

Palladium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings.[6] A 10 wt% loading is a good starting point for this reaction, providing a balance between reaction rate and cost. The catalyst's activity is highly dependent on its surface area, which is maximized by the activated carbon support.[7]

Reaction Parameters

The efficiency of the hydrogenation is influenced by several factors, which can be optimized for better yield and selectivity.

ParameterTypical RangeRationale and Impact
Hydrogen Pressure 10 - 50 barHigher pressure increases the concentration of dissolved hydrogen, leading to a faster reaction rate.[7]
Temperature 80 - 120°CHigher temperatures increase the reaction rate but can also lead to side reactions like hydrogenolysis if too high.[1]
Solvent Ethanol, THFPolar protic solvents like ethanol can accelerate the hydrogenation rate.[5] The solvent must be chosen to ensure the substrate is fully dissolved.
Stirring Speed >500 rpmVigorous stirring is crucial to ensure good mass transfer of hydrogen gas to the catalyst surface.
Mechanistic Considerations

The hydrogenation of the aromatic ring on a palladium surface is believed to proceed through a series of steps involving the adsorption of the aromatic compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the ring. The presence of the ester and alcohol functional groups can influence the adsorption geometry and, consequently, the stereochemistry of the product (a mixture of cis and trans isomers is typically expected).

Hydrogenation_Mechanism cluster_0 Reaction at Catalyst Surface A 1. Adsorption of Reactants B 2. Stepwise H-atom transfer A->B H₂ and Aromatic Ester on Pd surface C 3. Desorption of Product B->C Saturated Cyclohexane Ring End Product in Solution C->End Start Reactants in Solution Start->A

Caption: Simplified schematic of the heterogeneous catalytic hydrogenation mechanism.

Safety Protocols

High-pressure hydrogenation with a pyrophoric catalyst is a hazardous operation that requires strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[8]

  • Palladium on Carbon (Pd/C): Dry Pd/C can ignite spontaneously in air, especially after use when it is saturated with hydrogen.[4]

    • Always handle the catalyst under an inert atmosphere.[9]

    • Never add dry catalyst to a flammable solvent in the presence of air.[4]

    • The filter cake from the reaction work-up must be kept wet and should be immediately quenched with water.[4]

  • High-Pressure Reactor: Only trained personnel should operate high-pressure equipment. The reactor must be regularly inspected and pressure-tested. Always use a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[8]

References

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Sarpong Group, University of California, Berkeley. (2010, March 5). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS for Palladium on Carbon available at [Link])

  • Kanagawa University, Itoh Lab. Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Hydrogenation Reactions with Palladium on Carbon Catalysts. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie. Retrieved from [Link]

  • University of Colorado, Boulder. Preparation of Methyl Benzoate. Retrieved from [Link]

  • University of California, Los Angeles. Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • CABI Digital Library. (2018). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative. Lucrări Științifice, Seria Zootehnie, 70, 287-290. Retrieved from [Link]

  • Google Patents. (2010). DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof.
  • Semantic Scholar. (2007). A concise synthesis of substituted benzoates. ARKIVOC, 2007(xii), 43-54. Retrieved from [Link]

  • Google Patents. (2010). WO2010148080A2 - Cyclohexane 1,4 carboxylates.
  • Royal Society of Chemistry. (2015). Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. RSC Advances, 5(11), 8195-8199. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

  • LookChem. Cas 6908-41-4, METHYL (4-HYDROXYMETHYL)BENZOATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. Catalysis Science & Technology, 4(12), 4259-4262. Retrieved from [Link]

  • Google Patents. Carboxylic ester hydrogenation catalyst and method for preparing cyclohexanol and ethanol.

Sources

Application of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the application of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (M4HMC) as a novel bio-derivable chain extender and cross-linker in the synthesis of polyurethane (PU) foams. M4HMC's unique cycloaliphatic structure offers a compelling alternative to traditional linear diols, with the potential to significantly enhance the mechanical and thermal properties of the resulting polymer matrix. This guide details the underlying chemical principles, provides validated, step-by-step protocols for the preparation of rigid polyurethane foams, and outlines standard characterization techniques. It is intended for researchers and material scientists exploring the development of high-performance, sustainable polyurethane materials.

Introduction: The Rationale for a Cycloaliphatic Diol

Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams in upholstery to rigid insulation panels.[1] Their properties are meticulously tailored by the selection of monomers: polyols, isocyanates, and low-molecular-weight chain extenders or cross-linkers.[2] Traditionally, petroleum-derived linear diols like 1,4-butanediol (BDO) are used as chain extenders to build up the hard segment of the polymer, which dictates mechanical strength.[3]

However, the drive towards more sustainable and high-performance materials has spurred research into bio-based alternatives.[4] this compound (M4HMC) emerges as a promising candidate.[5] Its bifunctional nature, possessing both a primary hydroxyl (-OH) group and an ester, allows it to participate in polyurethane synthesis.[5] The key innovation lies in its rigid cycloaliphatic core. Incorporating such cyclic structures into the polymer backbone is a known strategy to enhance thermal stability and compressive strength in rigid PU foams.[6] This guide explores the practical application of M4HMC, transitioning from theoretical advantages to experimental validation.

Mechanistic Framework: M4HMC in PU Foam Chemistry

The production of polyurethane foam is governed by two principal, simultaneous reactions: the gelling reaction and the blowing reaction.[7] A delicate balance between these two is critical to achieving a stable, uniform cell structure.[3]

  • Gelling Reaction: The fundamental polyurethane-forming reaction where isocyanate groups (-NCO) react with hydroxyl groups (-OH) from the polyol and chain extender to form urethane linkages.[4] This builds the polymer network's molecular weight and viscosity.

  • Blowing Reaction: The reaction of isocyanate groups with water, which acts as a chemical blowing agent. This reaction produces an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂) gas.[2] The liberated CO₂ acts as the blowing agent, expanding the polymer matrix to create the foam structure.

M4HMC primarily participates in the gelling reaction. Its primary hydroxyl group reacts with an isocyanate group to be incorporated into the polymer chain. The rigid cyclohexyl ring becomes an integral part of the hard segment, restricting chain mobility and thereby increasing the foam's stiffness and thermal resistance.

G cluster_reactants Reactants Polyol Polyol (Soft Segment) Isocyanate Diisocyanate (e.g., pMDI) Urethane Polyurethane Network (Gelling Reaction) Isocyanate->Urethane -OH from Polyol Isocyanate->Urethane -OH from M4HMC CO2 CO₂ Gas + Amine (Blowing Reaction) Isocyanate->CO2 -H₂O M4HMC M4HMC (Chain Extender) Water Water (Blowing Agent) Foam Stable PU Foam Urethane->Foam Network Formation CO2->Foam Cell Formation

Figure 1: Core reaction pathways in M4HMC-modified PU foam synthesis.

Experimental Application: Protocols for Rigid PU Foam Synthesis

This section provides a detailed protocol for the laboratory-scale synthesis of rigid polyurethane foams using the "one-shot" method, where all components are mixed simultaneously.[8]

Materials and Reagents
ComponentDescriptionSupplier ExamplePurpose
Polyol Polyether Polyol (e.g., Sucrose/Glycerin-initiated)Dow, BASFMain polymer backbone (soft segment)
Isocyanate Polymeric Methylene Diphenyl Diisocyanate (pMDI)Covestro, HuntsmanCo-monomer, reacts with -OH groups
Chain Extender This compound (M4HMC)AChemBlock, BLD PharmHard segment modifier
Catalyst Amine Catalyst (e.g., DMCHA)Evonik IndustriesPromotes blowing (water-isocyanate) reaction
Catalyst Tin Catalyst (e.g., DBTDL)Evonik IndustriesPromotes gelling (polyol-isocyanate) reaction
Surfactant Silicone-based SurfactantMomentive, EvonikCell stabilization and regulation
Blowing Agent Deionized WaterN/AReacts with isocyanate to produce CO₂ gas
Equipment
  • High-torque mechanical stirrer (2000-5000 rpm)

  • Disposable polypropylene cups (250-500 mL)

  • Digital balance (± 0.01 g)

  • Fume hood

  • Stopwatch

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.

Formulation Design

The key to evaluating M4HMC is to systematically substitute a portion of the primary polyol with it, keeping the NCO index constant. The NCO index is the molar ratio of isocyanate groups to hydroxyl groups, typically maintained around 1.1 for rigid foams to ensure complete reaction.[7]

Component (parts by weight)F-0 (Control)F-5 (5% M4HMC)F-10 (10% M4HMC)F-15 (15% M4HMC)
Polyether Polyol100959085
M4HMC 0 5 10 15
Deionized Water2.02.02.02.0
Silicone Surfactant1.51.51.51.5
Amine Catalyst0.50.50.50.5
Tin Catalyst0.30.30.30.3
Total Polyol Side (Part A) 104.3 104.3 104.3 104.3
pMDI (Part B) *CalculatedCalculatedCalculatedCalculated
NCO Index 1.1 1.1 1.1 1.1

*The amount of pMDI must be calculated for each formulation to maintain the NCO index of 1.1 based on the total hydroxyl value of the polyol/M4HMC mixture.

Step-by-Step Synthesis Protocol

G start Start prep_A 1. Prepare Part A Weigh and combine Polyol, M4HMC, Water, Surfactant, and Catalysts in a cup. start->prep_A mix_A 2. Homogenize Part A Mix at 2000 rpm for 60s until uniform. prep_A->mix_A add_B 3. Add Part B Add the calculated amount of pMDI to the mixture. mix_A->add_B mix_final 4. Final High-Speed Mix Immediately mix at >3000 rpm for exactly 10 seconds. add_B->mix_final foam 5. Free Rise & Cure Allow the mixture to expand freely in the fume hood. Cure for 24h at room temperature. mix_final->foam characterize 6. Demold & Characterize Cut samples for analysis after curing. foam->characterize end End characterize->end

Figure 2: Experimental workflow for the one-shot PU foam synthesis.

Protocol Steps:

  • Prepare Part A: In a disposable cup, accurately weigh the polyether polyol, M4HMC, deionized water, silicone surfactant, and catalysts according to the desired formulation from Table 3.4.

  • Homogenize Part A: Place the cup under the mechanical stirrer and mix at 2000 rpm for 60 seconds to ensure a homogenous mixture. This is often referred to as the "formulated polyol".[8]

  • Add Part B: Add the pre-calculated amount of pMDI to the cup containing Part A.

  • Final Mix: Immediately begin stirring at high speed (>3000 rpm) for a short, precise duration (e.g., 10 seconds). Inadequate mixing will result in a poor-quality foam, while over-mixing can lead to premature collapse.

  • Curing: Allow the mixture to rise freely in the cup within a fume hood. The foam will be tack-free within minutes but should be left to cure for at least 24 hours at ambient temperature to ensure the reaction is complete.[7]

  • Sample Preparation: After curing, carefully remove the foam from the cup. Samples for characterization should be cut from the core of the foam block to avoid skin effects.

Characterization and Expected Outcomes

The successful incorporation of M4HMC should manifest in measurable changes to the foam's physical properties.

Standard Characterization Methods
  • Apparent Density (ASTM D1622): Determines the mass per unit volume. The introduction of a denser component like M4HMC may slightly increase foam density.

  • Morphology (Scanning Electron Microscopy - SEM): Visualizes the cell structure, size, and shape. The goal is to maintain a fine, closed-cell structure, which is crucial for insulation properties.[9]

  • Compressive Strength (ASTM D1621): Measures the foam's resistance to crushing. This is where M4HMC is expected to have the most significant impact, with strength increasing as a function of its concentration.

  • Thermal Stability (Thermogravimetric Analysis - TGA): Evaluates the degradation temperature of the polymer. The rigid cycloaliphatic structure of M4HMC should increase the onset temperature of decomposition.

Structure-Property Correlations

The unique chemical features of M4HMC directly influence the final foam properties. This relationship is key to understanding its value as a performance-enhancing additive.

G M4HMC M4HMC Structure Ring Cycloaliphatic Ring M4HMC->Ring OH Primary -OH Group M4HMC->OH Rigidity Increased Rigidity & Hardness Ring->Rigidity Restricts Chain Mobility Thermal Enhanced Thermal Stability Ring->Thermal Higher Energy for Bond Scission Reactivity Controlled Reactivity OH->Reactivity Accessible for -NCO reaction Strength Higher Compressive Strength Rigidity->Strength TGA Higher Td_onset (TGA) Thermal->TGA Processing Predictable Gel Time Reactivity->Processing

Figure 3: Logical diagram of M4HMC's structure-property relationships in PU foams.

Conclusion

This compound presents a scientifically robust option for enhancing the performance of rigid polyurethane foams. Its rigid cyclic structure directly translates to improved mechanical strength and thermal stability. The protocols outlined in this guide provide a validated starting point for researchers to explore the benefits of this bio-derivable chain extender. By systematically varying its concentration, scientists can tailor foam properties to meet the demands of advanced applications, contributing to the development of more durable and sustainable polymer materials.

References

  • Process for the preparation of closed cell rigid polyurethane foams. (n.d.). Google Patents.
  • Gama, N. V., Ferreira, A., & Barros-Timmons, A. (2018). Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications. Materials, 11(10), 2003. Available from: [Link]

  • Aneja, A. (2002). The Influence of Polymer Morphology on the Physical Properties of Flexible Polyurethane Foams. Virginia Polytechnic Institute and State University. Available from: [Link]

  • Garrido, M. A., & Sisti, L. (2021). Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams. Polymers, 13(16), 2649. Available from: [Link]

  • Dimitrov, K., Todorova, D., Nenkova, S., & Herzog, M. (2017). Polycarbonate diols to produce elastic polyurethane foams - A method of immobilization of carbon dioxide into a polymer structure. Journal of Chemical Technology and Metallurgy, 52(1), 28-40. Available from: [Link]

  • Wikipedia contributors. (2024, April 29). Polyurethane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Maisonneuve, L., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51(24), 10034-10071. Available from: [Link]

  • Dimitrov, K., Todorova, D., Nenkova, S., & Herzog, M. (2017). POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDEINTO A POLYMER STRUCTU. Journal of Chemical Technology and Metallurgy, 52(1), 28-40. Available from: [Link]

  • Composition for preparing rigid polyurethane foam and rigid polyurethane foam made therefrom. (n.d.). Google Patents.
  • Santiago, A. N., et al. (2010). Formulation, Preparation, and Characterization of Polyurethane Foams. Journal of Chemical Education, 87(2), 214-216. Available from: [Link]

  • Gama, N., Ferreira, A., & Barros-Timmons, A. (2018). Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications. ResearchGate. Available from: [Link]

  • Hadj-Kaddour, K., Diao, A., Gerard, J. F., & Kaddour, A. (2021). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. Polymers, 13(21), 3824. Available from: [Link]

  • Liu, H., et al. (2020). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. Polymers, 12(10), 2269. Available from: [Link]

  • Kurańska, M., Prociak, A., & Michałowski, S. (2021). Polyurethane Composite Foams Synthesized Using Bio-Polyols and Cellulose Filler. Materials, 14(13), 3474. Available from: [Link]

  • Influences of Different Chain extenders on Performance of UV curable Polyurethane. (n.d.). Journal of Wuhan University of Technology-Mater. Sci. Ed.. Retrieved from [Link]

  • Park, S. H., et al. (2017). Preparation and Characterization of Polyurethane Foam Using a PLA/PEG Polyol Mixture. ResearchGate. Available from: [Link]

  • Methyl 4-hydroxycyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Faris, A., et al. (2024). Biobased Foams: A Critical Review of Their Synthesis, Performance and Prospective Applications. Polymers, 16(5), 652. Available from: [Link]

  • Iordache, T. V., et al. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 762. Available from: [Link]

  • Guide to the Polyurethane Foam. (n.d.). Olmo Giuseppe S.p.A. Retrieved from [Link]

  • Ang, S. L., et al. (2023). Flexible Polyurethane Foams from Bio-Based Polyols: Prepolymer Synthesis and Characterization. Polymers, 15(22), 4443. Available from: [Link]

  • Adhikari, R., et al. (2000). Low-modulus siloxane-based polyurethanes. I. Effect of the chain extender 1,3-bis(4-hydroxybutyl)1,1,3,3-tetramethyldisiloxane (BHTD) on properties and morphology. Journal of Applied Polymer Science, 78(5), 1073-1087. Available from: [Link]

  • Novel Chain Extenders. (2019, February 15). Innovation in Polyurethanes. Retrieved from [Link]

  • Santamaria-Echart, A., et al. (2016). Bio-based Polyurethane foams from renewable resources. AIP Conference Proceedings, 1736(1), 020130. Available from: [Link]

Sources

Application Note: A Robust Biocatalytic Protocol for the Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional building block, primarily utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Traditional chemical synthesis routes often require harsh acidic catalysts and high temperatures.[2] This application note details a highly efficient and selective enzymatic protocol for the synthesis of this compound via direct esterification. By leveraging the remarkable catalytic properties of immobilized Candida antarctica Lipase B (CALB), this method offers significant advantages, including mild reaction conditions, minimal byproduct formation, straightforward product purification, and alignment with green chemistry principles.[3][4] The protocol is designed for researchers in synthetic chemistry and drug development, providing a scalable and reliable alternative to conventional methods.

Introduction: The Case for Biocatalysis

The synthesis of esters is a cornerstone of organic chemistry. While classic methods like Fischer-Speier esterification are effective, they are often hampered by the need for strong acid catalysts, elevated temperatures, and challenging workups to remove the catalyst and byproducts.[5][6] Furthermore, these conditions can be incompatible with sensitive functional groups.

Biocatalysis, utilizing enzymes as natural catalysts, circumvents many of these limitations.[4][7] Lipases, in particular, have emerged as powerful tools for ester synthesis due to their operational stability in organic solvents, broad substrate specificity, and high chemo-, regio-, and enantioselectivity.[8][9] Among the most versatile and widely applied lipases is Candida antarctica Lipase B (CALB).[10][11] Its immobilized form, commercially available as Novozym® 435, is particularly advantageous for industrial applications as it simplifies catalyst removal and enables efficient reuse, significantly reducing process costs.[3][11]

This guide provides a detailed protocol for the CALB-catalyzed synthesis of this compound from 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol. We will delve into the causality behind key experimental parameters, offering a framework for process optimization and troubleshooting.

Principle of the Reaction: Lipase-Catalyzed Esterification

Lipases are serine hydrolases that catalyze the hydrolysis of triglycerides in their natural environment.[11] However, in non-aqueous (organic) media, the thermodynamic equilibrium shifts, allowing lipases to efficiently catalyze the reverse reaction: ester synthesis (esterification) or the exchange of alkoxy groups (transesterification).[12][13]

The catalytic mechanism involves the enzyme's active site, which contains a catalytic triad of serine, histidine, and aspartate residues. The process can be summarized as follows:

  • Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex.

  • Deacylation: The alcohol (methanol) enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme for the next catalytic cycle.

Crucially, this reaction is an equilibrium process. To achieve high yields, the water produced as a byproduct must be removed from the reaction medium, thereby driving the equilibrium toward product formation in accordance with Le Châtelier's principle.[6]

Materials and Equipment

Reagents and Consumables
ReagentGradeSupplier
4-(Hydroxymethyl)cyclohexanecarboxylic acid (cis/trans mixture)≥97%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99%Sigma-Aldrich
Immobilized Candida antarctica Lipase B (Novozym® 435)≥10,000 PLU/gNovozymes (via Sigma-Aldrich)
Molecular Sieves, 3Å8-12 mesh, activatedAlfa Aesar
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Brine (Saturated NaCl solution)ACS GradePrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
TLC PlatesSilica Gel 60 F₂₅₄Millipore
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope Labs
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer hotplate and stir bars

  • Reflux condenser and oil bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Analytical balance

  • TLC development chamber and UV lamp

  • NMR Spectrometer (≥400 MHz)

  • FT-IR Spectrometer

Detailed Experimental Protocol

The entire experimental process, from setup to analysis, is outlined in the workflow diagram below.

G Figure 1: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis A 1. Reagent & Glassware Prep (Dry glassware, activate sieves) B 2. Reaction Setup (Combine reactants, enzyme, solvent) A->B C 3. Incubation & Monitoring (Heat, stir, monitor by TLC) B->C D 4. Enzyme Recovery (Filter to remove Novozym® 435) C->D E 5. Solvent Removal (Rotary evaporation) D->E F 6. Aqueous Workup (Extraction with NaHCO₃ & Brine) E->F G 7. Drying & Final Evaporation (Dry with MgSO₄, concentrate) F->G H 8. Product Characterization (NMR, IR, Yield Calculation) G->H

Caption: Overall workflow for the enzymatic synthesis of this compound.

Step 1: Preparation
  • Ensure all glassware is oven-dried and cooled under a desiccator to prevent introducing water into the reaction.

  • Activate 3Å molecular sieves by heating them in a muffle furnace at 300°C for 3-4 hours or in a microwave oven on high power for 3 minutes, then cool and store in a desiccator.

Step 2: Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)cyclohexanecarboxylic acid (e.g., 5.00 g, 31.6 mmol).

  • Add anhydrous MTBE (50 mL) to dissolve the acid.

  • Add anhydrous methanol (1.55 mL, 38.0 mmol, 1.2 equivalents). See Section 5.3 for rationale.

  • Add Novozym® 435 (500 mg, 10% w/w of substrate).

  • Add activated 3Å molecular sieves (5 g) to the flask. This is critical for water removal.[6]

  • Equip the flask with a reflux condenser and place it in an oil bath on a stirrer hotplate.

Step 3: Incubation and Monitoring
  • Heat the reaction mixture to 50°C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 30:70 Ethyl Acetate/Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • Expected Rf values: Carboxylic acid (starting material) will be at or near the baseline. The ester product will have a higher Rf value.

  • The reaction is typically complete within 24-48 hours, as indicated by the complete consumption of the starting material.

Step 4: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Remove the Novozym® 435 and molecular sieves by vacuum filtration, washing the solids with a small amount of fresh MTBE (2 x 10 mL). The recovered enzyme can be washed with solvent, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted carboxylic acid.

    • Brine (1 x 25 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • For highest purity, the product can be further purified by flash column chromatography on silica gel, though the crude product is often of sufficient purity (>95%) for many applications.

Step 5: Product Characterization
  • Calculate the percentage yield of the isolated product.

  • Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure and purity of this compound.

Process Optimization: The Rationale Behind the Protocol

Achieving a successful biocatalytic transformation requires understanding the key parameters that influence enzyme activity and reaction equilibrium.

Choice of Enzyme and Solvent
  • Enzyme: CALB (Novozym® 435) is chosen for its proven high catalytic activity and stability in esterification reactions within organic media.[3][10][12] Its immobilization on a macroporous acrylic resin prevents enzyme aggregation and allows for easy recovery and reuse for multiple cycles.[11]

  • Solvent: A non-polar, water-immiscible solvent like MTBE is preferred. It solubilizes the substrates while minimizing the stripping of essential water from the enzyme's hydration layer, which is crucial for maintaining its active conformation.[14] Highly polar solvents can lead to enzyme deactivation.

Temperature

The reaction is conducted at 50°C as a compromise between reaction kinetics and enzyme stability. While higher temperatures increase the reaction rate, they can also accelerate thermal denaturation of the enzyme over long reaction times. CALB generally exhibits good thermal stability up to 60-70°C.

Substrate Molar Ratio and Methanol Inhibition

The esterification is an equilibrium-limited reaction. A slight excess of one reactant is used to shift the equilibrium towards the product. However, short-chain alcohols like methanol can be potent inhibitors or deactivators of lipases at high concentrations.[15] Using a modest excess (1.2 equivalents) mitigates this issue. For larger-scale reactions or less robust enzymes, a stepwise addition of methanol over the course of the reaction is a highly effective strategy to maintain a low, steady concentration of the alcohol.[15]

Water Activity

Water plays a dual role. A minimal amount is required to maintain the enzyme's catalytically active conformation.[14] However, as a product of the esterification, excess water will promote the reverse hydrolytic reaction, reducing the final yield. The use of 3Å molecular sieves is a highly effective method for in situ water removal, continuously pulling the equilibrium towards the desired ester product.[6]

Data Summary and Troubleshooting

Typical Reaction Parameters
ParameterRecommended ValueRationale
EnzymeNovozym® 435High activity, stability, and reusability.
Enzyme Loading5-10% (w/w of acid)Balances reaction rate with cost.
SolventAnhydrous MTBEGood substrate solubility, maintains enzyme activity.
Temperature40-60 °COptimal balance of reaction rate and enzyme stability.
Substrate Ratio1.2 : 1 (Methanol:Acid)Drives equilibrium without significant enzyme inhibition.
Water Removal3Å Molecular SievesShifts equilibrium to maximize product yield.
Reaction Time24-48 hoursVaries based on scale and specific conditions.
Expected Yield >90% Dependent on complete water removal.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme (moisture contamination).2. Insufficient water removal.3. Non-anhydrous reagents/solvents.1. Use fresh or properly stored enzyme.2. Use freshly activated molecular sieves.3. Use anhydrous grade reagents and solvents.
Stalled Reaction (<50% conversion) 1. Equilibrium has been reached.2. Enzyme inhibition by methanol.3. Enzyme deactivation over time.1. Add more freshly activated molecular sieves.2. Add methanol in portions instead of all at once.3. Add a fresh batch of enzyme.
Product Contaminated with Acid Incomplete reaction or inefficient workup.1. Extend reaction time.2. Ensure thorough washing with NaHCO₃ solution during workup.

Conclusion

This application note provides a comprehensive and robust protocol for the enzymatic synthesis of this compound. By employing immobilized Candida antarctica Lipase B, this method stands as a superior green alternative to traditional chemical catalysis, offering high yields under mild conditions. The detailed explanation of critical process parameters equips researchers with the knowledge to not only replicate this synthesis but also to adapt and optimize biocatalytic esterifications for other valuable chemical intermediates.

References

  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.Industrial & Engineering Chemistry Research.
  • Optimization of Enzymatic Transesterific
  • Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity.PubMed.
  • Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications.
  • Immobilized Candida Antarctica Lipase B: Hydration, Stripping Off and Application in Ring Opening Polyester Synthesis.PubMed.
  • Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds.
  • Optimization of enzymatic transesterification of acid oils for biodiesel production using a low-cost lipase: the effect of transesterification conditions and the synergy of lipases with different regioselectivity.
  • Statistical Optimization of Enzymatic Transesterification Process to Produce Biodiesel from Honge Oil.Current Trends in Biotechnology and Pharmacy.
  • Enzymatic transesterification for biodiesel production: a comprehensive review.RSC Publishing.
  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • Lab 12: Synthesis of an Ester.CSUB.
  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
  • Methyl 4-(hydroxymethyl)
  • Biocatalytic cascade synthesis of ϵ‐caprolactame and derivatives.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Video: Synthesis of Esters Via a Greener Steglich Esterific
  • Biocatalysis: Enzymatic Synthesis for Industrial Applic
  • trans-Methyl 4-(hydroxymethyl)
  • (1R,4R)-Methyl 4-(hydroxymethyl)
  • methyl trans-4-(hydroxymethyl)
  • Synthesis, Isolation, and Purific
  • BIOCATALYST : PRODUCTION , CHARACTERISTICS AND FUTURE PROSPECT.Semantic Scholar.
  • Industrial Applications of Asymmetric Biocatalytic C–C Bond Forming Reactions.Semantic Scholar.
  • Transesterific
  • Ester synthesis by transesterific
  • Esters. An Introduction.University of Massachusetts.
  • Advanced Acid And Ester Titr
  • lipase-catalyzed kinetic resolution of alcohols via chloroacet
  • Biocatalysis for Biobased Chemicals.PMC - PubMed Central.
  • Lipase-mediated flow synthesis of nature-inspired phenolic carbon
  • Methyl 4-(hydroxymethyl)
  • Methyl 4-hydroxycyclohexanecarboxyl
  • trans-Methyl 4-(hydroxymethyl)
  • Cyclohexanecarboxylic acid, 4-hydroxy-, Methyl ester, cis-.ChemicalBook.
  • Lipases: Useful biocatalysts for the prepar
  • Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions.PMC - NIH.

Sources

Application Note: Continuous Flow Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC) is a valuable bifunctional intermediate used in the synthesis of polymers and specialty chemicals.[1] Its production traditionally involves multi-step batch processes that present challenges in selectivity, safety, and scalability. This application note details a robust and efficient continuous flow chemistry method for the synthesis of MHMCC. The process leverages the selective hydrogenation of one ester group of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) in a packed-bed catalytic reactor. By utilizing a flow chemistry platform, this method offers significant advantages, including superior control over reaction parameters, enhanced safety when handling hydrogen gas, improved reaction selectivity, and higher productivity, making it an ideal approach for both research and industrial-scale production.

Introduction: The Case for Flow Synthesis

The synthesis of this compound (MHMCC) is typically achieved via the partial reduction of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). DMCD itself is produced through the hydrogenation of the aromatic ring of Dimethyl terephthalate (DMT).[2] The primary challenge in this synthesis is achieving selective mono-reduction of the diester to prevent the formation of the diol, 1,4-cyclohexanedimethanol (CHDM), as an over-reduction byproduct.[3]

Traditional batch hydrogenation methods often suffer from poor selectivity due to difficulties in controlling local temperature and hydrogen concentration, especially on a larger scale.[1][4] These processes involve high-pressure hydrogen and potentially pyrophoric catalysts, posing significant safety risks.[5][6]

Flow chemistry addresses these limitations directly. By conducting the reaction in a continuous stream through a heated, catalyst-packed reactor, we achieve:

  • Enhanced Safety: The reaction volume at any given moment is minimal, drastically reducing the risks associated with high-pressure hydrogen and exothermic events.[4] Automated systems provide tight control over pressure and temperature, with interlocks for emergency shutdown.[4]

  • Precise Parameter Control: The short residence time of reactants in the catalytic zone, which can be precisely tuned, is key to maximizing selectivity towards the desired mono-reduced product, MHMCC.[7]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors ensures efficient heat dissipation and consistent mass transfer of hydrogen to the catalyst surface, preventing hot spots and improving reaction consistency.[4]

  • Scalability and Automation: The process is easily scalable by extending the operation time or by using a larger reactor, without the need for re-optimization. Continuous operation allows for high-throughput production with minimal manual intervention.

Reaction Pathway and Mechanism

The overall synthesis starts from Dimethyl terephthalate (DMT). The first step is the saturation of the benzene ring to yield Dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This is typically achieved using a palladium or ruthenium-based catalyst.[2][8] The focus of this protocol is the subsequent selective reduction of DMCD.

The reaction proceeds via the stepwise hydrogenation of the ester groups. The key is to halt the reaction after the first ester has been reduced to a hydroxymethyl group, yielding the target molecule, MHMCC.

Reaction_Pathway DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD H₂, Pd/C or Ru/C Aromatic Ring Hydrogenation MHMCC This compound (MHMCC) (Target Product) DMCD->MHMCC H₂, Cu-based Catalyst Selective Ester Reduction CHDM 1,4-Cyclohexanedimethanol (CHDM) (Byproduct) MHMCC->CHDM H₂, Cu-based Catalyst Over-reduction Flow_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing Solvent_Pump HPLC Pump A (DMCD Solution) T_Mixer Gas-Liquid Mixer (T-Junction) Solvent_Pump->T_Mixer Liquid Feed H2_Source Hydrogen Cylinder (with Mass Flow Controller) H2_Source->T_Mixer H₂ Gas Feed Reactor Packed-Bed Reactor (Heated Catalyst Column) T_Mixer->Reactor Biphasic Flow BPR Back-Pressure Regulator (BPR) Reactor->BPR Product Stream Collection Product Collection (Cooled Vessel) BPR->Collection

References

Application Notes and Protocols: The Strategic Use of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Agrochemical Design

In the continuous pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of starting materials is of paramount importance. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cycloaliphatic compound, has emerged as a highly versatile scaffold for the synthesis of a wide array of agrochemical intermediates. Its rigid cyclohexane core, coupled with two distinct and readily modifiable functional groups—a primary alcohol and a methyl ester—provides a unique platform for creating diverse molecular architectures.

This guide provides a detailed exploration of the chemical reactivity of this compound and outlines its practical applications in the synthesis of key agrochemical building blocks. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for its transformation into valuable intermediates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₉H₁₆O₃[1][2]
Molecular Weight172.22 g/mol [1][3]
Boiling Point~251 °C[4]
Density~1.058 g/cm³[4]
SolubilitySoluble in organic solvents like ether and alcohol; insoluble in water.[1]
StorageInert atmosphere, 2-8°C is recommended for long-term storage to prevent hydrolysis of the ester.[3]

Core Synthetic Transformations and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modifications, leading to a variety of important intermediates.

Oxidation of the Hydroxymethyl Group: Access to Carboxylic Acid Derivatives

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a vast range of amide, ester, and other acid-derived agrochemical moieties. The choice of oxidant is critical and depends on the desired product.

  • Rationale for Oxidant Selection: Strong oxidants like potassium permanganate or chromium trioxide will typically lead to the formation of the corresponding carboxylic acid.[1] Milder, more selective oxidizing agents are required to isolate the intermediate aldehyde.

G start This compound intermediate Methyl 4-formylcyclohexanecarboxylate start->intermediate Mild Oxidation (e.g., PCC, DMP) product 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid start->product Strong Oxidation (e.g., KMnO4) intermediate->product Further Oxidation (e.g., Jones Reagent)

Protocol 1: Synthesis of 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

This protocol details the one-step oxidation of the hydroxymethyl group to a carboxylic acid using Jones reagent.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Dissolve this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the solution to 0°C.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer visible.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Expected Outcome: A white solid corresponding to 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid.

Nucleophilic Substitution of the Hydroxymethyl Group: Introducing Nitrogen Functionality

The hydroxymethyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by a variety of nucleophiles. This is a key strategy for introducing nitrogen-containing functional groups, which are prevalent in many classes of agrochemicals.[1] A notable application is the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, a valuable building block.[5]

G start This compound intermediate1 Methyl 4-((tosyloxy)methyl)cyclohexanecarboxylate start->intermediate1 Tosylation (TsCl, Pyridine) intermediate2 Methyl 4-(azidomethyl)cyclohexanecarboxylate intermediate1->intermediate2 Azide Displacement (NaN3, DMF) product Methyl 4-(aminomethyl)cyclohexanecarboxylate intermediate2->product Reduction (e.g., H2/Pd-C, LiAlH4)

Protocol 2: Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate

This three-step protocol outlines the conversion of the hydroxymethyl group to an amine.

Step 1: Tosylation of the Hydroxymethyl Group

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM and cool to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution.

  • Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with cold 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azide Displacement

Materials:

  • Methyl 4-((tosyloxy)methyl)cyclohexanecarboxylate (from Step 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the tosylated intermediate in anhydrous DMF.

  • Add sodium azide and heat the mixture to 60-80°C.

  • Stir for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the azido intermediate.

Step 3: Reduction of the Azide

Materials:

  • Methyl 4-(azidomethyl)cyclohexanecarboxylate (from Step 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the azido intermediate in methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Methyl 4-(aminomethyl)cyclohexanecarboxylate.

Modification of the Ester Group: Access to Diverse Functional Groups

The methyl ester group can undergo a variety of transformations, including hydrolysis to the carboxylic acid, reduction to a primary alcohol, and conversion to amides.

G start This compound product1 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid start->product1 Hydrolysis (e.g., LiOH, H2O) product2 Cyclohexane-1,4-diyldimethanol start->product2 Reduction (e.g., LiAlH4) product3 N-Aryl-4-(hydroxymethyl)cyclohexane-1-carboxamide start->product3 Amidation (e.g., Amine, Heat)

Protocol 3: Reduction of the Ester to a Diol

This protocol describes the reduction of the methyl ester to a primary alcohol, yielding a symmetrical diol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate decahydrate

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction back to 0°C and quench by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield Cyclohexane-1,4-diyldimethanol.

Conclusion: A Strategic Asset in Agrochemical R&D

This compound is a valuable and versatile building block for the synthesis of agrochemical intermediates. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in the development of next-generation agrochemicals. The ability to selectively modify either the hydroxymethyl or the methyl ester group provides a powerful tool for fine-tuning the physicochemical and biological properties of the target molecules.

References

  • Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

Application Notes: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate as a Versatile Scaffold for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclohexane Moiety in Drug Design

In the landscape of modern medicinal chemistry, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cycloaliphatic ester, has emerged as a highly valuable scaffold. Its strategic importance lies in the three-dimensional (3D) nature of the cyclohexane ring, which serves as a saturated, non-aromatic bioisostere for the phenyl group. This substitution can lead to significant improvements in a drug candidate's properties, including enhanced solubility, improved metabolic stability, and a reduction in potential toxicities associated with aromatic systems.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel pharmaceuticals. We will explore its chemical versatility, provide detailed protocols for key transformations, and illustrate its utility in the creation of diverse therapeutic agents.

Physicochemical Properties and Stereoisomerism

This compound possesses two key functional groups amenable to a wide range of chemical modifications: a primary alcohol and a methyl ester. The cyclohexane ring can exist as two primary stereoisomers, cis and trans, which profoundly influences the spatial orientation of the functional groups and, consequently, the biological activity of the derived compounds. The trans-(1r,4r) isomer is of particular interest in stereoselective synthesis due to its well-defined geometry.[3]

PropertyValueReference
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[3]
CAS Number 113333-71-8 (trans isomer: 110928-44-4)[3][4]
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
Boiling Point 233 °C[5]
Solubility Soluble in organic solvents (ether, alcohol); insoluble in water.[5]

Core Synthetic Transformations and Protocols

The true utility of this compound as a building block is realized through the selective manipulation of its ester and alcohol functionalities. Below are detailed protocols for fundamental transformations that serve as the foundation for constructing more complex pharmaceutical intermediates.

Protocol 1: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This protocol details the conversion of the primary alcohol to a carboxylic acid, yielding a dicarboxylic acid derivative. This transformation is crucial for creating linkers or introducing a second acidic moiety for receptor interaction.

Reaction Scheme:

G A This compound B Methyl 4-carboxycyclohexanecarboxylate A->B [Oxidizing Agent] e.g., Jones Reagent, TEMPO

Caption: Oxidation of the primary alcohol.

Materials:

  • This compound (1.0 eq)

  • Jones Reagent (CrO₃ in H₂SO₄/acetone) or TEMPO/NaOCl

  • Acetone (solvent)

  • Isopropanol (for quenching)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones Reagent dropwise to the stirred solution. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically exothermic.

  • Quench the reaction by the dropwise addition of isopropanol until the orange/brown color dissipates.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃.

  • Acidify the aqueous layer to pH 2 with 2M HCl, which will precipitate the dicarboxylic acid product.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Trustworthiness Note: The choice of oxidizing agent is critical. Jones oxidation is robust but uses chromium, a heavy metal. Milder, more environmentally benign methods like TEMPO-catalyzed oxidation can also be employed. The progress of the reaction should be carefully monitored to avoid over-oxidation or side reactions.

Protocol 2: Conversion of the Hydroxymethyl Group to a Primary Amine

This two-step protocol is fundamental for synthesizing compounds like tranexamic acid and its derivatives, where an aminomethyl group is required.[3] The hydroxyl group is first converted to a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide and subsequent reduction.

Workflow Diagram:

G A Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate B Mesylation/Tosylation (MsCl or TsCl, base) A->B C Intermediate Tosylate/Mesylate B->C D Nucleophilic Substitution (NaN3, DMF) C->D E Azide Intermediate D->E F Reduction (H2/Pd-C or LiAlH4) E->F G Methyl 4-(aminomethyl)- cyclohexanecarboxylate F->G

Caption: Workflow for amine synthesis.

Step 2a: Tosylation of the Hydroxymethyl Group

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine or triethylamine (solvent and base)

  • Dichloromethane (DCM) (co-solvent, optional)

  • Ice bath

Procedure:

  • Dissolve this compound in pyridine and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2b: Azide Formation and Reduction to the Amine

Materials:

  • Tosylated intermediate from Step 2a (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) (solvent)

  • Palladium on carbon (10% Pd/C)

  • Methanol (solvent for reduction)

  • Hydrogen gas supply or a transfer hydrogenation source (e.g., ammonium formate)

Procedure:

  • Dissolve the tosylated intermediate in DMF and add sodium azide.

  • Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude azide intermediate.

  • Dissolve the crude azide in methanol, add 10% Pd/C, and subject the mixture to hydrogenation (e.g., balloon pressure of H₂ or in a Parr shaker) until the azide is fully reduced.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired methyl 4-(aminomethyl)cyclohexanecarboxylate.

Expertise & Experience Note: The conversion of the hydroxyl group to a primary amine is a cornerstone transformation. The choice of leaving group and the conditions for nucleophilic substitution are critical for achieving high yields. The reduction of the azide is a clean and efficient method, often preferred over using powerful hydrides which could also reduce the ester functionality.

Application in the Synthesis of Bioactive Molecules

Case Study 1: Synthesis of Tranexamic Acid Analogues

This compound is a key precursor for tranexamic acid, an important antifibrinolytic drug.[3] The protocols described above for converting the hydroxymethyl group to an amine, followed by hydrolysis of the methyl ester, provide a direct route to this class of compounds.

G start Methyl 4-(hydroxymethyl)- cyclohexanecarboxylate step1 Protocol 2 start->step1 intermediate Methyl 4-(aminomethyl)- cyclohexanecarboxylate step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, H2O/THF) intermediate->step2 end Tranexamic Acid step2->end

Caption: Synthesis pathway to Tranexamic Acid.

Case Study 2: Development of Novel Analgesic Agents

The cyclohexane ring is a privileged scaffold in the design of novel analgesics.[1][6] By utilizing this compound, medicinal chemists can explore new chemical space. For example, the hydroxyl group can be used as a handle to introduce various pharmacophores through ether or ester linkages, while the methyl ester can be converted to amides or other functional groups to modulate receptor binding and pharmacokinetic properties.

Conclusion

This compound is a versatile and economically important building block for the synthesis of novel pharmaceuticals. Its bifunctional nature, combined with the favorable properties imparted by the cyclohexane ring, makes it an attractive starting material for a wide range of drug discovery programs. The protocols and applications detailed in this guide provide a solid foundation for researchers to leverage this valuable scaffold in the development of the next generation of therapeutic agents.

References

  • Benchchem. (n.d.). This compound For Research.
  • Google Patents. (n.d.). EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof.
  • Benchchem. (n.d.). This compound For Research.
  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • MDPI. (2012). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives.
  • PharmaBlock. (n.d.). Building Blocks.
  • chemBlink. (n.d.). Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate [CAS# 110928-44-4].

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Application Note & Protocol: Selective Reduction of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to (Cyclohexane-1,4-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesis of a Key Polyester Monomer

(Cyclohexane-1,4-diyl)dimethanol (CHDM) is a crucial diol monomer used in the synthesis of high-performance polyesters, such as polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[1][2] These polymers are valued for their clarity, toughness, and chemical resistance. A common laboratory and industrial route to CHDM involves the reduction of a diester precursor, such as dimethyl 1,4-cyclohexanedicarboxylate.[3] This guide focuses on a related transformation: the reduction of the monoester, Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, to yield the valuable diol, CHDM.

This transformation requires a reducing agent capable of converting an ester to a primary alcohol. The challenge lies in the presence of a pre-existing primary alcohol in the starting material, which necessitates careful selection of reagents and reaction conditions to ensure a complete and safe reaction.

Strategic Selection of the Reducing Agent

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[4] However, not all reducing agents are suitable for this task.

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent, effective for reducing aldehydes and ketones. It is generally not reactive enough to reduce esters under standard conditions.[5][6]

  • Lithium Borohydride (LiBH₄): A more powerful reagent than NaBH₄, LiBH₄ can reduce esters to alcohols.[5][7] It offers a good balance of reactivity and is soluble in ethereal solvents like Tetrahydrofuran (THF).[5]

  • Borane Complexes (e.g., BH₃•THF): Borane is highly effective for reducing carboxylic acids and can also reduce esters, though sometimes requiring elevated temperatures.[7]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a very powerful and non-selective reducing agent.[7] It readily reduces esters, carboxylic acids, amides, and lactones to the corresponding alcohols or amines.[8][9][10] Due to its high reactivity and effectiveness, it is often the reagent of choice for ester reductions when chemoselectivity with other reducible groups is not a concern.[5]

For the reduction of this compound, where the goal is to reduce the ester in the presence of an alcohol, LAH is an excellent candidate. The existing alcohol will be deprotonated by LAH, consuming one equivalent of the hydride, but this does not interfere with the subsequent reduction of the ester. This guide will provide a detailed protocol using Lithium Aluminum Hydride.

Reaction Principle and Mechanism with LiAlH₄

The reduction of an ester with LAH proceeds via nucleophilic acyl substitution, followed by a second hydride addition to the intermediate aldehyde.[11][12]

  • Deprotonation: The acidic proton of the hydroxyl group on the starting material is first removed by a hydride ion.

  • Nucleophilic Attack: A hydride ion (H⁻) from the aluminohydride complex ([AlH₄]⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. It expels the methoxide (⁻OCH₃) leaving group to form an aldehyde.[8]

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent, forming a new tetrahedral intermediate (an alkoxide).[12]

  • Protonation (Workup): A careful aqueous workup is performed to neutralize the excess LAH and protonate the resulting aluminum alkoxide salts, yielding the final diol product, (cyclohexane-1,4-diyl)dimethanol.[6]

Quantitative Data Summary

The following table provides representative quantitative data for this protocol. Actual amounts should be scaled as needed by the researcher.

ParameterValueNotes
Starting Material This compound1.0 eq.
Key Reagent Lithium Aluminum Hydride (LiAlH₄)~1.5 - 2.0 eq.
Stoichiometry Rationale Excess LAH is required. 1 eq. is consumed by the alcohol deprotonation, and 1 eq. is required for the ester reduction (2 hydrides). A slight excess ensures complete reaction.
Solvent Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.1-0.5 M solution.
Reaction Temperature 0 °C to Room TemperatureInitial addition at 0 °C to control exotherm.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Expected Yield >85%Yield is dependent on careful workup and purification.

Detailed Experimental Protocol

This protocol details the reduction of this compound to (cyclohexane-1,4-diyl)dimethanol using LAH.

Materials and Reagents
  • This compound (CAS 110928-44-4)[13]

  • Lithium Aluminum Hydride (LAH), powder (CAS 16853-85-3)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545

  • Solvents for TLC (e.g., Ethyl Acetate/Hexanes mixture)

  • Solvents for purification (e.g., Ethyl Acetate, Methanol)

Equipment Setup
  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas inlet/outlet

  • Dropping funnel, oven-dried

  • Nitrogen or Argon gas supply with a bubbler

  • Ice/water bath

  • Rotary evaporator

  • Glassware for workup and purification

Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: Assemble the dry three-necked flask with a stir bar, condenser, and dropping funnel. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.[14][15]

  • LAH Suspension: In a dry fume hood, carefully weigh the Lithium Aluminum Hydride (1.5 eq.) and transfer it to the reaction flask via a powder funnel under a strong flow of inert gas. Add sufficient anhydrous THF to create a stirrable suspension (e.g., 10 mL per 1 g of LAH).

  • Cooling: Cool the LAH suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension. The rate of addition should be controlled to maintain the internal temperature below 15 °C.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully with a drop of ethyl acetate then a drop of water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material spot indicates completion.

Workup and Quenching (Fieser Method)

CAUTION: The quenching of LAH is highly exothermic and liberates flammable hydrogen gas. This procedure must be performed slowly and carefully in a well-ventilated fume hood, with no ignition sources nearby.[14][16]

  • Cooling: Cool the reaction mixture back down to 0 °C with an ice bath.

  • Pre-Quench (Optional but Recommended): Slowly add ethyl acetate dropwise to quench the bulk of the excess, unreacted LAH until gas evolution subsides.[7]

  • Fieser Workup: For a reaction containing 'x' grams of LAH, perform the following sequential additions dropwise with vigorous stirring[17][18]:

    • Slowly add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water.

  • Granulation: After the final addition, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.

Isolation and Purification
  • Filtration: Filter the suspension through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with additional THF and then ethyl acetate to ensure complete recovery of the product.

  • Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (cyclohexane-1,4-diyl)dimethanol, is often a white, waxy solid.[2] If necessary, it can be purified further by recrystallization (e.g., from ethyl acetate or acetone) or by flash column chromatography.

Experimental Workflow Figure 2: Experimental workflow for LAH reduction. setup 1. Assemble & Dry Glassware under Inert Atmosphere lah_add 2. Add LAH and Anhydrous THF setup->lah_add cool1 3. Cool to 0 °C lah_add->cool1 ester_add 4. Add Ester Solution Dropwise cool1->ester_add react 5. Warm to RT & Stir (2-6h) Monitor by TLC ester_add->react cool2 6. Cool to 0 °C react->cool2 quench 7. Quench Reaction (Fieser Workup) (H₂O, NaOH, H₂O) cool2->quench filter 8. Filter Aluminum Salts quench->filter dry 9. Dry Organic Filtrate filter->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify Product (Recrystallization/Chromatography) concentrate->purify product Final Product: (Cyclohexane-1,4-diyl)dimethanol purify->product

Safety Precautions with Lithium Aluminum Hydride

Handling LAH requires strict adherence to safety protocols due to its high reactivity.

  • Pyrophoric and Water-Reactivity: LAH is a flammable solid that reacts violently with water, alcohols, and other protic solvents to produce highly flammable hydrogen gas.[10][14] The reaction is strongly exothermic and can cause fires.[16]

  • Handling: Always handle LAH in a fume hood under an inert atmosphere (glovebox or Schlenk line).[14] Avoid creating dust. Use plastic or ceramic spatulas for transfer, as metal spatulas can generate static sparks.[17]

  • Personal Protective Equipment (PPE): Wear safety goggles, a fire-retardant lab coat, and appropriate chemical-resistant gloves at all times.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available in the work area. NEVER use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire, as they will intensify it.[14]

  • Disposal: All waste containing residual LAH must be quenched completely before disposal as hazardous waste.

Characterization of (Cyclohexane-1,4-diyl)dimethanol (CHDM)

The identity and purity of the final product can be confirmed using standard analytical techniques.

  • Appearance: White, waxy solid.[2] Melting point: 41-61 °C (mixture of cis/trans isomers).[3]

  • ¹H NMR: The spectrum will show characteristic peaks for the CH₂-OH protons (around 3.4-3.5 ppm) and the cyclohexane ring protons. The complexity of the ring proton signals is due to the presence of both cis and trans isomers.[19]

  • ¹³C NMR: The spectrum will show a peak for the CH₂-OH carbon at approximately 68-70 ppm.[20]

  • IR Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol groups. The disappearance of the ester carbonyl C=O stretch (typically around 1735 cm⁻¹) from the starting material confirms the completion of the reduction.[21][22]

References

  • Myers, A. G. Chem 115 Handout: Reagents for Organic Synthesis. Harvard University.

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions.

  • Wikipedia. Cyclohexanedimethanol.

  • Gamerith, S., et al. (2017). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. MDPI.

  • Guidechem. 1,4-Cyclohexanedimethanol 105-08-8 wiki.

  • Prof Chary Smith. (2018). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH. YouTube.

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.

  • University of California, Santa Barbara. Quenching and Disposal of Water Reactive Materials.

  • Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. Wiley Online Library.

  • Organic Chemistry. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube.

  • BenchChem. Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH).

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄.

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications.

  • Chemistry LibreTexts. Quenching Reactions: Lithium Aluminium Hydride.

  • Google Patents. Method for preparation of 1, 4-cyclohexanedimethanol.

  • Chemistry Steps. Ester Reduction with LiAlH₄.

  • Google Patents. Selective reduction of esters to alcohols.

  • ResearchGate. How can I selectively reduce ester to alcohol instead of amide present?.

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction.

  • PubChem. 1,4-Cyclohexanedimethanol.

  • Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. PubMed.

  • ResearchGate. ¹H NMR spectra of poly(ether carbonate) from 1,4-cyclohexanedimethanol.

  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride.

  • ChemicalBook. 1,4-Cyclohexanedimethanol(105-08-8)IR1.

  • ChemicalBook. TRANS-1,4-CYCLOHEXANEDIMETHANOL(3236-48-4) 13C NMR spectrum.

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.

  • Organic Syntheses. L-VALINOL.

  • Wikipedia. Lithium aluminium hydride.

  • University of Rochester. Workup: Aluminum Hydride Reduction.

  • ABL Technology. trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • PubChem. This compound.

  • PubChem. 3-(Hydroxymethyl)-4-methylhexane-1,6-diol.

  • SVAK Lifesciences. trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • BLD Pharm. trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for obtaining this compound:

  • Hydrogenation of an Aromatic Precursor: This is a common industrial approach that involves the catalytic hydrogenation of a substituted benzoate, such as methyl 4-(hydroxymethyl)benzoate. The aromatic ring is saturated to form the desired cyclohexane ring.[1]

  • Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid: This method involves the direct esterification of the corresponding carboxylic acid with methanol, typically under acidic conditions.[1]

Q2: My yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not be running to completion. This can be due to insufficient reaction time, improper temperature, or a deactivated catalyst. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Side Reactions: Several side reactions can consume your starting material or product, leading to a lower yield. These include over-reduction of the ester group to an alcohol, or hydrolysis of the ester back to the carboxylic acid.[1]

  • Product Loss During Workup and Purification: The product can be lost during extraction, washing, or purification steps. For instance, if the pH of the aqueous layer is not properly controlled during extraction, you might lose the product due to its solubility.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired product.

Q3: What are the common byproducts in this synthesis, and how can I minimize their formation?

A3: The formation of byproducts is a frequent cause of reduced yield and purity. Here are some common byproducts and strategies to mitigate them:

  • Over-reduction Products: In hydrogenation reactions, the methyl ester group can be further reduced to a primary alcohol, yielding 1,4-cyclohexanedimethanol. To avoid this, it's important to use a catalyst with appropriate selectivity and to carefully control the reaction conditions (temperature and pressure).

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and acidic or basic conditions.[1] To minimize this, ensure all reagents and solvents are anhydrous and maintain a neutral pH during workup.

  • Incomplete Hydrogenation: If the hydrogenation is not complete, you may have residual aromatic starting material or partially hydrogenated intermediates in your final product. Increasing the catalyst loading, reaction time, or hydrogen pressure can help drive the reaction to completion.

Troubleshooting Guide

Issue 1: Low Yield in Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

If you are experiencing low yields when hydrogenating methyl 4-(hydroxymethyl)benzoate, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Rationale
Catalyst Inactivity - Use a fresh batch of catalyst. - Ensure the catalyst was not exposed to air or moisture for extended periods. - Consider a different catalyst (e.g., Ru-Re on activated carbon has shown high efficiency).[2]Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can become deactivated over time or through improper handling.[1] Bimetallic catalysts can sometimes offer enhanced activity and selectivity.[2]
Suboptimal Reaction Conditions - Increase hydrogen pressure within safe limits of your equipment. - Optimize the reaction temperature. Temperatures between 80-120°C are commonly used.[1] - Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen.Hydrogenation is highly dependent on pressure, temperature, and mass transfer. Insufficient pressure or poor mixing can lead to slow or incomplete reactions.
Presence of Catalyst Poisons - Purify the starting material to remove any potential catalyst poisons like sulfur or nitrogen compounds.Certain functional groups or impurities can bind to the catalyst surface and inhibit its activity.
Issue 2: Formation of Impurities During Esterification

When synthesizing via esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid, impurity formation can be a significant issue.

Potential Cause Troubleshooting Action Rationale
Water in the Reaction Mixture - Use anhydrous methanol and dry glassware. - Consider adding a dehydrating agent like molecular sieves.[1]Fischer esterification is a reversible reaction. The presence of water will shift the equilibrium back towards the starting materials, reducing the yield of the ester.
Excessive Heat or Reaction Time - Monitor the reaction closely using TLC or GC and stop the reaction once the starting material is consumed. - Use a milder acid catalyst, such as an acidic resin, which can be easily filtered off.Prolonged heating or harsh acidic conditions can lead to side reactions and the formation of colored impurities.
Incomplete Neutralization During Workup - Carefully wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.Residual acid catalyst can promote the hydrolysis of the ester product during storage or subsequent steps.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 4-(hydroxymethyl)benzoate
  • Reaction Setup: In a high-pressure autoclave, combine methyl 4-(hydroxymethyl)benzoate (1 equivalent) and a suitable solvent such as ethanol or tetrahydrofuran (THF).[1]

  • Catalyst Addition: Add 5-10 wt% of Palladium on carbon (Pd/C) or Raney Nickel catalyst to the mixture.[1]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 10-50 bar.[1] Heat the reaction mixture to 80-120°C with vigorous stirring for 12-24 hours.[1]

  • Workup: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to yield this compound.

Protocol 2: Fischer Esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(hydroxymethyl)cyclohexanecarboxylic acid (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation.

Visualizing the Process

Synthetic Pathways

cluster_hydrogenation Hydrogenation Route cluster_esterification Esterification Route Methyl 4-(hydroxymethyl)benzoate Methyl 4-(hydroxymethyl)benzoate This compound This compound Methyl 4-(hydroxymethyl)benzoate->this compound H₂, Pd/C or Raney Ni 4-(hydroxymethyl)cyclohexanecarboxylic acid 4-(hydroxymethyl)cyclohexanecarboxylic acid 4-(hydroxymethyl)cyclohexanecarboxylic acid->this compound Methanol, H⁺

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_conditions Optimize: Time, Temp, Catalyst Loading incomplete->optimize_conditions Yes byproducts Byproducts Observed? incomplete->byproducts No final_product Improved Yield optimize_conditions->final_product characterize_byproducts Characterize Byproducts (NMR, MS) byproducts->characterize_byproducts Yes workup_loss Review Workup & Purification byproducts->workup_loss No modify_conditions Modify Conditions to Minimize Byproducts characterize_byproducts->modify_conditions modify_conditions->final_product adjust_workup Adjust pH, Solvent, Purification Method workup_loss->adjust_workup reagents Check Purity of Starting Materials workup_loss->reagents No Obvious Loss adjust_workup->final_product purify_reagents Purify Starting Materials reagents->purify_reagents purify_reagents->final_product

Caption: A systematic workflow for troubleshooting low product yield.

References

Minimizing side products in the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize side products and optimize your reaction outcomes.

Introduction

The synthesis of this compound, a valuable bifunctional molecule, is often achieved through the selective reduction of one of the ester groups of dimethyl 1,4-cyclohexanedicarboxylate (DMCD). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide will address the most common issues: over-reduction to the diol, formation of a diester by-product, and lack of control over cis/trans stereochemistry.

Troubleshooting Guide: Minimizing Side Products

This section provides a problem-and-solution framework for the most common side products encountered during the synthesis of this compound.

Problem 1: Significant Formation of 1,4-Di(hydroxymethyl)cyclohexane (Diol) By-product

Root Cause Analysis: The formation of 1,4-di(hydroxymethyl)cyclohexane is a result of over-reduction, where both ester groups of the starting material, dimethyl 1,4-cyclohexanedicarboxylate, are reduced to alcohols. This is a common issue in catalytic hydrogenation and hydride reduction processes. The mechanism involves the hydrogenolysis of the ester C-O bond.[1]

Solutions:

  • Catalyst Selection and Loading:

    • For Catalytic Hydrogenation: Employ a less reactive catalyst or reduce the catalyst loading. For instance, if using a highly active catalyst like Raney Nickel, consider switching to a supported catalyst such as copper-chromite, which can offer better selectivity for the partial reduction of diesters. The activity of copper-based catalysts can be modulated to favor the mono-alcohol product.

    • Protocol: Start with a catalyst screening to identify the optimal balance between reactivity and selectivity. A lower catalyst loading (e.g., 1-2 mol%) can often reduce the rate of the second reduction step.

  • Reaction Temperature and Pressure:

    • For Catalytic Hydrogenation: Lowering the reaction temperature and hydrogen pressure can significantly decrease the rate of over-reduction. The hydrogenation of the second ester group typically requires more forcing conditions.

    • Protocol: Begin with milder conditions (e.g., 100-120°C and 500-1000 psi H₂) and gradually increase if the reaction is too slow. Monitor the reaction progress closely by GC or TLC to stop the reaction once the desired product is maximized.

  • Stoichiometry of Reducing Agent (for Hydride Reductions):

    • When using hydride reducing agents like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄), precise control of the stoichiometry is critical. Using a slight excess of the reducing agent can lead to the formation of the diol.

    • Protocol: Carefully calculate and add the reducing agent, aiming for a 1:1 molar ratio of hydride to the ester group to be reduced. The slow addition of the reducing agent at a low temperature (e.g., 0-5°C) can improve selectivity.

ParameterCondition to Minimize DiolRationale
Catalyst Less active (e.g., Copper-chromite)Reduces the rate of the second hydrogenation.
Temperature Lower (e.g., 100-120°C)Decreases the rate of over-reduction.
Pressure (H₂) Lower (e.g., 500-1000 psi)Reduces the driving force for the second hydrogenation.
Hydride Stoichiometry ~1 equivalentLimits the reducing agent available for the second reduction.
Problem 2: Formation of 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate (Diester) By-product

Root Cause Analysis: This diester by-product is typically formed through a transesterification reaction between the desired product, this compound, and the starting material or another molecule of the product. The hydroxyl group of one molecule attacks the ester carbonyl of another. This can be catalyzed by either acid or base impurities.[2][3]

Solutions:

  • Control of Reaction pH:

    • Ensure the reaction medium is neutral. Acidic or basic residues can catalyze transesterification.

    • Protocol: If the starting material or solvent contains acidic or basic impurities, consider a pre-treatment step, such as passing them through a short column of neutral alumina.

  • Reaction Temperature and Time:

    • Prolonged reaction times at elevated temperatures can promote transesterification.

    • Protocol: Monitor the reaction closely and stop it as soon as the starting material is consumed. Aim for the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Use of Anhydrous Conditions:

    • Water can lead to the hydrolysis of the ester groups, forming the corresponding carboxylic acid.[4][5] This acid can then catalyze transesterification.

    • Protocol: Use anhydrous solvents and reagents. Dry the reaction apparatus thoroughly before use.

Problem 3: Difficulty in Controlling the Cis/Trans Isomer Ratio

Root Cause Analysis: The stereochemistry of the final product is often determined during the hydrogenation of the aromatic precursor, dimethyl terephthalate, to form dimethyl 1,4-cyclohexanedicarboxylate. The cis/trans ratio can also be altered during the reaction or work-up through epimerization, which is the conversion of one stereoisomer to another, often under basic or acidic conditions at elevated temperatures.[6][7][8]

Solutions:

  • Control of Hydrogenation Conditions:

    • The choice of catalyst and reaction conditions during the hydrogenation of dimethyl terephthalate can influence the initial cis/trans ratio of the DMCD intermediate. For example, certain ruthenium-based catalysts have been shown to favor the formation of the cis isomer.

    • Protocol: When preparing the DMCD starting material, carefully select the hydrogenation catalyst and conditions based on the desired stereoisomer. Refer to literature for specific catalyst systems that provide high selectivity for either the cis or trans isomer.[1]

  • Minimizing Epimerization:

    • Avoid strongly acidic or basic conditions, especially at high temperatures, during the reduction of DMCD and subsequent work-up steps.

    • Protocol: Maintain a neutral pH throughout the process. If an acidic or basic work-up is necessary, perform it at a low temperature and for the shortest possible time.

  • Purification:

    • If a mixture of isomers is obtained, they can often be separated by chromatography.

    • Protocol: Column chromatography on silica gel is a common method for separating cis and trans isomers. The choice of eluent is critical and may require some optimization. High-performance liquid chromatography (HPLC) can also be used for analytical and small-scale preparative separations.[6]

ParameterTo Favor trans-IsomerTo Favor cis-IsomerRationale
Epimerization Conditions Basic conditions (e.g., KOH) at high temp.Milder, neutral conditionsThe trans isomer is often the thermodynamically more stable product.
Purification Fractional crystallization or chromatographyChromatographyExploits differences in polarity and crystal lattice energy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the selective reduction of one of the two ester groups of dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This can be achieved through catalytic hydrogenation using catalysts like copper-chromite or by using chemical reducing agents such as sodium borohydride in a suitable solvent.

Q2: How can I monitor the progress of the reaction to avoid over-reduction?

Regular monitoring of the reaction mixture is crucial. The most common techniques are Gas Chromatography (GC) and Thin Layer Chromatography (TLC). By taking small aliquots from the reaction at regular intervals, you can track the disappearance of the starting material (DMCD) and the appearance of the desired product and the diol by-product. The reaction should be stopped when the concentration of the desired product is at its maximum.

Q3: My final product is a mixture of cis and trans isomers. How can I determine the ratio?

The ratio of cis and trans isomers can be determined using several analytical techniques. Proton NMR spectroscopy is often effective, as the chemical shifts of the protons on the cyclohexane ring can differ between the two isomers. Gas Chromatography (GC) with a suitable capillary column can also separate and quantify the isomers.[9][10]

Q4: I suspect transesterification is occurring. What are the tell-tale signs?

The primary indicator of transesterification is the appearance of a higher molecular weight by-product in your analytical data (e.g., GC-MS or LC-MS), corresponding to the diester 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate. You may also observe a decrease in the yield of your desired product over extended reaction times, even after the starting material has been consumed.

Q5: What are the best practices for purifying the final product?

Purification typically involves removing unreacted starting material, the diol by-product, and the diester by-product. Vacuum distillation is often effective for separating the desired product from the less volatile diester. Column chromatography on silica gel can be used to separate the desired product from both the more polar diol and the starting material. The choice of eluent for chromatography will depend on the specific isomers and impurities present.

Experimental Protocols

Protocol 1: Selective Reduction of Dimethyl 1,4-cyclohexanedicarboxylate via Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure autoclave, charge dimethyl 1,4-cyclohexanedicarboxylate (1 equivalent) and a suitable solvent (e.g., methanol or dioxane).

  • Catalyst Addition: Add the copper-chromite catalyst (e.g., 2-5 wt%).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-1500 psi). Heat the mixture to the target temperature (e.g., 120-150°C) with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC.

  • Work-up: Once the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Troubleshooting Workflow for Side Product Minimization

TroubleshootingWorkflow Start Synthesis of this compound Problem Problem Identification (GC/TLC/NMR Analysis) Start->Problem Diol High Diol Formation (Over-reduction) Problem->Diol Over-reduction Diester High Diester Formation (Transesterification) Problem->Diester Transesterification Isomer Incorrect Isomer Ratio (Epimerization) Problem->Isomer Isomerization Sol_Diol Solution: - Lower Temperature/Pressure - Less Active Catalyst - Stoichiometric Hydride Diol->Sol_Diol Sol_Diester Solution: - Neutral pH - Shorter Reaction Time - Anhydrous Conditions Diester->Sol_Diester Sol_Isomer Solution: - Control Hydrogenation of Precursor - Avoid Acid/Base at High Temp - Chromatographic Separation Isomer->Sol_Isomer Purification Purification (Distillation/Chromatography) Sol_Diol->Purification Sol_Diester->Purification Sol_Isomer->Purification

Caption: Troubleshooting workflow for minimizing common side products.

Diagram 2: Reaction Pathways Leading to Side Products

ReactionPathways DMCD Dimethyl 1,4-cyclohexanedicarboxylate (Starting Material) Product This compound (Desired Product) DMCD->Product Selective Reduction [H] Diol 1,4-Di(hydroxymethyl)cyclohexane (Diol By-product) Product->Diol Over-reduction [H] Diester Diester By-product Product->Diester + Product (Transesterification)

Caption: Reaction pathways for the formation of major side products.

References

Troubleshooting guide for the oxidation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxidation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Welcome to the technical support guide for the oxidation of this compound to its corresponding aldehyde, methyl 4-formylcyclohexanecarboxylate. As a Senior Application Scientist, I understand that while this transformation appears straightforward, its success is highly dependent on the choice of oxidant, reaction conditions, and workup procedure. This guide is structured to provide direct, experience-based answers to common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific, outcome-based problems you might be facing during your experiment.

Q1: My reaction shows very low or no conversion of the starting alcohol. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that typically points to problems with the reagents, reaction setup, or temperature control.

  • Cause 1: Inactive Oxidizing Agent. Many selective oxidizing agents are sensitive to moisture and can degrade upon improper storage.

    • Dess-Martin Periodinane (DMP): This reagent is notoriously moisture-sensitive. While partially hydrolyzed DMP can sometimes be a more effective oxidant, the fully hydrolyzed material is inactive.[1] If you suspect degradation, use a fresh bottle or a newly opened container.

    • Swern Oxidation Reagents: Oxalyl chloride and dimethyl sulfoxide (DMSO) must be of high purity and handled under anhydrous conditions. Contamination with water will quench the reactive species.

  • Cause 2: Improper Reaction Temperature. Many oxidation reactions have stringent temperature requirements.

    • Swern Oxidation: The initial activation of DMSO with oxalyl chloride and the subsequent reaction with the alcohol must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[2][3] Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate and the formation of side products.[4]

    • PCC Oxidation: While often run at room temperature, some sluggish reactions may require gentle heating. However, excessive heat can promote byproduct formation.

  • Cause 3: Insufficient Equivalents of Oxidant. While using a slight excess (e.g., 1.1 to 1.5 equivalents) is standard for stoichiometric oxidants like DMP and PCC, using too little will naturally result in incomplete conversion. Verify your calculations and accurately weigh your reagents.

Recommended Actions:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. For DMP, consider using a commercial solution or a freshly prepared batch.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents.

  • Strict Temperature Control: Use an appropriate cooling bath and monitor the internal reaction temperature closely, especially for the Swern oxidation.

  • Re-evaluate Stoichiometry: Double-check your molar calculations and consider a modest increase in the oxidant equivalents if incomplete conversion persists despite addressing other factors.

Q2: My primary alcohol is being over-oxidized to the carboxylic acid, 4-(methoxycarbonyl)cyclohexanecarboxylic acid. How can I prevent this?

A2: Over-oxidation is a classic challenge when oxidizing primary alcohols. The intermediate aldehyde is susceptible to further oxidation, especially in the presence of water.[5]

  • Cause 1: Presence of Water. Many chromium-based oxidants, like Jones reagent (CrO₃/H₂SO₄), are used in aqueous conditions and will readily oxidize primary alcohols all the way to carboxylic acids.[6][7] Even with anhydrous reagents like Pyridinium Chlorochromate (PCC), the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then rapidly oxidized.[8][9]

  • Cause 2: Choice of Oxidant. Strong oxidizing agents like Potassium Permanganate (KMnO₄) or chromic acid are not suitable for stopping the oxidation at the aldehyde stage.[10]

  • Cause 3: Reaction Conditions. For some systems, prolonged reaction times or elevated temperatures can increase the likelihood of over-oxidation, even with milder reagents.

Preventative Measures:

  • Use a Selective, Anhydrous Reagent: The best strategy is to use an oxidant known for its mildness and selectivity for aldehydes.

    • Dess-Martin Periodinane (DMP): An excellent choice for this transformation, as it operates under neutral, anhydrous conditions and does not over-oxidize aldehydes.[11][12]

    • Swern Oxidation: This method is performed under anhydrous, low-temperature conditions and is highly effective for synthesizing aldehydes without over-oxidation.[4]

    • TEMPO-catalyzed systems: These catalytic methods, often using bleach (NaOCl) or other co-oxidants, are highly selective for the aldehyde and are considered greener alternatives.[13][14]

  • Strictly Anhydrous Conditions: When using reagents like PCC, ensure your solvent (typically dichloromethane, DCM) is anhydrous and consider adding a drying agent like molecular sieves to the reaction flask.[9]

  • Monitor the Reaction Closely: Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Work up the reaction as soon as the starting material is consumed to minimize the aldehyde's exposure to the reaction conditions.

Q3: I'm observing significant byproduct formation, leading to a complex crude mixture and difficult purification. What's going wrong?

A3: Byproduct formation is specific to the chosen oxidation method and is often related to temperature control, stoichiometry, or the inherent reactivity of the reagents.

  • Swern Oxidation: If the reaction temperature is not kept sufficiently low (below -60 °C), side reactions can occur.[2] Additionally, using a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes prevent epimerization at carbons alpha to the newly formed carbonyl, though this is less of a concern for your specific substrate.[2][3]

  • PCC Oxidation: This reagent is acidic and can sometimes cause side reactions with acid-sensitive functional groups. A common issue with PCC is the formation of a "nasty brown tar" if the reaction is not handled properly.[8] Co-adding an inert solid like Celite or powdered molecular sieves can help adsorb the chromium byproducts and simplify filtration.[9]

  • Dess-Martin Oxidation: The primary byproduct is an iodine-containing compound, which is typically removed during workup. If the reaction is not quenched properly, side reactions can occur.

Troubleshooting Workflow:

G cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Unsatisfactory Reaction Outcome low_conv Low / No Conversion start->low_conv Check TLC/GC over_ox Over-oxidation to Carboxylic Acid start->over_ox Check Crude NMR/MS byproducts Significant Byproduct Formation start->byproducts Check Crude NMR/MS reagent Check Reagent Activity & Ensure Anhydrous Conditions low_conv->reagent Probable Cause: Reagent/Setup temp Verify & Maintain Strict Temperature Control (e.g., -78°C for Swern) low_conv->temp Probable Cause: Conditions oxidant Switch to Milder, Anhydrous Oxidant (DMP, Swern, TEMPO) over_ox->oxidant Primary Solution byproducts->temp Cause: Swern workup Optimize Workup: - Add Celite for PCC - Use Buffered Quench byproducts->workup Cause: PCC/DMP

Caption: A troubleshooting flowchart for the oxidation of this compound.

Q4: The workup and purification of my product, methyl 4-formylcyclohexanecarboxylate, is difficult. How can I improve my yield and purity?

A4: Purification challenges often stem from the byproducts of the specific oxidation method used.

  • For Chromium Reagents (e.g., PCC): The chromium salts produced are often tarry and can complicate extraction. The standard procedure is to dilute the reaction mixture with a solvent like diethyl ether and filter it through a short plug of silica gel or Celite. This effectively removes the majority of the chromium waste before proceeding with an aqueous wash.[8]

  • For Swern Oxidation: The primary challenge is the stench of the dimethyl sulfide byproduct.[2] All glassware should be quenched with bleach (sodium hypochlorite) to oxidize the sulfide and eliminate the odor.[15] The workup itself is a standard aqueous extraction.

  • For Dess-Martin Oxidation: The workup typically involves quenching the reaction with a saturated solution of sodium bicarbonate containing sodium thiosulfate. This reduces the excess DMP and its byproducts to water-soluble species, simplifying the subsequent extraction.[11]

General Purification Protocol (after initial workup): If impurities persist, flash column chromatography is highly effective.

  • Adsorb: Concentrate your crude product and adsorb it onto a small amount of silica gel.

  • Column: Prepare a silica gel column.

  • Elute: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate), to separate the relatively non-polar aldehyde product from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best overall oxidizing agent for converting this compound to the aldehyde?

A1: There is no single "best" agent, as the choice depends on factors like scale, available equipment, and tolerance for certain reagents. However, a comparative analysis can guide your decision.

Oxidizing SystemProsConsTypical Conditions
Dess-Martin Periodinane (DMP) High selectivity, mild/neutral conditions, reliable.[11][16]Expensive, moisture-sensitive, can be explosive under heat.[1]DCM, Room Temp, 1-3 hours.
Swern Oxidation Excellent selectivity, high yields, avoids toxic metals.[4]Requires cryogenic temps (-78 °C), produces foul-smelling DMS.[2]DMSO, (COCl)₂, Et₃N in DCM, -78 °C to RT.
PCC Inexpensive, operationally simple (room temp).[6]Toxic Cr(VI) waste, acidic, can form tarry byproducts.[8][17]DCM, Room Temp, 2-4 hours.
TEMPO (catalytic) "Green" (catalytic), highly selective, mild conditions.[18][19]Can require biphasic systems, pH control can be important.[13]TEMPO (cat.), Co-oxidant (e.g., NaOCl), DCM/H₂O.

Recommendation: For lab-scale synthesis where reliability and a clean reaction are prioritized, Dess-Martin Periodinane (DMP) is often the preferred choice due to its operational simplicity and mild conditions.[12] For larger-scale reactions where cost and waste are bigger concerns, a TEMPO-catalyzed system is an excellent, more sustainable option.[18]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel TLC plate. The eluent system will likely be a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes).

  • Visualization:

    • UV Light: The product aldehyde has a carbonyl group, but the starting material and product may not be strongly UV-active. This is often not the primary visualization method.

    • Staining: A potassium permanganate (KMnO₄) stain is ideal. The starting alcohol will react with the stain, appearing as a yellow spot on a purple background. The product aldehyde is less reactive to this stain. By spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture, you can clearly see the disappearance of the starting alcohol spot.

Q3: What are the key safety precautions I should take?

A3:

  • Chromium (VI) Reagents (PCC): These are known carcinogens and are acutely toxic.[17] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.

  • Swern Oxidation: The reaction of DMSO with oxalyl chloride can be explosive if not performed in a solvent and at low temperatures.[20] It also generates carbon monoxide, a toxic gas, and the byproduct dimethyl sulfide has an extremely unpleasant and pervasive odor.[2] This reaction must be performed in a well-ventilated fume hood.

  • Dess-Martin Periodinane (DMP): While generally safer, its precursor, IBX, has been reported to be explosive upon heating or impact.[1] Handle with care and avoid heating.

  • General: All chemical reactions should be performed in a fume hood with appropriate PPE.

Q4: My starting material is a mix of cis and trans isomers of this compound. Will this affect the oxidation?

A4: For the oxidation of the primary alcohol to an aldehyde, the cis/trans stereochemistry of the substituents on the cyclohexane ring should not significantly impact the feasibility or the mechanism of the reaction itself. Both isomers possess an accessible primary alcohol that will be oxidized. The reaction should proceed on both isomers to yield a corresponding mixture of cis and trans methyl 4-formylcyclohexanecarboxylate.[21][22] The primary difference you will observe is in the characterization of your product. The NMR spectrum of your product mixture will show two distinct sets of peaks corresponding to the cis and trans isomers. If a single isomer is required for subsequent steps, you will need to either separate the isomers of the starting material before the reaction or separate the product isomers after the reaction, likely via column chromatography.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard laboratory procedures for DMP oxidations.[11][12]

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the resulting suspension at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify by flash column chromatography if necessary.

Protocol 2: Swern Oxidation

This protocol is based on a general procedure for the synthesis of the target aldehyde.[21][22]

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM (~0.2 M based on oxalyl chloride) and cool to -78 °C.

  • Slowly add oxalyl chloride (1.2 eq) to the cold DCM.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.4 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (Et₃N, 5.0 eq) dropwise to the mixture at -78 °C. Stir for another 30 minutes at this temperature.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary. Remember to rinse all glassware with bleach to mitigate the odor.[15]

References

Optimization of reaction conditions for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the polymerization of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (M4HMC). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. This resource moves beyond simple procedural steps to explain the underlying principles, helping you optimize your reactions and resolve common challenges.

Core Concepts in M4HMC Polymerization

This compound is an AB-type monomer, meaning it possesses two different functional groups—a hydroxyl (-OH) and a methyl ester (-COOCH₃)—that can react with each other. This structure makes it ideal for producing aliphatic polyesters through step-growth polycondensation. The overall goal is to form long polymer chains by repeatedly linking monomers, which requires highly efficient reactions and stringent control over reaction conditions.

The polymerization is typically conducted via a two-stage melt polycondensation process.

  • Transesterification Stage: At moderate temperatures and atmospheric pressure, the hydroxyl group of one monomer reacts with the methyl ester group of another. This reaction forms a dimer and releases a molecule of methanol. This process continues, forming short-chain oligomers.

  • Polycondensation Stage: To achieve a high molecular weight polymer, the equilibrium must be aggressively shifted toward the product side. This is accomplished by increasing the temperature and applying a high vacuum to effectively remove the methanol byproduct, driving the reaction forward.[1]

Below is a diagram illustrating this fundamental two-stage process.

Caption: The two-stage melt polycondensation process for M4HMC.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during M4HMC polymerization in a question-and-answer format.

Q1: My final polymer has a low molecular weight and is brittle. What went wrong?

This is the most common issue in step-growth polymerization, where achieving a high degree of polymerization is highly sensitive to several factors.[1]

Possible Causes & Solutions

  • Improper Stoichiometry (Monomer Impurity):

    • Why it happens: The A:B functional group ratio must be as close to 1:1 as possible. For an AB-type monomer like M4HMC, this ratio is inherent to the molecule. However, impurities that contain only one functional group (monofunctional) or are non-reactive will act as chain terminators, drastically limiting molecular weight. Impurities with more than two functional groups can lead to branching or cross-linking.

    • Troubleshooting Steps:

      • Verify Monomer Purity: Use high-purity M4HMC (≥99%). Analyze the starting material using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to check for impurities. Common problematic impurities include 4-methylcyclohexanecarboxylic acid or 1,4-cyclohexanedimethanol from monomer synthesis.

      • Purify the Monomer: If purity is suspect, consider purification by vacuum distillation or recrystallization.

  • Inefficient Removal of Methanol Byproduct:

    • Why it happens: The polymerization is an equilibrium reaction. According to Le Châtelier's principle, the byproduct (methanol) must be continuously removed to drive the reaction toward the formation of high molecular weight polymer.

    • Troubleshooting Steps:

      • Check Vacuum System: Ensure your vacuum pump can achieve and maintain a high vacuum (<1 Torr). Check all seals, joints, and tubing for leaks. Use a calibrated vacuum gauge placed close to the reaction vessel.

      • Increase Surface Area: As the viscosity of the polymer melt increases, methanol diffusion becomes difficult. Efficient and vigorous stirring is critical to create a large surface area for methanol to escape.[2] Use a mechanical stirrer with an anchor or helical blade designed for high-viscosity materials.

      • Optimize Temperature: The polycondensation temperature must be high enough to maintain a molten state of low viscosity but not so high as to cause degradation.

  • Catalyst Deactivation or Incorrect Loading:

    • Why it happens: The catalyst is essential for achieving a reasonable reaction rate. It can be deactivated by impurities (especially water) or used at a suboptimal concentration.

    • Troubleshooting Steps:

      • Use an Appropriate Catalyst: Common catalysts for polyesterification include titanium-based compounds like titanium(IV) butoxide (TBT) or tin-based catalysts like dibutyltin oxide.

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly and handle the monomer and catalyst under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

      • Optimize Catalyst Concentration: Start with a catalyst loading in the range of 200-500 ppm relative to the monomer weight. Too little catalyst results in a slow reaction, while too much can promote side reactions and discoloration.

The following workflow diagram can help diagnose the cause of low molecular weight.

G start Problem: Low Molecular Weight check_purity 1. Analyze Monomer Purity (GC, NMR) start->check_purity purify Purify Monomer (Distillation/Recrystallization) check_purity->purify Impure check_vacuum 2. Check Polycondensation Vacuum (<1 Torr?) check_purity->check_vacuum Purity OK purify->check_purity fix_vacuum Inspect System for Leaks Use High-Performance Pump check_vacuum->fix_vacuum Leak / Poor Vacuum check_stirring 3. Evaluate Stirring (Is it vigorous, especially at high viscosity?) check_vacuum->check_stirring Vacuum OK fix_vacuum->check_vacuum fix_stirring Use High-Torque Motor Optimize Stirrer Design check_stirring->fix_stirring Poor Mixing check_catalyst 4. Review Catalyst Protocol check_stirring->check_catalyst Stirring OK fix_stirring->check_stirring fix_catalyst Ensure Anhydrous Conditions Optimize Catalyst Loading check_catalyst->fix_catalyst Issue Found success Success: High Molecular Weight Polymer check_catalyst->success Protocol OK fix_catalyst->success

Caption: Troubleshooting workflow for low molecular weight polymer.

Q2: The polymer is yellow or dark brown. How can I get a colorless product?

Discoloration is typically a sign of thermal degradation or oxidative side reactions.

Possible Causes & Solutions

  • Excessive Reaction Temperature or Time:

    • Why it happens: Aliphatic polyesters can undergo thermal degradation at high temperatures, leading to the formation of chromophores. The longer the polymer is held at a high temperature, the more significant the degradation.[1]

    • Troubleshooting Steps:

      • Optimize Temperature Profile: Determine the minimum temperature required for an efficient reaction during the polycondensation stage. A typical range is 220-250°C. Avoid exceeding 260°C.

      • Limit Reaction Time: Monitor the reaction progress by observing the torque on the mechanical stirrer (as viscosity increases) or by taking small samples for analysis (if the reactor setup allows). Stop the reaction once the desired molecular weight is achieved to avoid unnecessary thermal exposure.

  • Presence of Oxygen:

    • Why it happens: Oxygen can cause thermo-oxidative degradation, which often leads to discoloration.

    • Troubleshooting Steps:

      • Maintain an Inert Atmosphere: Ensure the reactor is thoroughly purged with a high-purity inert gas (Nitrogen or Argon) before heating. Maintain a slight positive pressure of the inert gas during the first stage of the reaction.[1]

      • Degas the Monomer: Before starting the reaction, consider degassing the monomer by subjecting it to several cycles of vacuum and backfilling with inert gas.

  • Catalyst-Induced Side Reactions:

    • Why it happens: Some catalysts can be more prone to causing side reactions that lead to color formation at high temperatures.

    • Troubleshooting Steps:

      • Use a Thermal Stabilizer/Antioxidant: Add a small amount (0.1-0.5 wt%) of a hindered phenol antioxidant (e.g., Irganox 1010) or a phosphite-based stabilizer (e.g., Irgafos 168) at the beginning of the reaction.

      • Screen Different Catalysts: If color persists, consider catalysts known for producing polymers with good color, such as certain antimony or germanium compounds, though they may have different activity levels and regulatory considerations.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for reaction conditions?

    • A: A robust starting point is a two-stage process. See the reference protocol and table below for specific parameters. Optimization will be necessary based on your specific equipment and desired polymer properties.

  • Q: How does the cis/trans isomer ratio of M4HMC affect the final polymer?

    • A: The cis/trans ratio primarily influences the physical and thermal properties of the final polymer. The trans isomer generally leads to a more linear and tightly packed polymer chain, resulting in a higher melting point (Tm) and increased crystallinity.[3] The cis isomer introduces a kink in the chain, disrupting packing and leading to a more amorphous polymer with a lower Tm and glass transition temperature (Tg). The polymerization kinetics are not significantly affected by the isomer ratio, but the properties of the resulting material will differ.

  • Q: How can I monitor the reaction's progress?

    • A: In a melt polymerization setup, the most practical method is to monitor the viscosity of the reaction mixture. As the molecular weight increases, the melt viscosity rises significantly. This can be observed by an increase in the torque required by the mechanical stirrer motor. For more quantitative analysis, if your reactor allows, you can carefully extract small samples at different time points (under an inert atmosphere) and analyze them for molecular weight (via Gel Permeation Chromatography - GPC) or intrinsic viscosity.

Protocols and Data

Baseline Protocol: Two-Stage Melt Polycondensation of M4HMC

This protocol provides a detailed methodology for a typical lab-scale synthesis.

Materials & Equipment:

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, distillation arm with condenser, and a vacuum port.

  • High-torque mechanical stirrer motor.

  • Heating mantle with a temperature controller and probe.

  • High-vacuum pump (<1 Torr).

  • This compound (M4HMC), >99% purity.

  • Catalyst (e.g., Titanium(IV) butoxide, TBT).

  • Antioxidant (e.g., Irganox 1010).

Procedure:

  • Reactor Setup: Thoroughly dry all glassware in an oven at 120°C overnight. Assemble the reactor while still warm and immediately purge with dry nitrogen.

  • Charging the Reactor: Charge the reactor with M4HMC and the antioxidant (e.g., 0.1 wt%).

  • Purging: Heat the monomer to ~100°C under a gentle nitrogen flow to melt it. Perform three cycles of vacuum application followed by backfilling with nitrogen to remove residual air and moisture.

  • Catalyst Addition: Under a positive nitrogen flow, add the catalyst (e.g., 300 ppm TBT).

  • Stage 1 (Transesterification):

    • Begin stirring and gradually heat the reactor to 190°C.

    • Hold at this temperature for 2-4 hours. Methanol will begin to distill and collect in the receiving flask. The reaction is proceeding correctly when you have collected ~80-90% of the theoretical amount of methanol.

  • Stage 2 (Polycondensation):

    • Increase the temperature to 230°C.

    • Gradually apply vacuum over 30-60 minutes to avoid vigorous foaming of the oligomer melt.

    • Once at full vacuum (<1 Torr), continue the reaction for 4-6 hours. The viscosity of the melt will increase noticeably.

  • Cooling and Recovery:

    • Discontinue heating and break the vacuum by backfilling the reactor with nitrogen.

    • Once the reactor has cooled to room temperature, the solid polymer can be removed. It may be necessary to dissolve the polymer in a suitable solvent (e.g., chloroform) for removal and subsequent purification by precipitation in a non-solvent like methanol.

Table 1: Typical Reaction Conditions for M4HMC Polymerization
ParameterStage 1: TransesterificationStage 2: PolycondensationRationale
Temperature 180 - 200 °C220 - 250 °CStage 1 needs enough energy for transesterification. Stage 2 requires higher temp to maintain melt flow as viscosity increases.[2]
Pressure Atmospheric (N₂ blanket)High Vacuum (< 1 Torr)Stage 1 allows controlled removal of bulk methanol. Stage 2 requires high vacuum to remove final traces of byproduct and drive equilibrium.[1]
Time 2 - 4 hours4 - 8 hoursDependent on catalyst activity and reaction scale. Stage 2 time is critical for building high molecular weight.
Catalyst (TBT) 200 - 500 ppm200 - 500 ppmCatalyst is added at the start and remains active throughout both stages.
Agitation ModerateVigorous, High-TorqueAgitation is crucial in Stage 2 to aid byproduct removal from the increasingly viscous polymer melt.[2]

References

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  • AChemBlock. (n.d.). (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95%.
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  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chen, Y., Li, X., & Zhan, M. (2011). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. Polymers & Polymer Composites, 19(2-3), 123-130.
  • Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors.
  • ResearchGate. (n.d.). Temperature changes during polymerization of 4-META/MMA-based resin.
  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
  • ChemBK. (n.d.). trans-(4-hydroxymethyl)cyclohexane-1-carboxylic acid methyl ester.
  • Polymer Chemistry (RSC Publishing). (n.d.). Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations.
  • Angene. (n.d.). This compound, 95% Purity, C9H16O3, 1 gram.
  • BLD Pharm. (n.d.). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
  • MDPI. (n.d.). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes.
  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
  • SVAK Lifesciences. (n.d.). trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
  • ChemShuttle. (n.d.). methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • Chemical Communications (RSC Publishing). (2009). Biomaterials from sugars: ring-opening polymerization of a carbohydrate lactone.
  • PubMed. (2013). Optimized Synthesis of Salicylate-based Poly(anhydride-esters).
  • PubMed. (2017). Effect of polymerization temperature on the properties of autopolymerizing resin.
  • Polymer Chemistry (RSC Publishing). (n.d.). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review.
  • Packaging Engineering. (2020). Preparation and characterization of poly(methyl)siloxane/polyhydroxybutyrate/polycaprolactone composite films.
  • ResearchGate. (n.d.). Scheme 8. Ring-opening of a -lactone upon either (a) an oxygen acyl or (b) an.
  • PubChemLite. (n.d.). This compound (C9H16O3).
  • chemBlink. (n.d.). Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.
  • BLD Pharm. (n.d.). cis-Methyl 4-hydroxycyclohexanecarboxylate.
  • Sigma-Aldrich. (n.d.). (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
  • KISTI. (2011). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites.
  • PubMed. (n.d.). Effect of polymerization temperature and time on the residual monomer content of denture base polymers.
  • Polymer Chemistry (RSC Publishing). (n.d.). Organocatalytic synthesis of poly(hydroxymethylfuroate) via ring-opening polymerization of 5-hydroxymethylfurfural-based cyclic oligoesters.
  • MDPI. (n.d.). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites.
  • PMC. (n.d.). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate).
  • R Discovery. (2013). Uniform Polymer Microspheres: Monodispersity Criteria, Methods of Formation and Applications.

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Technical Support Center: Preventing Hydrolysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical assistance to prevent the hydrolysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate during storage, ensuring the integrity of this critical bifunctional molecule for your research and development needs.

Understanding the Challenge: The Hydrolysis of an Ester

This compound is a valuable building block in organic synthesis due to its ester and primary alcohol functional groups.[1] However, the ester group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form 4-(hydroxymethyl)cyclohexanecarboxylic acid and methanol.[1][2][3] This degradation can compromise the purity of the starting material, leading to inconsistencies in experimental results and potential downstream complications.[4][5][6]

The hydrolysis of esters can be catalyzed by both acids and bases.[3][7][8] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to attack by water.[8] In a basic environment, a hydroxide ion directly attacks the carbonyl carbon.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound hydrolysis during storage?

A1: The key factors that accelerate the hydrolysis of this compound are:

  • Presence of Moisture: Water is a necessary reactant for hydrolysis.[4][10] Exposure to atmospheric humidity is a common cause of degradation.[11]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7][12]

  • pH (Presence of Acidic or Basic Contaminants): Both acids and bases can catalyze the hydrolysis of esters.[1][7] Trace amounts of acidic or basic residues on glassware or in the storage container can significantly accelerate degradation.

Q2: How can I confirm if my sample of this compound has undergone hydrolysis?

A2: Several analytical techniques can be used to detect the primary hydrolysis product, 4-(hydroxymethyl)cyclohexanecarboxylic acid:[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic singlet of the methyl ester protons (around 3.7 ppm) will decrease in intensity, while a new, broad signal for the carboxylic acid proton will appear (typically >10 ppm).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the more polar carboxylic acid from the parent ester. The carboxylic acid will typically have a shorter retention time.

  • Infrared (IR) Spectroscopy: The formation of the carboxylic acid can be identified by the appearance of a broad O-H stretching band around 3200-3550 cm⁻¹ and a C=O stretching band near 1700 cm⁻¹.[14]

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize hydrolysis, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[11] Refrigeration (2-8 °C) is ideal for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.[11]

  • Container: Use a tightly sealed, clean, and dry container. Amber glass is recommended to protect against light, which can cause other forms of degradation.[4][15] For particularly sensitive applications, storing in a desiccator with a drying agent can provide an extra layer of protection.[11]

Troubleshooting and Prevention Guide

Scenario 1: Inconsistent Reaction Yields

Problem: You observe variable or lower-than-expected yields in a reaction using this compound as a starting material.

Potential Cause: The purity of the starting material may be compromised due to hydrolysis during storage.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent reaction yields.

Preventative Strategy:

  • Incoming Quality Control: Implement a routine quality control check on all new batches of this compound using a quick analytical method like ¹H NMR or HPLC to confirm purity before use.

  • Standardized Storage Protocol: Establish and enforce a strict, standardized storage protocol for all sensitive reagents, including proper sealing, inert atmosphere, and temperature control.

Scenario 2: Gradual Degradation of a Stock Solution

Problem: A stock solution of this compound in an organic solvent shows signs of degradation over time.

Potential Cause: The solvent used may not be anhydrous, introducing water that leads to hydrolysis.

Preventative Strategy:

  • Use Anhydrous Solvents: When preparing stock solutions, always use high-purity, anhydrous solvents to minimize the presence of water.[12]

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Small Aliquots: For long-term storage, divide the stock solution into smaller, single-use aliquots to minimize repeated exposure to atmospheric moisture from opening and closing the main container.

Key Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Obtain a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the singlet peak for the methyl ester (-OCH₃) protons, typically around 3.7 ppm.

    • Look for the appearance of a broad singlet for the carboxylic acid (-COOH) proton, usually above 10 ppm.

    • The relative integration of these peaks can provide a semi-quantitative measure of hydrolysis.

Protocol 2: Monitoring Hydrolysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of your this compound in the mobile phase.

    • Inject the sample and record the chromatogram.

    • The hydrolysis product, 4-(hydroxymethyl)cyclohexanecarboxylic acid, will be more polar and thus will have a shorter retention time than the parent ester. The presence and size of this earlier-eluting peak indicate the extent of hydrolysis.

Summary of Analytical Data
CompoundAnalytical TechniqueKey Identifier
This compound¹H NMRSinglet at ~3.7 ppm (-OCH₃)
4-(hydroxymethyl)cyclohexanecarboxylic acid¹H NMRBroad singlet >10 ppm (-COOH)
This compoundHPLCLater retention time
4-(hydroxymethyl)cyclohexanecarboxylic acidHPLCEarlier retention time

Visualization of Hydrolysis Prevention

G cluster_storage Optimal Storage Conditions cluster_compound Compound Integrity cluster_outcome Desired Outcome Cool_Temp Cool Temperature (2-8 °C) Prevent_Hydrolysis Prevention of Hydrolysis Cool_Temp->Prevent_Hydrolysis Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Prevent_Hydrolysis Dry_Container Tightly Sealed, Dry Container Dry_Container->Prevent_Hydrolysis Stable_Ester This compound Prevent_Hydrolysis->Stable_Ester

Caption: Key factors for preventing the hydrolysis of this compound.

By adhering to these guidelines, researchers can ensure the stability and purity of their this compound, leading to more reliable and reproducible experimental outcomes.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Hydrogenation Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in hydrogenation synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in catalytic hydrogenation: catalyst deactivation. As your virtual Senior Application Scientist, I will guide you through the complexities of identifying, understanding, and mitigating the various factors that lead to a decline in your catalyst's performance. Our goal is to move beyond simple procedural lists and delve into the causality behind these phenomena, equipping you with the knowledge to build robust and self-validating experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction has stalled or is showing significantly reduced conversion. What are the primary reasons for this?

A1: A stalled or sluggish hydrogenation reaction is a classic indicator of catalyst deactivation. The loss of catalytic activity over time is an inevitable process, but its rate and nature can vary significantly.[1][2] The primary mechanisms behind this deactivation can be broadly categorized into four main areas: poisoning, fouling (or coking), thermal degradation (sintering), and leaching of the active metal.[1][3] Each of these has distinct underlying causes and requires a specific troubleshooting approach.

Q2: I suspect my catalyst has been poisoned. What are common poisons in hydrogenation reactions and how can I confirm this?

A2: Catalyst poisoning is the strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[4][5] Even minute quantities of a poison can have a dramatic impact on catalyst performance.[4]

Common Poisons:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), mercaptans, and thiophenes are notorious poisons for noble metal catalysts like palladium and platinum.[6][7][8] These often originate from starting materials or reagents.

  • Nitrogen Compounds: Amines, amides, nitriles, and nitrogen-containing heterocycles can act as poisons, particularly for copper and nickel catalysts, by strongly coordinating to the active metal sites.[5][9]

  • Halides: Chloride, bromide, and iodide ions can poison catalysts.[9]

  • Carbon Monoxide (CO): CO can act as a strong inhibitor or poison by competing with the substrate for active sites, especially on palladium catalysts.[6][9][10]

  • Heavy Metals: Mercury, lead, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[7]

Confirmation Protocol: To confirm poisoning, a multi-step diagnostic approach is recommended:

  • Reactant Analysis: Analyze your starting materials, solvents, and hydrogen gas for the presence of potential poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Catalyst Surface Analysis: Characterize the spent catalyst using surface-sensitive techniques.[3][11] X-ray Photoelectron Spectroscopy (XPS) is particularly powerful for identifying the elemental composition of the catalyst surface and can detect the presence of poisons like sulfur or nitrogen.[3][5]

Q3: My catalyst appears to have changed physically; it's darker and seems clumped. What could be happening?

A3: This visual cue often points towards two potential deactivation mechanisms: fouling (coking) or sintering.

  • Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface and within its pores, which blocks access to the active sites.[1][4][5] This is common in reactions involving hydrocarbons or other organic molecules at elevated temperatures.[12]

  • Sintering: This involves the agglomeration of small catalyst particles into larger ones, typically at high temperatures.[2][5] This process leads to a decrease in the active surface area of the catalyst.[4][13][14] Water vapor can often accelerate sintering.[2]

Troubleshooting Workflow for Fouling vs. Sintering:

G start Visual Observation: Catalyst is dark/clumped tga Perform Thermogravimetric Analysis (TGA/TPO) on spent catalyst start->tga microscopy Perform Microscopy (TEM/SEM) and XRD on spent catalyst start->microscopy weight_loss Significant weight loss observed upon heating? tga->weight_loss particle_increase Increase in particle size and decrease in XRD peak broadening? microscopy->particle_increase fouling Diagnosis: Fouling (Coking) weight_loss->fouling Yes no_change No significant change weight_loss->no_change No sintering Diagnosis: Sintering particle_increase->sintering Yes particle_increase->no_change No

Caption: Workflow for distinguishing between fouling and sintering.

Troubleshooting Guides

Issue 1: Rapid Catalyst Deactivation in Early Experimental Runs
  • Plausible Cause: Severe catalyst poisoning from contaminated reactants or solvent.

  • Troubleshooting Steps:

    • Purity Verification: Re-verify the purity of all starting materials and solvents. Consider passing liquid reagents through a purification column (e.g., activated carbon or alumina) to remove trace impurities.

    • Hydrogen Source: Ensure the hydrogen gas is of high purity. If using a generator, check the purification cartridges.

    • Catalyst Loading: While counterintuitive, a very low catalyst loading can be more susceptible to poisoning by a fixed amount of impurity. Consider a modest increase in catalyst loading to see if performance improves, which can indicate a stoichiometric poisoning issue.

Issue 2: Gradual Decline in Performance Over Multiple Cycles
  • Plausible Causes: Fouling by product or byproduct, slow leaching of the active metal, or mild sintering.

  • Troubleshooting Steps:

    • Fouling by Product: Check the solubility of your product and byproducts in the reaction solvent. If the product is poorly soluble, it may be precipitating on the catalyst surface. Consider a solvent in which all components remain dissolved.

    • Metal Leaching: After the reaction, filter the catalyst and analyze the filtrate for the presence of the active metal using ICP-MS. Leaching can be influenced by the solvent, pH, and temperature.[13][15]

    • Reaction Temperature Optimization: If sintering is suspected, evaluate if the reaction can be performed at a lower temperature without significantly compromising the reaction rate.[5][16]

Catalyst Regeneration Protocols

Depending on the deactivation mechanism, it may be possible to regenerate your catalyst.

Deactivation MechanismRegeneration ProtocolKey Considerations
Poisoning (Reversible) Chemical washing with appropriate solvents or mild acidic/basic solutions to remove the poison.[5] For some metal catalysts, oxidative treatment can be effective.The choice of washing agent depends on the nature of the poison. Test on a small scale first.
Fouling (Coking) Controlled oxidation (calcination) in air or a diluted oxygen stream to burn off carbonaceous deposits.[5]Temperature control is critical to avoid sintering during calcination.[17]
Sintering Generally considered irreversible.[13] In some specific cases, redispersion of the active phase through high-temperature oxidation/reduction cycles may be possible, but this is complex.Prevention through temperature control and use of thermally stable supports is the best strategy.[5]
Leaching Irreversible, as the active metal is lost from the support.[13]Focus on prevention by optimizing reaction conditions and catalyst support interactions.

Advanced Characterization of Deactivated Catalysts

To gain a deeper understanding of deactivation, a combination of analytical techniques is often necessary.

TechniqueInformation GainedDeactivation Mechanism Indicated
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the catalyst surface.[3]Poisoning (detection of S, N, Cl, etc.).
Transmission Electron Microscopy (TEM) Particle size and morphology.[5]Sintering (increase in particle size).
Thermogravimetric Analysis (TGA) Quantifies the amount of deposited material.[5]Fouling (weight loss upon heating in an oxidative environment).
BET Surface Area Analysis Measures the total surface area of the catalyst.[3]Fouling (pore blockage) and Sintering (loss of surface area).
Inductively Coupled Plasma (ICP-MS/OES) Elemental analysis of the reaction solution.Leaching (detection of the active metal in the filtrate).

Logical Relationships in Catalyst Deactivation

G cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects Impurities Feedstock Impurities (S, N, Halides) Poisoning Poisoning Impurities->Poisoning High_Temp High Reaction Temperature Sintering Sintering High_Temp->Sintering Byproducts Reactive Byproducts/ Polymerization Fouling Fouling/Coking Byproducts->Fouling Solvent Aggressive Solvent/ pH Leaching Leaching Solvent->Leaching Active_Site_Loss Loss of Active Sites Poisoning->Active_Site_Loss Surface_Area_Loss Reduced Surface Area Sintering->Surface_Area_Loss Pore_Blockage Pore Blockage Fouling->Pore_Blockage Metal_Loss Loss of Active Metal Leaching->Metal_Loss

Caption: Relationship between causes, mechanisms, and effects of catalyst deactivation.

This technical support guide provides a foundational understanding of catalyst deactivation in hydrogenation synthesis. By systematically applying these troubleshooting principles and analytical techniques, researchers can more effectively diagnose and address challenges in their catalytic processes, leading to improved efficiency, reproducibility, and catalyst longevity.

References

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024-03-09). MDPI. Retrieved from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09). Applied Catalysts. Retrieved from [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. Retrieved from [Link]

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Chalmers University of Technology. Retrieved from [Link]

  • Production of Methanol by CO 2 Hydrogenation Using a Membrane Reactor. (2026-01-02). MDPI. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes and Alkynes. (2024-12-04). YouTube. Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • Catalyst deactivation. (2021-04-15). YouTube. Retrieved from [Link]

  • Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. (2020-09-05). YouTube. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. (2026-01-02). ACS Publications. Retrieved from [Link]

  • Recovery and Resource Utilization of Spent Hydrogenation Catalysts: A Review. Environmental Science & Technology - ACS Publications. Retrieved from [Link]

  • Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique. PMC - NIH. Retrieved from [Link]

  • Regeneration of a hydrogenation catalyst. Google Patents.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Applied Catalysts. Retrieved from [Link]

  • Catalyst Sintering Kinetics Data: Is There a Minimal Chemical Mechanism Underlying Kinetics Previously Fit by Empirical Power-Law Expressions—and if So, What Are Its Implications? Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019-07-10). ACS Catalysis - ACS Publications. Retrieved from [Link]

  • Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions. mediaTUM. Retrieved from [Link]

  • Catalyst deactivation during hydrogenation of carbon dioxide: Effect of catalyst position in the packed bed reactor. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. Wiley Online Library. Retrieved from [Link]

  • Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures. (2023-04-13). MDPI. Retrieved from [Link]

  • Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique. (2019-07-01). ResearchGate. Retrieved from [Link]

  • Recovery of Valuable Metals from Spent Hydrogenation Catalysts. Scientific.Net. Retrieved from [Link]

  • Deactivation and regeneration of bimetallic Pd-Ag/Al2O3 catalyst in acetylene semi-hydrogenation process: an experimental and kinetic study. (2025-05-08). Taylor & Francis Online. Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01). MDPI. Retrieved from [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020-10-27). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D0CY01709D. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

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  • Catalyst poisoning. Wikipedia. Retrieved from [Link]

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  • What Is Catalyst Poisoning In Chemical Reactions?. (2025-09-15). YouTube. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this versatile bifunctional molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route.

  • From Hydrogenation of Methyl 4-(hydroxymethyl)benzoate: Common impurities include unreacted starting material, partially hydrogenated intermediates, and byproducts from over-reduction. The catalyst used, such as Palladium on carbon (Pd/C) or Raney nickel, can also be a source of contamination if not properly removed.[1]

  • From Hydrolysis of Diester Residues: Synthesis via hydrolysis of industrial distillation residues can introduce impurities like the corresponding di-acid, diol (1,4-di(hydroxymethyl)cyclohexane), or unreacted diester starting materials.[1]

  • General Impurities: Regardless of the synthetic route, common general impurities can include residual solvents, water, and byproducts from side reactions such as oxidation of the hydroxyl group or hydrolysis of the ester.

Q2: What are the primary challenges in purifying this compound?

A2: The bifunctional nature of this molecule, possessing both a hydroxyl and a methyl ester group, presents unique purification challenges.[1] The polarity of the molecule is intermediate, which can sometimes lead to difficulties in separation from impurities with similar polarities using column chromatography. Additionally, the presence of both cis and trans isomers can complicate purification, as their physical properties are often very similar.[2]

Q3: What is the recommended storage condition for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry place, preferably in a refrigerator and under an inert atmosphere.[3] It is important to avoid contact with moisture, strong acids, acid chlorides, acid anhydrides, and oxidizing agents to prevent degradation.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques applied to this compound.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. However, challenges can arise.

Q4: My distillation is proceeding very slowly, or not at all, even at high temperatures. What is the issue?

A4: This is a common issue that can often be attributed to an inadequate vacuum.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease where appropriate.

    • Verify Vacuum Pump Performance: Check the oil level and quality in your vacuum pump. Change the oil if it appears cloudy or has been in use for a long time.

    • Use a Manometer: Always use a manometer to accurately measure the pressure in your system. Do not rely on the sound of the pump alone.

    • Consider a Higher Vacuum: If your pump is not capable of achieving a low enough pressure, you may need to switch to a high-vacuum system.

Q5: The distilled product is discolored (yellow or brown). What caused this?

A5: Discoloration upon distillation is often a sign of thermal decomposition.

  • Causality: this compound, like many organic molecules, can decompose at elevated temperatures. The presence of acidic or basic impurities can catalyze this decomposition.

  • Solutions:

    • Lower the Distillation Temperature: This can be achieved by improving the vacuum. A lower pressure will lower the boiling point of your compound.[5]

    • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.

    • Neutralize the Crude Material: Before distillation, wash your crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash and thorough drying.

Table 1: Troubleshooting Vacuum Distillation

Problem Possible Cause Suggested Solution
Bumping/Unstable BoilingUneven heating or lack of boiling chips.Use a heating mantle with a magnetic stirrer and add fresh boiling chips.[6]
Low YieldProduct hold-up in the apparatus or incomplete condensation.Use a smaller distillation setup for smaller scales and ensure adequate coolant flow in the condenser.[5]
Persistent Impurities in DistillateCo-distillation with impurities having similar boiling points.Use a fractionating column with a higher number of theoretical plates or consider an alternative purification method like chromatography.[5][7]
Column Chromatography

Column chromatography is a powerful technique for separating impurities with different polarities.

Q6: I am not getting good separation between my product and an impurity on the column. What can I do?

A6: Poor separation is typically due to an inappropriate solvent system or improper column packing.

  • Optimization Strategy:

    • Develop a Good Solvent System with TLC: Before running a column, always perform thin-layer chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[5]

    • Use a Shallow Solvent Gradient: If you are using a gradient elution, a shallower gradient will provide better resolution.

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, which can lead to band broadening.[6]

Q7: My product is eluting with a long "tail" from the column. Why is this happening?

A7: Tailing is often caused by interactions between the compound and the stationary phase or by overloading the column.

  • Underlying Reasons and Solutions:

    • Acidic Silica Gel: The hydroxyl group of your compound can interact with the acidic silanol groups on the surface of the silica gel, causing tailing. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.

    • Column Overloading: If you load too much crude material onto the column, it can lead to poor separation and tailing. A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.[6]

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis prep_tlc Optimize Solvent System (TLC) prep_pack Pack Column Uniformly prep_tlc->prep_pack prep_load Load Crude Sample prep_pack->prep_load elute Elute with Optimized Solvent prep_load->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: A typical workflow for column chromatography purification.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. This compound can be a solid at room temperature.[2]

Q8: My compound "oils out" instead of forming crystals. What should I do?

A8: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the melting point of the solute is lower than the boiling point of the solvent.

  • Corrective Actions:

    • Choose a Different Solvent: Select a solvent with a lower boiling point.

    • Use a Solvent Pair: Dissolve your compound in a good solvent at an elevated temperature, and then add a poor solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

    • Address Impurities: A high concentration of impurities can depress the melting point of your compound, leading to oiling out. Try a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.[6]

Q9: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A9: If crystals do not form spontaneously, the solution may be supersaturated or not concentrated enough.

  • Inducement Techniques:

    • Scratch the Flask: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small glass particles that are scraped off can act as nucleation sites.[6]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[6]

    • Concentrate the Solution: If you used too much solvent, carefully evaporate some of it and allow the solution to cool again.[6]

    • Cool Slowly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Diagram 2: Purification Decision Tree

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_volatile Are impurities non-volatile? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes is_polar Are impurities of different polarity? is_volatile->is_polar No distill Vacuum Distillation is_volatile->distill Yes chromatography Column Chromatography is_polar->chromatography Yes end_node Pure Product is_polar->end_node No (Further Analysis Needed) recrystallize->end_node distill->end_node chromatography->end_node

Caption: A decision tree for selecting a primary purification strategy.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of your crude material) in a beaker and add your starting eluent (e.g., 10% ethyl acetate in hexanes). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica bed.

  • Elution: Add your eluent to the column and begin collecting fractions. You can use isocratic elution (a single solvent system) or a gradient elution (gradually increasing the polarity of the solvent).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]

References

  • Capot Chemical. (n.d.). MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of cyclohexane.
  • Google Patents. (n.d.). Purification of cyclohexane.
  • Reddit. (2022, March 9). How would you be able to methylate both hydroxyl groups without affecting the ester? r/OrganicChemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16O3). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • CCS Chemistry. (2020, June 12). High-Performance n-Hexane Purification by Nonporous Adaptive Crystals of Leaning Pillar[8]arene. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

Addressing low yields in the enzymatic esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific enzymatic reaction. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded advice to help you navigate the complexities of this synthesis and improve your reaction yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the enzymatic esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid can be frustrating. This guide provides a structured, question-and-answer approach to diagnosing and resolving the most common challenges encountered during this process.

Question 1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low conversion is a multifaceted issue. A systematic approach is crucial for identifying the root cause. Here are the key areas to examine:

1. Water Activity (a_w): The Double-Edged Sword

Water is a product of the esterification reaction. According to Le Chatelier's principle, its accumulation can shift the equilibrium back towards the reactants, favoring hydrolysis and thereby reducing the ester yield.[1][2][3] However, a minimal amount of water is essential to maintain the enzyme's catalytically active conformation.[1][4]

  • Troubleshooting Steps:

    • In-situ Water Removal: The most effective strategy is to actively remove water as it is formed. This can be achieved by:

      • Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture.[5][6]

      • Performing the reaction under vacuum.

      • Using a pervaporation membrane setup.

    • Control of Initial Water Content: Ensure that your starting materials and solvent are sufficiently dry. However, complete absence of water can also inactivate the enzyme.[1] An optimal water content, often in the range of 0.2-3%, is frequently reported for lipase-catalyzed esterifications.[1]

2. Enzyme Selection and Immobilization: Not All Lipases Are Created Equal

The choice of lipase is critical. Lipases from different sources exhibit varying substrate specificities, thermal stabilities, and solvent tolerances.[7][8] For instance, lipases from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and various Pseudomonas species have been successfully used in ester synthesis.[5][7]

  • Troubleshooting Steps:

    • Screen Different Lipases: If yields are low, consider screening a panel of commercially available lipases.

    • Immobilization: Using an immobilized lipase is highly recommended. Immobilization can enhance enzyme stability, facilitate reuse, and simplify product purification.[5][9][10] It can also help to create a more favorable microenvironment for the enzyme.

3. Reaction Medium (Solvent): Creating a Favorable Environment

The solvent plays a crucial role in substrate solubility and modulating enzyme activity.[2] For enzymatic esterifications, hydrophobic organic solvents are generally preferred as they can help to strip the essential water layer from the enzyme's surface, thus favoring the synthesis reaction over hydrolysis.[11]

  • Troubleshooting Steps:

    • Solvent Polarity (Log P): A useful parameter for solvent selection is the logarithm of its partition coefficient in an octanol-water mixture (Log P). Solvents with a Log P value greater than 2.5 are often suitable for ester biosynthesis.[12] Examples include hexane, heptane, and isooctane.[12]

    • Solvent-Free Systems: In some cases, a solvent-free system can be employed, particularly if one of the substrates is liquid at the reaction temperature.[2][13] This can lead to higher volumetric productivity and simpler downstream processing.

4. Substrate and Product Inhibition: A Common Bottleneck

High concentrations of either the carboxylic acid or the alcohol substrate can inhibit or even inactivate the lipase.[14] Similarly, the accumulation of the ester product can also lead to product inhibition.[15][16]

  • Troubleshooting Steps:

    • Substrate Molar Ratio: The optimal molar ratio of alcohol to carboxylic acid needs to be determined empirically. While a stoichiometric ratio of 1:1 is the theoretical ideal, an excess of one substrate (often the less expensive or more volatile one) can be used to drive the reaction forward. However, a large excess should be avoided due to potential inhibition.[14]

    • Fed-Batch or Continuous Process: To mitigate substrate and product inhibition, consider a fed-batch approach where one of the substrates is added gradually. A continuous process with in-situ product removal would be the ideal, albeit more complex, solution.

Question 2: The reaction is proceeding, but at an impractically slow rate. How can I increase the reaction velocity?

Answer: A slow reaction rate can be addressed by optimizing several kinetic parameters:

1. Temperature: A Balancing Act

Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and loss of activity.[17][18]

  • Troubleshooting Steps:

    • Determine the Optimal Temperature: The optimal temperature for lipase activity typically lies between 30°C and 60°C.[19][20][21] It is advisable to perform a temperature screening experiment to find the sweet spot for your specific enzyme and reaction system. For example, some fungal lipases have optimal temperatures between 30°C and 50°C, while bacterial lipases can be active at higher temperatures, up to 65°C.[20]

2. Enzyme Loading: More is Not Always Better

Increasing the enzyme concentration will generally increase the initial reaction rate. However, there is a point of diminishing returns where mass transfer limitations or substrate availability become the rate-limiting factors.[22]

  • Troubleshooting Steps:

    • Optimize Enzyme Concentration: Experiment with different enzyme loadings to find the most cost-effective concentration that provides a desirable reaction rate.

3. Mass Transfer Limitations: Ensuring Proper Mixing

In heterogeneous systems, especially with immobilized enzymes, the rate of reaction can be limited by the diffusion of substrates to the active site of the enzyme.[22]

  • Troubleshooting Steps:

    • Increase Agitation: Ensure adequate mixing by increasing the stirring speed. This can help to overcome external mass transfer limitations.[22] Studies have shown that stirring speeds above 600 rpm can effectively overcome these limitations in some systems.[22]

    • Enzyme Particle Size: If using an immobilized enzyme, smaller particle sizes can increase the surface area and reduce internal diffusion limitations.

Question 3: I am observing significant enzyme deactivation over the course of the reaction or during reuse. What could be the cause and how can I prevent it?

Answer: Enzyme deactivation is a critical concern, especially for the economic viability of the process. Several factors can contribute to this:

1. pH: Maintaining the Optimal Environment

The pH of the reaction medium can significantly affect the ionization state of the amino acid residues in the enzyme's active site, thereby influencing its activity and stability.[17][21]

  • Troubleshooting Steps:

    • Buffer the System (if aqueous): In aqueous or biphasic systems, using a buffer to maintain the optimal pH for the lipase is crucial.

    • Microenvironment pH: In organic media, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) is important. Ensure the enzyme is prepared at its optimal pH before use in a non-aqueous system.

2. Denaturation by Substrates or Solvents:

Certain substrates, particularly short-chain alcohols and acids, can be denaturing to enzymes.[10] Some organic solvents can also strip the essential water layer from the enzyme, leading to inactivation.[4]

  • Troubleshooting Steps:

    • Judicious Substrate Concentration: As mentioned earlier, avoid excessively high concentrations of potentially denaturing substrates.

    • Solvent Choice: Select a biocompatible solvent that does not inactivate the enzyme.

3. Mechanical Stress:

High shear forces from vigorous stirring can physically damage the enzyme, especially in its free form.

  • Troubleshooting Steps:

    • Optimize Agitation: While adequate mixing is necessary, avoid excessively high stirring speeds that could lead to mechanical degradation of the enzyme.

    • Immobilization: Immobilization can protect the enzyme from mechanical stress.[23]

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the enzymatic esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid.

Q1: What is the general mechanism of lipase-catalyzed esterification?

A1: Lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism.[22][24][25] The process involves the formation of a tetrahedral intermediate through the nucleophilic attack of a serine residue in the lipase's active site on the carbonyl carbon of the carboxylic acid. This is followed by the release of a water molecule and the formation of an acyl-enzyme intermediate. The alcohol then attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which then collapses to release the ester product and regenerate the free enzyme.[26]

Q2: Why is an immobilized lipase generally preferred over a free enzyme?

A2: Immobilized lipases offer several advantages over their free counterparts, including enhanced stability (thermal and operational), ease of separation from the reaction mixture, and the potential for continuous operation and enzyme reuse.[9][10] This makes the overall process more economical and sustainable.

Q3: Can this reaction be performed in an aqueous medium?

A3: While seemingly counterintuitive as water is a byproduct, enzymatic esterification can be conducted in aqueous systems, often through the use of miniemulsions or micellar systems.[27][28] These approaches can sequester the reactants and products in a hydrophobic microenvironment, thereby limiting the access of water to the enzyme's active site and reducing the competing hydrolysis reaction.[27]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by measuring the consumption of the carboxylic acid or the formation of the ester product over time. Common analytical techniques include:

  • Titration: To measure the decrease in the concentration of the carboxylic acid.[14]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the ester product and remaining substrates.

Q5: Are there any known inhibitors for lipases that I should be aware of?

A5: Yes, besides substrate and product inhibition, other compounds can inhibit lipase activity. These can include certain metal ions, chelating agents, and some organic molecules.[29] It is important to ensure that the reaction components are free from such contaminants.

Visualizations and Protocols

Enzymatic Esterification Workflow

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate & Solvent Preparation C Reaction Setup (Substrates, Solvent, Enzyme) A->C B Enzyme Activation/Immobilization B->C D Incubation (Controlled Temperature & Agitation) C->D E In-situ Water Removal (e.g., Molecular Sieves) D->E F Reaction Monitoring (e.g., GC/HPLC) D->F G Enzyme Separation (Filtration/Centrifugation) D->G Reaction Complete E->D F->D Continue reaction if conversion is low H Product Purification (e.g., Chromatography) G->H

Caption: A typical workflow for enzymatic esterification.

Troubleshooting Decision Tree for Low Yields

TroubleshootingTree Start Low Yield Observed Q1 Is water being removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the enzyme optimal? A1_Yes->Q2 S1 Implement water removal (e.g., molecular sieves) A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate? A2_Yes->Q3 S2 Screen different lipases Consider immobilization A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are substrate/product inhibition suspected? A3_Yes->Q4 S3 Use a hydrophobic solvent (Log P > 2.5) A3_No->S3 S3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No S4 Optimize substrate ratio Consider fed-batch A4_Yes->S4 End Yield Improved A4_No->End S4->End

Caption: A decision tree for troubleshooting low yields.

Standard Experimental Protocol

This protocol provides a general starting point for the enzymatic esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid. Optimization of specific parameters will be necessary.

Materials:

  • 4-(hydroxymethyl)cyclohexanecarboxylic acid

  • Alcohol (e.g., ethanol, butanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane, heptane)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Preparation:

    • Dry all glassware thoroughly.

    • Activate molecular sieves by heating at 250-300°C for at least 3 hours under vacuum.

  • Reaction Setup:

    • To the reaction vessel, add 4-(hydroxymethyl)cyclohexanecarboxylic acid and the chosen alcohol in the desired molar ratio (start with 1:1 or a slight excess of the alcohol).

    • Add the anhydrous organic solvent to achieve the desired substrate concentration.

    • Add the activated molecular sieves (typically 10-20% w/v of the solvent).

    • Add the immobilized lipase (start with a concentration of 1-10% w/w of the limiting substrate).

  • Reaction:

    • Seal the reaction vessel and place it in a temperature-controlled shaker or on a magnetic stir plate with a water bath.

    • Set the desired reaction temperature (e.g., 40-50°C) and stirring speed (e.g., 200-300 rpm).

  • Monitoring and Work-up:

    • Take aliquots at regular intervals and analyze by GC or HPLC to monitor the reaction progress.

    • Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

    • The enzyme can be washed with fresh solvent and stored for reuse.

    • The filtrate containing the product can be concentrated under reduced pressure, and the product can be further purified if necessary (e.g., by column chromatography).

Data Summary Table
ParameterTypical RangeRationale
Temperature 30 - 60 °CBalances reaction rate and enzyme stability.[19][20][21]
Enzyme Lipases (e.g., C. antarctica, R. miehei)High activity and stability in organic media.[7]
Solvent Hydrophobic (Log P > 2.5)Favors esterification over hydrolysis.[12]
Water Removal Molecular sieves, vacuumShifts equilibrium towards product formation.[5][6]
Substrate Ratio 1:1 to 1:5 (Acid:Alcohol)Excess alcohol can drive the reaction but may cause inhibition.[14]
Agitation 200 - 600 rpmMinimizes mass transfer limitations.[22]

References

  • Immobilized Lipases—A Versatile Industrial Tool for Catalyzing Transesterification of Phytosterols Solubilized in Plant Oils to Produce Their Fatty Acid Esters. MDPI.[Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI.[Link]

  • THE ROLE OF WATER ACTIVITY IN TERMS OF ENZYME ACTIVITY AND ENANTIOSELECTIVITY DURING ENZYMATIC ESTERIFICATION IN NON-CONVENTIONAL MEDIA. Hungarian Journal of Industry and Chemistry.[Link]

  • Lipase-Catalyzed Esterification. ResearchGate.[Link]

  • Multiple effects of water on solvent-free enzymatic esterifications. ResearchGate.[Link]

  • Advances in lipase-catalyzed esterification reactions. PubMed.[Link]

  • Mechanism of lipase/esterase catalysis. ResearchGate.[Link]

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. National Institutes of Health.[Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. ResearchGate.[Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central.[Link]

  • Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology (RSC Publishing).[Link]

  • Influence of water on the conversion of enzymatic esterification. Operational conditions. ResearchGate.[Link]

  • An esterification method for determination of lipase activity. ResearchGate.[Link]

  • Lipase-Catalyzed Esterification. Springer.[Link]

  • Effect of selected solvent mixtures on the enzymatic activity and bioconversion yield after a 16-day lipase-catalyzed esterification of cinnamic acid and oleyl alcohol. ResearchGate.[Link]

  • Effect of the product inhibition on the reaction courses using two... ResearchGate.[Link]

  • Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate. PubMed Central.[Link]

  • Effects of pH and temperature on the activity and stability of lipase... ResearchGate.[Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI.[Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. National Institutes of Health.[Link]

  • The effect of water on the esterification reaction. ResearchGate.[Link]

  • Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop.[Link]

  • Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II. PubMed.[Link]

  • Effects of Temperature on Esterification by Lipases. ResearchGate.[Link]

  • Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. ScienceDirect.[Link]

  • EFFECTS OF PH AND TEMPERATURE ON THE ACTIVITY OF LIPASE PRODUCED BY ASPERGILLUS NIGER. Repositório Alice - Embrapa.[Link]

  • Enzymatic esterification of an acid with an epoxide using an immobilized lipase from Mucor miehei as catalyst: optimization of the yield and isomeric excess of ester by statistical analysis. PubMed.[Link]

  • Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PubMed Central.[Link]

  • Lipase-catalyzed esterification reactions. ResearchGate.[Link]

  • Reactions catalyzed by lipases. ResearchGate.[Link]

  • Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling. PubMed.[Link]

  • Enzymatic esterification in aqueous miniemulsions. PubMed.[Link]

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Technical Support Center: Managing Thermal Degradation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate in Polymer Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with polymers incorporating Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (M4HCHC). Our focus is to diagnose, troubleshoot, and mitigate thermal degradation during polymer processing, ensuring the integrity and performance of your final materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and processing of polymers containing M4HCHC.

Q1: What is this compound (M4HCHC) and why is it used in polymers?

A1: this compound is a bifunctional organic molecule featuring both an ester and a hydroxyl group.[1] Its cycloaliphatic structure imparts unique properties to polyesters and other polymers, such as improved thermal stability, UV resistance, and mechanical durability compared to purely aromatic or linear aliphatic counterparts.[2] It serves as a valuable building block or monomer in the synthesis of specialized polymers for advanced applications.[1]

Q2: What are the primary signs of M4HCHC-containing polymer degradation during processing?

A2: The most common indicators of thermal degradation are:

  • Discoloration: Often presenting as yellowing, pinking, or browning, which can be caused by the formation of colored byproducts.[3][4]

  • Reduced Mechanical Properties: A decrease in tensile strength, ductility, and impact resistance due to a reduction in the polymer's molecular weight.[3][5]

  • Changes in Melt Viscosity: Typically, a decrease in viscosity (increase in melt flow index) occurs as polymer chains are broken down.[6][7]

  • Surface Defects: Issues like splay or silver streaking can appear, often linked to the volatilization of degradation byproducts or excess moisture.[8]

Q3: What fundamental chemical processes drive the thermal degradation of these polymers?

A3: Thermal degradation in polymers, including those with M4HCHC, is primarily driven by three mechanisms, often acting in concert:

  • Thermo-oxidative Degradation: At high processing temperatures in the presence of oxygen, free radicals are formed on the polymer backbone. These radicals react with oxygen to create peroxy radicals, which then propagate a chain reaction that breaks down the polymer chains.[3]

  • Hydrolytic Degradation: Polyesters are susceptible to hydrolysis, a reaction where water molecules break the ester linkages.[8] This is accelerated by high temperatures and the presence of moisture in the raw material, leading to significant molecular weight reduction.[8][9]

  • Thermo-mechanical Degradation: The combination of high heat and significant shear stress experienced during extrusion and molding can physically break the polymer chains, a process known as chain scission.[7][10]

Q4: Can residual catalysts from polymerization affect thermal stability?

A4: Absolutely. Residual polymerization catalysts, particularly metal-based ones (e.g., titanium, zirconium, antimony compounds), can remain in the polymer matrix.[11][12] These residues can actively promote thermo-oxidative and hydrolytic degradation pathways during subsequent processing steps, sometimes lowering the degradation onset temperature significantly.[13]

Section 2: Troubleshooting Guide: From Observation to Solution

This guide is structured to help you diagnose issues based on specific experimental observations.

Issue 1: Polymer Exhibits Yellowing or Pinking After Extrusion/Molding
Potential Cause Explanation Recommended Action & Rationale
Excessive Processing Temperature High heat accelerates all degradation pathways. The formation of conjugated double bonds and quinone-like structures from the oxidation of the polymer or additives (like phenolic antioxidants) leads to color body formation.[4][14]Action: Lower the melt temperature in 5-10°C increments. Rationale: Reducing thermal energy input slows the rate of degradation reactions, minimizing the formation of colored species.[15]
High Oxygen Exposure Oxygen is a key reactant in thermo-oxidative degradation. Its presence allows for the formation of peroxy radicals, which are precursors to the chemical groups that cause discoloration.[3]Action: Purge the extruder hopper and barrel with nitrogen. Rationale: Creating an inert atmosphere minimizes oxidation, directly inhibiting the primary pathway for color body formation.
Inadequate Antioxidant Package Primary antioxidants (phenolic) can become depleted, and their own degradation can form colored quinones.[4][16] Secondary antioxidants that decompose hydroperoxides may be absent or insufficient.Action: Incorporate a synergistic antioxidant package, combining a primary radical scavenger (e.g., hindered phenol) with a secondary hydroperoxide decomposer (e.g., phosphite stabilizer).[16] Rationale: This dual approach is more effective. The primary antioxidant stops the radical chain reaction, while the secondary antioxidant removes the hydroperoxide fuel for further radical generation, preserving the primary antioxidant and reducing color formation.
Excessive Residence Time The longer the polymer is held at a high temperature, the more time there is for degradation reactions to occur.[8] This is a function of both temperature and time.Action: Increase screw speed or reduce the barrel size to better match the required output.[17] Rationale: Minimizing the time the polymer spends in the molten state directly reduces the extent of thermal degradation.[8]
Issue 2: Processed Material is Brittle and Fails Mechanical Tests
Potential Cause Explanation Recommended Action & Rationale
Hydrolysis from Residual Moisture For polyesters, even trace amounts of water (e.g., >200 ppm) can cause significant hydrolytic chain scission at melt temperatures, drastically reducing molecular weight and, consequently, toughness and ductility.[8]Action: Pre-dry the polymer resin to a moisture content below 0.02% (200 ppm). Verify with Karl Fischer titration. Rationale: Removing water, a key reactant, is the most effective way to prevent hydrolytic degradation and preserve the polymer's molecular weight and mechanical integrity.[8][18]
Thermo-mechanical Shear Degradation High screw speeds or restrictive die geometries can impart excessive shear stress on the polymer melt. This mechanical energy is sufficient to rupture the covalent bonds of the polymer backbone, leading to a lower molecular weight.[7][10]Action: Reduce the screw speed. If possible, modify the screw and die design to create a less aggressive shear profile. Rationale: Lowering shear stress reduces the mechanical energy input, minimizing direct chain scission and preserving the polymer's intended molecular architecture.
Severe Thermal Degradation Beyond causing discoloration, extensive thermal degradation via chain scission significantly lowers the average molecular weight of the polymer, which is directly correlated with its mechanical strength.[6]Action: Implement the temperature reduction and inert atmosphere recommendations from Issue 1. Perform a thermal stability analysis (TGA) to determine the precise onset of degradation. Rationale: Preserving the polymer chain length is critical for mechanical performance. TGA provides the data needed to set a processing temperature window that is safely below the degradation threshold.[6]

Section 3: Visualizing Degradation and Troubleshooting

Degradation Pathway Overview

The following diagram illustrates a simplified thermo-oxidative degradation cycle and the intervention points for stabilizers.

G cluster_initiation cluster_propagation Propagation Cycle cluster_stabilization Polymer Polymer Chain (with M4HCHC) Radical Polymer Radical (P●) Polymer->Radical Heat, Shear Peroxy Peroxy Radical (POO●) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + Polymer Chain (PH) PrimaryAO Primary Antioxidant (e.g., Hindered Phenol) Peroxy->PrimaryAO Intervention Hydroperoxide->Radical Heat Degradation Chain Scission & Discoloration Hydroperoxide->Degradation SecondaryAO Secondary Antioxidant (e.g., Phosphite) Hydroperoxide->SecondaryAO Intervention StableProducts Stable Products PrimaryAO->StableProducts SecondaryAO->StableProducts

Caption: Simplified thermo-oxidative degradation cycle and points of antioxidant intervention.

Troubleshooting Workflow

Use this flowchart to systematically diagnose the root cause of degradation in your experiments.

G Start Problem Observed: Degradation Color Discoloration (Yellowing/Pinking)? Start->Color Mechanical Poor Mechanical Properties? Start->Mechanical Temp Check: Is Melt Temp > TGA Onset? Color->Temp Yes Moisture Check: Is Moisture Content < 0.02%? Mechanical->Moisture Yes Residence Check: Is Residence Time > 10 min? Temp->Residence No Sol_Temp Action: Lower Temp & Process Under N2 Temp->Sol_Temp Yes AO Check: Using a Synergistic AO Package? Residence->AO No Sol_Residence Action: Increase Throughput Residence->Sol_Residence Yes Sol_AO Action: Add Phosphite Co-stabilizer AO->Sol_AO No Shear Check: Is Screw Speed Excessive? Moisture->Shear Yes Sol_Moisture Action: Dry Resin Thoroughly Moisture->Sol_Moisture No Shear->Temp No Sol_Shear Action: Reduce Screw Speed Shear->Sol_Shear Yes

Caption: Systematic workflow for troubleshooting polymer degradation issues.

Section 4: Key Experimental Protocols & Data

Processing and Stability Parameters

The following table provides a starting point for processing parameters. These should be optimized for your specific polymer system and equipment.

ParameterRecommended ValueRationale & Potential Impact
Melt Temperature Tg + 30-50°C, but < TGA OnsetMust be high enough for flow, but below the degradation temperature to prevent chain scission.[6]
Max. Residence Time 5-10 minutesLonger times lead to more extensive thermal degradation.[8]
Moisture Content < 0.02% (200 ppm)Crucial for polyesters to prevent hydrolytic degradation and loss of molecular weight.[8][18]
Antioxidant Level 0.1 - 0.5% (total package)Prevents thermo-oxidative degradation; synergistic packages are most effective.[16]
Protocol 1: Quantifying Thermal Stability with Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation for a polymer containing M4HCHC.

Methodology:

  • Sample Preparation: Prepare a 5-10 mg sample of the fully formulated polymer (pellets or powder).

  • Instrument Setup: Use a TGA instrument.[19]

  • Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to differentiate between thermal and thermo-oxidative degradation.

  • Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The degradation onset temperature is typically defined as the temperature at which 5% weight loss occurs (Td5%).[6] This temperature should be considered the upper limit for your processing window.

Protocol 2: Measuring Discoloration via Yellowness Index (YI)

Objective: To quantitatively measure the degree of yellowing in a processed polymer sample.

Methodology:

  • Sample Preparation: Mold a flat, opaque plaque of the polymer with a consistent thickness (e.g., 2-3 mm).

  • Instrument Setup: Use a spectrophotometer or colorimeter calibrated with a standard white tile.[20]

  • Measurement: Place the polymer sample against the measurement port of the instrument.

  • Data Acquisition: The instrument measures the tristimulus values (X, Y, Z).

  • Calculation: Calculate the Yellowness Index (YI) according to ASTM E313. A higher YI value indicates a greater degree of yellowing. This provides a quantitative metric to evaluate the effectiveness of changes in formulation or processing conditions.

References

  • Wikipedia. (n.d.). Polymer degradation.
  • Solex Thermal Science. (2025, October 15). Avoiding thermal degradation in polymer production.
  • AZoM. (2019, May 8). What is Polymer Degradation?
  • Zeus Industrial Products, Inc. (2005). Thermal Degradation of Plastics.
  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties.
  • Benchchem. (n.d.). This compound For Research.
  • Liu, Y. (2012, March 22). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks.
  • Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters.
  • ResearchGate. (2025, August 7). Thermal and mechanical degradation during polymer extrusion processing.
  • Belton Industries. (n.d.). Preventing Thermal Degradation of Plastics.
  • NEWFIRST. (2020, October 14). How to avoid polymer degradation in the processing of plastic profiles?
  • European Patent Office. (2023, August 30). PROCESS FOR THE PRODUCTION OF POLYESTERS - EP 4234605 A2.
  • simona pmc. (n.d.). How to Avoid Pinking & Yellowing of Polyolefin Polymers.
  • Asaclean® Purging Compounds. (n.d.). 11 Ways to Prevent Degradation in Thermoplastic Extrusion.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Yellowing of Polymers Containing Octrizole.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
  • MDPI. (n.d.). Thermo-Oxidative Decomposition and Ageing of Polymer/POSS Hybrids and Nanocomposites—Failure Predictions and Lifetime Design for Circular End-of-Life Planning.
  • Benchchem. (n.d.). reducing discoloration in polymers stabilized with 4-Cyclohexyl-2,6-xylenol.
  • Entec Polymers. (2019, July 29). Pinking Discoloraton in Polyolefins. Amazon S3.
  • IRIS UPO. (n.d.). Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity.

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-FID for Purity Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust synthetic chemistry and regulatory compliance. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional molecule serving as a key building block in organic synthesis, demands precise and accurate analytical characterization.[1] This guide provides an in-depth, objective comparison of two instrumental pillars of chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity assessment of this compound. We will explore the theoretical underpinnings, provide field-proven experimental protocols, and present comparative data to guide your selection of the most fit-for-purpose analytical strategy.

Analyte Profile: Understanding this compound

Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge dictates the feasibility and efficiency of each method.

  • Structure: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol [1][2]

  • Boiling Point: Approximately 250.7°C[1][3]

  • Key Functional Groups: A hydroxymethyl group (-CH₂OH) and a methyl ester group (-COOCH₃). These groups impart a degree of polarity to the molecule.[1]

Causality in Method Selection: The analyte's boiling point of ~251°C indicates that it is sufficiently volatile for Gas Chromatography (GC) analysis, provided it is thermally stable.[1] The presence of polar functional groups makes it amenable to separation by Reversed-Phase HPLC (RP-HPLC). However, the molecule lacks a significant chromophore, which presents a detection challenge for the most common HPLC detector, the UV-Vis detector. This single property is a critical decision point, steering the analyst toward specific detector choices or an alternative technique like GC-FID.

HPLC vs. GC-FID: A Head-to-Head Comparison

The choice between HPLC and GC-FID is not about which technique is universally superior, but which is better suited for the specific analytical question at hand.[4] For purity analysis, the primary goal is to separate the main component from all potential process-related impurities (e.g., starting materials, by-products) and degradation products.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.Separation of volatile compounds is based on their boiling points and interactions with a stationary phase film inside a capillary column, using an inert gas as the mobile phase.[5]
Strengths - Excellent for analyzing non-volatile or thermally labile impurities (e.g., unreacted 4-(hydroxymethyl)cyclohexanecarboxylic acid, salts).[5]- Operates at or near ambient temperature, minimizing the risk of on-instrument analyte degradation.[4]- Versatile with a wide range of stationary and mobile phases.- High separation efficiency and resolution for volatile compounds.[5]- The Flame Ionization Detector (FID) offers high sensitivity for nearly all organic compounds and provides a uniform response, making it ideal for area percent purity calculations without needing individual standards for impurities.[4]- Excellent for detecting volatile impurities and residual solvents (e.g., methanol).[5]
Limitations - Weak UV Chromophore: The analyte lacks a strong UV-absorbing chromophore, leading to poor sensitivity with standard UV detectors. Analysis requires detection at low wavelengths (~205-210 nm) or the use of universal detectors like Refractive Index (RI) or Charged Aerosol Detectors (CAD).- Mobile phase consumption can be high.- Analyte Must Be Volatile & Thermally Stable: While the analyte's boiling point is suitable, thermal degradation in the hot GC inlet is a potential risk that must be evaluated.[4]- Blind to Non-Volatile Impurities: Any non-volatile species (salts, starting acids) will not elute from the column and will remain undetected.[5]
Typical Application Quantifying non-volatile starting materials or by-products. Stability-indicating assays where polar degradants are expected.Routine purity testing for the main component and detection of volatile organic impurities.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and serve as a starting point for method development and validation. Adherence to system suitability testing (SST) as outlined in pharmacopeial chapters like USP <621> is critical to ensure the validity of the generated data.[6][7]

High-Performance Liquid Chromatography (HPLC) Protocol

This method uses a C18 column and a low UV wavelength to overcome the weak chromophore. The protocol's integrity is validated by SST criteria ensuring adequate peak shape and reproducibility.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Software: OpenLab CDS, Empower, or equivalent.

Chromatographic Conditions:

  • Mobile Phase: 55:45 (v/v) Acetonitrile:Water (Isocratic).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.[8]

  • Run Time: 15 minutes.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in 25 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[5]

System Suitability Test (SST):

  • Precision: Five replicate injections of the working standard should yield a relative standard deviation (RSD) of ≤ 2.0% for the peak area.[9]

  • Tailing Factor (Tf): The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): > 2000.

Gas Chromatography (GC-FID) Protocol

This method leverages the analyte's volatility for a high-resolution separation. The use of a standard, non-polar capillary column and FID provides a robust and sensitive system for purity determination.

Instrumentation:

  • GC System: Agilent 8890, Shimadzu Nexis GC-2030, or equivalent, with a Flame Ionization Detector (FID) and a split/splitless inlet.[10]

  • Column: DB-5 or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Software: MassHunter, LabSolutions, or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

  • Inlet Temperature: 260°C.

  • Injection Mode: Split (Split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.[11]

  • Detector: FID.

  • Detector Temperature: 300°C.

  • Detector Gases: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.[11]

  • Transfer the solution to a 2 mL glass autosampler vial.

System Suitability Test (SST):

  • Precision: Five replicate injections should yield an RSD of ≤ 2.0% for the peak area.[9]

  • Tailing Factor (Tf): The tailing factor for the main peak should be between 0.9 and 1.5.

  • Theoretical Plates (N): > 50,000.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (25 mg) Dissolve Dissolve in Mobile Phase (1 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (0.1 mg/mL) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate Separate on C18 Column (ACN:H2O, 1 mL/min) Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate SST Verify SST Criteria Calculate->SST

Caption: Experimental workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Dichloromethane (1 mg/mL) Weigh_GC->Dissolve_GC Vial Transfer to Vial Dissolve_GC->Vial Inject_GC Inject 1 µL (Split) Vial->Inject_GC Separate_GC Separate on DB-5 Column (Temp. Program) Inject_GC->Separate_GC Detect_GC Detect with FID Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate Purity (Area % Report) Integrate_GC->Calculate_GC SST_GC Verify SST Criteria Calculate_GC->SST_GC

Caption: Experimental workflow for GC-FID purity analysis.

Data Interpretation and Method Selection

The following table presents hypothetical but representative data from the analysis of a single batch of this compound.

ParameterHPLC-UV ResultGC-FID Result
Purity (Area %) 99.2%99.6%
Retention Time (Main Peak) 5.8 min9.2 min
Major Impurity Detected 0.6% at 3.1 min (More Polar)0.3% at 4.5 min (More Volatile)
Interpretation The major impurity is likely the more polar starting material, 4-(hydroxymethyl)cyclohexanecarboxylic acid.The major impurity is likely a more volatile by-product or residual solvent.

Expert Insight: The slight discrepancy in purity results is expected and informative.[5] HPLC is more sensitive to non-volatile, polar impurities, while GC-FID excels at detecting volatile species.[4][5] Therefore, the "true" purity is best understood by considering the results from both techniques. For routine quality control where the impurity profile is well-understood, a single, validated method is sufficient. For comprehensive characterization or troubleshooting, employing both methods provides a more complete picture.

Decision_Tree Start What is the primary analytical goal? Goal1 Concerned with non-volatile impurities (e.g., starting acid)? Start->Goal1 Goal2 Concerned with volatile impurities and overall purity of main peak? Start->Goal2 Goal1->Goal2 No HPLC Choose HPLC Goal1->HPLC Yes GC Choose GC-FID Goal2->GC Yes Both Use both methods for comprehensive characterization Goal2->Both Both are concerns

Caption: Decision tree for selecting the optimal method.

Conclusion and Recommendations

Both HPLC and GC-FID are powerful, validated techniques for assessing the purity of this compound. The optimal choice is dictated by the specific analytical requirements.

  • Recommendation for GC-FID: For routine quality control focused on the purity of the main volatile component and detection of volatile impurities, GC-FID is the superior method. Its high resolution, sensitivity, and uniform response factor make it robust and reliable.

  • Recommendation for HPLC: If the primary concern is the potential for non-volatile impurities, such as the unreacted starting carboxylic acid or other polar by-products, then HPLC is the necessary choice. Method development may require exploring universal detectors if sensitivity with a UV detector at 210 nm is insufficient.

For a complete and orthogonal approach, particularly during process development or for release testing of a pharmaceutical intermediate, leveraging both methods provides the most comprehensive purity profile, ensuring all potential impurities—volatile and non-volatile—are effectively monitored and controlled. This dual-methodology approach aligns with modern quality-by-design principles and ensures the highest level of scientific integrity.

References

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Labcompliance. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:13380-85-3 | this compound. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). G322 Packed Column Analysis of Organic Solvent Mixture Using Nexis™ GC-2030 (FID). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • OUCI. (n.d.). Thermodynamic properties of cyclohexane-d12. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Stereochemical Analysis of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to its function, efficacy, and safety. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile bifunctional building block, serves as a quintessential example.[1] Its utility, particularly as a precursor in the synthesis of pharmaceuticals like tranexamic acid derivatives, hinges on the specific stereoisomeric form, be it cis or trans.[1]

This guide provides an in-depth, comparative analysis of the analytical techniques used to characterize this molecule, with a primary focus on the definitive power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causality behind experimental choices, empowering researchers to not only interpret spectra but to strategically design their analytical workflows for unambiguous stereochemical assignment.

Part 1: The Definitive Power of ¹H NMR in Stereoisomer Elucidation

For 1,4-disubstituted cyclohexanes, ¹H NMR spectroscopy is the gold standard for stereochemical determination. The technique's strength lies in its ability to probe the through-bond and through-space relationships of protons within the molecule's preferred three-dimensional structure. The cyclohexane ring is not planar; it predominantly exists in a rigid chair conformation, which creates two distinct proton environments: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the ring's equator).[2] The key to distinguishing cis and trans isomers lies in analyzing the coupling constants (J-values) of the protons at C1 and C4, which are directly related to the dihedral angles between them and their neighbors—a relationship described by the Karplus equation.[3][4]

Deconstructing the Spectrum: cis vs. trans Isomers

The relative stability of the two isomers dictates their conformational preference.

  • trans-isomer: The thermodynamically more stable conformer will have both the large ester group (-COOCH₃) and the hydroxymethyl group (-CH₂OH) in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[5] This results in a relatively fixed diequatorial conformation.

  • cis-isomer: This isomer must have one substituent in an axial position and one in an equatorial position. It will exist as a rapidly interconverting equilibrium of two chair conformers.[2] The equilibrium will favor the conformer that places the sterically bulkier group (the methyl ester) in the equatorial position.[5]

These conformational differences give rise to distinct ¹H NMR signatures, particularly for the methine protons at C1 and C4. In the trans-diequatorial isomer, both H1 and H4 are in axial positions. They will therefore exhibit large axial-axial couplings (typically J = 8-13 Hz) with the adjacent axial protons on C2, C6 and C3, C5, respectively. In contrast, the H1 and H4 protons in the major conformer of the cis isomer will be a mix of axial and equatorial, leading to smaller axial-equatorial and equatorial-equatorial coupling constants (typically J = 2-5 Hz).

Table 1: Predicted ¹H NMR Data for cis and trans Isomers of this compound in CDCl₃

Proton AssignmentFunctional GroupPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Key Couplings
trans Isomer (Diequatorial)
H1 (axial)CH-COOCH₃~2.2 - 2.5Triplet of triplets (tt) or multiplet, large Jax-ax ~10-12 Hz
H4 (axial)CH-CH₂OH~1.8 - 2.1Multiplet, large Jax-ax ~10-12 Hz
-OCH₃Ester Methyl~3.67Singlet (s)
-CH₂OHHydroxymethyl~3.5Doublet (d), J ~6-7 Hz
-OHAlcoholVariable (typically ~1.5-2.5)Broad singlet (s), exchanges with D₂O
Cyclohexane Ring-CH₂-~1.0 - 2.1Complex multiplets
cis Isomer (Equatorial/Axial)
H1 (equatorial)CH-COOCH₃~2.3 - 2.6Multiplet, smaller J values
H4 (axial)CH-CH₂OH~1.8 - 2.1Multiplet, mixture of large and small J values
-OCH₃Ester Methyl~3.68Singlet (s)
-CH₂OHHydroxymethyl~3.6Doublet (d), J ~6-7 Hz
-OHAlcoholVariableBroad singlet (s), exchanges with D₂O
Cyclohexane Ring-CH₂-~1.2 - 2.2Complex multiplets
Note: These are estimated values based on typical chemical shift ranges for similar structures.[6][7][8][9] The width and complexity of the methine proton signals (H1, H4) are the most diagnostic features.

graph trans_isomer {
layout="neato";
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define node positions C1 [pos="1,1.732!", label="C1"]; C2 [pos="2,0!", label="C2"]; C3 [pos="1,-1.732!", label="C3"]; C4 [pos="-1,-1.732!", label="C4"]; C5 [pos="-2,0!", label="C5"]; C6 [pos="-1,1.732!", label="C6"]; H1a [pos="1.5,2.598!", label="H1a", fontcolor="#EA4335"]; H4a [pos="-1.5,-2.598!", label="H4a", fontcolor="#EA4335"]; COOMe [pos="0,2.5!", label="COOMe"]; CH2OH [pos="0,-2.5!", label="CH₂OH"];

// Define edges for the cyclohexane ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Define edges for substituents (equatorial) C1 -- COOMe [style=dashed, color="#34A853"]; C4 -- CH2OH [style=dashed, color="#34A853"];

// Define edges for axial protons C1 -- H1a [label=" J_ax-ax", fontcolor="#4285F4"]; C4 -- H4a [label=" J_ax-ax", fontcolor="#4285F4"];

// Label for key protons label_H1a [pos="1.7,2.8", label="Axial Proton", fontcolor="#EA4335"]; label_H4a [pos="-1.7,-2.8", label="Axial Proton", fontcolor="#EA4335"]; }

Caption: Key ¹H-¹H couplings in the trans-diequatorial isomer.

Protocol for High-Resolution ¹H NMR Acquisition

A robust protocol is essential for generating high-quality, interpretable data.

Objective: To acquire a high-resolution ¹H NMR spectrum suitable for resolving the multiplicity of the methine protons at C1 and C4.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard solvent that dissolves the compound well and has a minimal residual solvent signal (δ ~7.26 ppm) that does not interfere with key signals. The use of a deuterated solvent is necessary to avoid a large, overwhelming proton signal from the solvent itself.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

    • Rationale: Locking ensures the magnetic field remains stable during acquisition. Shimming corrects for field inhomogeneities, leading to sharp spectral lines and better resolution, which is critical for observing fine coupling patterns.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (NS) to 16 or 32.

    • Rationale: This provides a good signal-to-noise ratio for a sample of this concentration.

    • Set the relaxation delay (D1) to at least 2-3 seconds.

    • Rationale: A sufficient delay allows protons to fully relax between pulses, ensuring accurate signal integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons.

    • Analyze the multiplicity and measure the coupling constants of the signals for H1 and H4.

  • (Optional) D₂O Shake:

    • To confirm the assignment of the hydroxyl (-OH) proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -OH proton will disappear due to proton-deuterium exchange.

Part 2: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is paramount for stereochemical assignment, a multi-technique approach is essential for comprehensive characterization, purity confirmation, and quality control in a regulated environment.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueMethodology SummaryInformation ProvidedStrengths for this ApplicationLimitations for this Application
¹H NMR Spectroscopy Sample is dissolved in a deuterated solvent and placed in a strong magnetic field; radiofrequency pulses are used to excite proton nuclei.Precise molecular structure, proton connectivity, stereochemistry (cis/trans), and quantitative purity.Unrivaled for stereoisomer differentiation via coupling constants.[3] Provides a unique fingerprint for each isomer.Complex signal overlap in the aliphatic region may require 2D NMR techniques for full assignment.
¹³C NMR Spectroscopy Similar to ¹H NMR, but observes the ¹³C nucleus. Spectra are typically proton-decoupled, showing one signal per unique carbon.Number of unique carbons, chemical environment of the carbon skeleton (e.g., C=O at ~175 ppm, C-O at ~60-70 ppm).[1][10]Confirms the carbon backbone and the presence of key functional groups. Simpler spectrum than ¹H NMR.Does not readily distinguish between cis and trans isomers , as the chemical shift differences can be very small.
FT-IR Spectroscopy Infrared radiation is passed through the sample, and the absorption corresponding to molecular vibrations is measured.Presence of key functional groups.[11]Rapid and simple confirmation of the ester (strong C=O stretch at ~1735 cm⁻¹) and alcohol (broad O-H stretch at ~3300-3600 cm⁻¹) moieties.[12][13]Provides no information on stereochemistry. Cannot distinguish between the cis and trans isomers.
Mass Spectrometry (MS) The molecule is ionized, and the mass-to-charge ratio of the parent ion and its fragments is measured.Molecular weight confirmation (158.19 g/mol ) and fragmentation patterns.[1][14]High sensitivity; confirms the elemental composition (with High-Resolution MS). Can be coupled with GC or LC for purity analysis.Typically does not differentiate between stereoisomers , as cis and trans isomers have the same mass and often similar fragmentation.
Chiral Chromatography (HPLC/GC) The sample is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer/diastereomer.[15]Separation and quantification of stereoisomers. Purity assessment.Can physically separate the cis and trans diastereomers for individual analysis or quantification.[16]Requires method development (column and mobile phase selection). Does not provide structural information on its own.

Part 3: Integrated Workflow for Structural Verification

A self-validating analytical workflow ensures the highest degree of confidence in a molecule's identity, purity, and stereochemistry. The following workflow illustrates a logical progression for the complete characterization of a new batch of this compound.

G cluster_0 Initial Purity & Identity Screen cluster_1 Definitive Stereochemistry cluster_2 Structural Confirmation & Final Report A Sample Received B LC-MS or GC-MS Analysis A->B Purity Check C FT-IR Analysis A->C Functional Group Check D Acquire High-Resolution ¹H NMR Spectrum B->D MW Confirmed? Purity > 95%? C->D E Analyze Coupling Constants (J-values) of H1 & H4 D->E F Assign cis or trans Stereochemistry E->F G Acquire ¹³C NMR Spectrum F->G I Compile Data & Generate Certificate of Analysis F->I Final Confirmation H Confirm Carbon Skeleton G->H H->I

Caption: A logical workflow for complete sample characterization.

This workflow begins with rapid, high-throughput techniques. LC-MS or GC-MS provides crucial initial data on purity and confirms the molecular weight.[1] Simultaneously, FT-IR verifies the presence of the expected ester and alcohol functional groups.[11] Once these checks are passed, the analysis proceeds to the critical ¹H NMR experiment. The interpretation of coupling constants allows for the definitive assignment of the cis or trans configuration.[3] Finally, ¹³C NMR is used as an orthogonal technique to confirm the carbon framework, completing the structural dossier and enabling the generation of a comprehensive Certificate of Analysis.

Conclusion

The stereochemical elucidation of molecules like this compound is a multi-faceted challenge that demands a strategic application of analytical techniques. While methods such as FT-IR and Mass Spectrometry are indispensable for confirming functional groups and molecular weight, they are blind to the nuances of stereoisomerism. ¹H NMR spectroscopy, through the careful analysis of chemical shifts and, most importantly, proton-proton coupling constants, provides an unparalleled window into the three-dimensional structure of the molecule in solution. By integrating this definitive technique into a broader, self-validating workflow, researchers and drug development professionals can ensure the unambiguous characterization of their materials, a cornerstone of scientific integrity and reproducible results.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • St-Jacques, M., & Bernard, M. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-433. [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. [Link]

  • SlideShare. (2015). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]

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  • McMurry, J. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

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Comparative study of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its ethyl ester analog in reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bifunctional molecules crucial for organic synthesis, materials science, and pharmaceutical development, Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its ethyl ester analog stand out as versatile building blocks.[1] Their unique structure, featuring both a hydroxyl and an ester functional group on a cyclohexane scaffold, allows for a wide range of chemical transformations. This guide provides an in-depth comparative analysis of these two molecules, exploring how the subtle difference between a methyl and an ethyl ester group influences their reactivity in key chemical reactions. This analysis is grounded in established principles of organic chemistry and supported by documented transformations.

Introduction to the Analogs: Structural and Physicochemical Properties

This compound and Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate share a common cyclohexyl core functionalized with a hydroxymethyl group. The key distinction lies in the ester functionality: a methyl ester in the former and an ethyl ester in the latter. This seemingly minor variation has implications for their physical properties and, more importantly, their chemical reactivity due to differences in steric hindrance and electronic effects.[2][3]

PropertyThis compoundEthyl 4-(hydroxymethyl)cyclohexanecarboxylate
Molecular Formula C₉H₁₆O₃[1]C₁₀H₁₈O₃[4]
Molecular Weight 172.22 g/mol [1]186.25 g/mol [4]
Boiling Point 251 °C[5]127-134 °C / 0.1 mmHg[6]
Density 1.058 g/cm³[5]1.068 g/mL at 25 °C[6]
IUPAC Name methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[1]ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[4]

The slightly larger size and greater electron-donating inductive effect of the ethyl group compared to the methyl group are the primary factors influencing their differential reactivity.

Comparative Reactivity Analysis

The presence of two distinct functional groups, an alcohol and an ester, allows for selective transformations. The choice of reagents and reaction conditions dictates which group reacts.

Reactions at the Hydroxymethyl Group

Reactions involving the primary alcohol are generally less affected by the nature of the ester group, as it is relatively distant from the reaction center.

The hydroxymethyl group in both compounds can be oxidized to an aldehyde or a carboxylic acid.

  • To Aldehyde: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or a Swern oxidation can selectively oxidize the primary alcohol to an aldehyde.

  • To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will oxidize the alcohol to a carboxylic acid.[1]

The reaction proceeds via the formation of a chromate ester or through a different mechanism with other oxidizing agents, followed by elimination to yield the carbonyl group. The choice between the methyl and ethyl ester would likely have a negligible impact on the reaction rate or yield in these transformations.

Oxidation_Workflow Substrate Methyl or Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Oxidizing_Agent Oxidizing Agent (e.g., PCC, KMnO4) Substrate->Oxidizing_Agent Reaction Intermediate Intermediate (e.g., Chromate Ester) Oxidizing_Agent->Intermediate Product 4-Formylcyclohexanecarboxylate Ester or 4-Carboxycyclohexanecarboxylate Ester Intermediate->Product Elimination Saponification_Comparison Comparison of Saponification Rates Me_Ester Methyl Ester Me_Intermediate Tetrahedral Intermediate Me_Ester->Me_Intermediate OH- attack Carboxylic_Acid 4-(hydroxymethyl)cyclohexanecarboxylic acid Me_Intermediate->Carboxylic_Acid -OCH3 Et_Ester Ethyl Ester Et_Intermediate Tetrahedral Intermediate Et_Ester->Et_Intermediate OH- attack Et_Intermediate->Carboxylic_Acid -OCH2CH3

Caption: Comparative workflow of saponification for methyl and ethyl esters.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol. [1]

  • Mechanism: The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide and a second hydride addition to the resulting aldehyde.

Similar to hydrolysis, the methyl ester is expected to be slightly more reactive towards reduction than the ethyl ester due to less steric hindrance.

This reaction involves converting one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. For example, the methyl ester can be converted to the ethyl ester by reacting with ethanol. The equilibrium can be driven towards the product by using a large excess of the alcohol or by removing the alcohol product (methanol in this case). The relative reactivity would again favor the less sterically hindered methyl ester as the starting material.

Synthetic Applications and Strategic Considerations

Both molecules are valuable intermediates. For instance, they are precursors in the synthesis of tranexamic acid derivatives. [1]The choice between the methyl and ethyl ester can be a strategic one in a multi-step synthesis.

  • Selective Reactions: The slightly lower reactivity of the ethyl ester might be advantageous in reactions where selectivity for another functional group is desired.

  • Physical Properties: The difference in boiling points can be exploited for purification purposes.

  • Economic Factors: The choice may also be influenced by the cost and availability of the respective starting materials.

Experimental Protocols

Protocol 1: Oxidation of this compound to Methyl 4-formylcyclohexanecarboxylate
  • Setup: To a stirred solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Substrate Addition: After 15 minutes, add a solution of this compound (1.0 eq) in DCM dropwise.

  • Reaction: Stir the mixture at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Workup: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification of Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
  • Setup: Dissolve Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Conclusion

While this compound and its ethyl ester analog exhibit similar reactivity profiles for transformations at the distal hydroxymethyl group, notable differences emerge in reactions involving the ester functionality. The methyl ester generally displays slightly higher reactivity in nucleophilic acyl substitution reactions such as hydrolysis and reduction, primarily due to reduced steric hindrance. The choice between these two valuable synthetic intermediates will depend on the specific requirements of the synthetic route, including desired reactivity, selectivity, and practical considerations such as purification and cost.

References

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A Comparative Guide to Catalysts in Aspirin Synthesis: From Traditional Acids to Green Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of even the most common compounds like acetylsalicylic acid (aspirin) presents ongoing opportunities for process optimization. The choice of catalyst, in particular, is a critical factor that influences not only the reaction's efficiency and yield but also its environmental impact and cost-effectiveness. This guide provides an in-depth comparison of various catalysts used in the esterification of salicylic acid to produce aspirin, supported by experimental data and protocols.

The synthesis of aspirin is a classic esterification reaction where the hydroxyl group of salicylic acid is acetylated by acetic anhydride.[1][2] This process is almost always facilitated by a catalyst to ensure a reasonable reaction rate and yield.[1][3] Traditionally, strong mineral acids like sulfuric acid and phosphoric acid have been the catalysts of choice.[4] However, driven by the principles of green chemistry, a diverse range of alternative catalysts are being explored, including solid acids, ionic liquids, and natural catalysts.[5][6]

The Role of the Catalyst in Aspirin Synthesis

The catalyst in aspirin synthesis functions by protonating the acetic anhydride, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid. This acid-catalyzed mechanism significantly accelerates the rate of esterification.[3] The strength and nature of the acid catalyst can have a pronounced effect on the reaction's outcome, influencing not only the yield but also the purity of the final product.[7][8]

Comparative Performance of Catalysts

The selection of a catalyst for aspirin synthesis involves a trade-off between reactivity, cost, safety, and environmental impact. The following table summarizes the performance of several common and emerging catalysts based on reported experimental data.

CatalystReaction ConditionsYield (%)Purity/Selectivity (%)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 70-90°C, atmospheric pressure92.74HighHigh reactivity, low cost.[4][9]Corrosive, hazardous, generates acidic waste.[5][10]
Phosphoric Acid (H₃PO₄) 90°C~80-90HighSafer and less corrosive than H₂SO₄.[4][11]Weaker acid, may result in slightly lower yields than H₂SO₄.[8]
Solid Acids (e.g., Sulfated Zirconia) 120°C, solvent-free~95100Reusable, easily separated from the reaction mixture, environmentally friendly.May require higher temperatures, potential for catalyst deactivation.
Ionic Liquids (e.g., [Trps][OTs]) 90°C, 40 min88.790.8Green solvent, reusable, high catalytic activity.[6]Higher cost compared to traditional acids.
Heteropolyacids (e.g., 12-tungstophosphoric acid) Room Temperature~78.3HighNon-corrosive, can be used at room temperature.[12][13]Can be more expensive than mineral acids.
Natural Acids (e.g., Citric Acid) High ConcentrationLowerModerateBiodegradable, non-toxic, renewable.[1][5]Lower yields and may require higher concentrations.[1]
Microwave Irradiation (Catalyst-free or with catalyst) Varies81.91HighRapid heating, shorter reaction times.[9][14]Requires specialized equipment.

In-Depth Analysis of Catalyst Performance

Traditional Mineral Acids: The Industry Standard

For decades, sulfuric acid and phosphoric acid have been the workhorses for industrial aspirin production.[4] Sulfuric acid, being a stronger acid, generally gives higher yields.[8] However, its highly corrosive nature and the generation of hazardous acidic waste are significant drawbacks.[5][10] Phosphoric acid is a safer and less corrosive alternative, making it a popular choice in many European and North American manufacturing facilities.[4][11] While it may be a slightly weaker catalyst, it still provides good yields and purity.[8][15]

The Rise of Green Catalysts

In line with the growing emphasis on sustainable chemistry, a variety of "green" catalysts have been investigated for aspirin synthesis. These alternatives aim to reduce the environmental footprint of the process without compromising efficiency.

  • Solid Acid Catalysts: These are a promising class of heterogeneous catalysts that can be easily recovered and reused, minimizing waste.[16] Examples include sulfated transition metal oxides like nano-crystalline sulfated zirconia, which has demonstrated yields of up to 95% with 100% selectivity in a solvent-free environment.[16] Other solid acids like modified zeolites and montmorillonite clay have also shown good catalytic activity.[16]

  • Ionic Liquids: These are salts that are liquid at low temperatures and have gained attention as green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability.[6] Tropine-based functionalized acidic ionic liquids have been shown to be effective catalysts for aspirin synthesis, achieving yields of around 88.7%.[6]

  • Heteropolyacids: These are complex inorganic acids that are strong Brønsted acids and can act as efficient and recyclable catalysts.[17] For instance, 12-tungstophosphoric acid can catalyze the synthesis of aspirin at room temperature with reasonable yields, offering a milder and non-corrosive alternative to mineral acids.[12][13]

  • Natural Catalysts: In an effort to find truly benign catalysts, researchers have explored the use of natural acids like citric acid.[1][5] While these catalysts are environmentally friendly, they generally result in lower yields and may require higher concentrations to be effective.[1]

Innovative Approaches: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a technique to accelerate organic reactions.[14] In aspirin synthesis, microwaves can be used to rapidly heat the reaction mixture, significantly reducing the reaction time.[9] Studies have shown that microwave-assisted synthesis can produce aspirin with purity comparable to that synthesized using conventional heating with sulfuric acid, although the yield might be slightly lower.[9]

Experimental Protocols

Protocol 1: Traditional Synthesis of Aspirin using Sulfuric Acid Catalyst
  • Reactant Preparation: In a clean, dry flask, combine a measured mass of salicylic acid with an excess of acetic anhydride.[18]

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.[18]

  • Reaction: Heat the mixture in a water bath at 70-90°C for a specified period (e.g., 15 minutes after the water begins to boil).[4][18]

  • Crystallization: After the reaction is complete, cool the mixture and add water to hydrolyze the excess acetic anhydride and precipitate the aspirin crystals.[18]

  • Purification: Collect the crude aspirin by vacuum filtration. Purify the product by recrystallization from an appropriate solvent mixture (e.g., ethanol-water).[18][19]

  • Analysis: Determine the melting point of the purified aspirin and test for the presence of unreacted salicylic acid using the iron(III) chloride test.[18][20]

Protocol 2: Green Synthesis of Aspirin using a Solid Acid Catalyst (Sulfated Zirconia)
  • Reactant and Catalyst Mixing: In a reaction tube, combine salicylic acid and acetic anhydride in a specified molar ratio (e.g., 1:2).[16]

  • Catalyst Addition: Add the nano-crystalline sulfated zirconia catalyst to the mixture.[16]

  • Reaction: Heat the mixture at a specific temperature (e.g., 120°C) for a set duration (e.g., 30 minutes).[16]

  • Catalyst Separation: After the reaction, filter the hot reaction mixture to separate the solid catalyst.[16]

  • Crystallization: Allow the filtrate to cool, leading to the crystallization of acetylsalicylic acid.[16]

  • Purification and Analysis: Recrystallize the crude product from an ethanol-water mixture to obtain pure aspirin crystals.[16] Analyze the product for yield and purity.

Visualizing the Process

Reaction Pathway

The fundamental reaction for aspirin synthesis is the esterification of salicylic acid with acetic anhydride.

G SA Salicylic Acid Intermediate Protonated Acetic Anhydride Intermediate SA->Intermediate + AA Acetic Anhydride Cat Acid Catalyst AA->Cat Protonation Cat->Intermediate Aspirin Aspirin (Acetylsalicylic Acid) Intermediate->Aspirin Byproduct Acetic Acid Intermediate->Byproduct

Caption: Acid-catalyzed esterification of salicylic acid.

Experimental Workflow

A generalized workflow for the synthesis and purification of aspirin is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Mix Salicylic Acid & Acetic Anhydride Add_Catalyst Add Catalyst Reactants->Add_Catalyst Heat Heat Reaction Mixture Add_Catalyst->Heat Quench Add Water (Quench & Precipitate) Heat->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Dry Product Recrystallize->Dry Purity_Analysis Purity & Yield Analysis Dry->Purity_Analysis Final Product

Caption: General workflow for aspirin synthesis.

Conclusion

The choice of catalyst for aspirin synthesis has evolved significantly from traditional strong acids to a variety of greener alternatives. While sulfuric and phosphoric acids remain prevalent in industrial settings due to their low cost and high reactivity, the development of solid acid catalysts, ionic liquids, and heteropolyacids offers promising avenues for more sustainable and environmentally friendly production processes.[4][5][16][6] The optimal catalyst for a given application will depend on a careful consideration of factors such as yield, purity, cost, safety, and environmental impact. As research continues, the development of even more efficient, selective, and eco-friendly catalysts will undoubtedly play a crucial role in the future of pharmaceutical manufacturing.

References

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  • N/A. (n.d.).
  • Garg, A. (n.d.). Aspirin Synthesis: Sulfuric vs.
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  • Shi, H., et al. (2018).
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  • N/A. (2013). Natural Catalyst in the Synthesis of Aspirin. Science Fair Project.
  • Shi, H., et al. (2010). Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts.
  • N/A. (n.d.). Esterification of Salicylic Acid Using Brønsted Acidic Ionic Liquid based on Keggin Heteropoly Acid.
  • Dicks, A. P. (1999). Synthesis of Aspirin: A General Chemistry Experiment.
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  • Heravi, M. M., et al. (2007). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly protocol for synthesis of acetyl salicylic acid (Aspirin). ARKIVOC, 2007(xvi), 123-131.
  • N/A. (2023, November 25). Aspirin synthesis routes without acetic anhydride. Reddit.
  • Fadden, R. (n.d.).
  • N/A. (n.d.). Chemistry 104: Synthesis of Aspirin.
  • Aguilar, V. R. C., & Anonas, S. (2023). Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride.
  • Peng, Y., & Song, G. (2000). Heteropolyacid-Catalyzed Synthesis of Aspirin.
  • N/A. (n.d.). SYNTHESIS OF ASPIRIN. Chem21Labs.
  • N/A. (2021). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. Annals of Biomedical and Clinical Research.
  • Bamoharram, F. F., et al. (2007). Catalytic Method for Synthesis of Aspirin by a Green, Efficient and Recyclable Solid Acid Catalyst (Preyssler's Anion) at Room Temperature.
  • Peng, Y., & Song, G. (2000). Heteropolyacid-Catalyzed Synthesis of Aspirin.
  • N/A. (2011). Esterification of Salicylic Acid Using Acidic Ionic Liquid as Catalyst under Microwave Irradiation. Chinese Journal of Applied Chemistry, 28(09), 1096-1098.
  • N/A. (2024). Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients.
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Analysis of reaction kinetics for the formation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics for the Formation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

For researchers, scientists, and drug development professionals, the synthesis of key intermediates like this compound is a foundational step. This molecule, with its distinct cis/trans isomers and bifunctional nature, serves as a critical building block in the production of high-performance polymers and specialized pharmaceutical agents. Optimizing its synthesis is not merely a matter of yield, but of efficiency, selectivity, and cost-effectiveness. A thorough understanding of the reaction kinetics is paramount to achieving these goals.

This guide provides a comparative analysis of the kinetic performance of various catalytic systems for the formation of this compound, primarily through the catalytic hydrogenation of Methyl 4-(hydroxymethyl)benzoate. We will delve into the causality behind experimental choices, present comparative data from relevant studies, and provide robust, self-validating experimental protocols for both synthesis and kinetic analysis.

Synthetic Pathways: An Overview

This compound is predominantly synthesized via the saturation of an aromatic precursor. The most direct and common laboratory- and industrial-scale method is the catalytic hydrogenation of the benzene ring in Methyl 4-(hydroxymethyl)benzoate. This precursor is readily available and allows for a direct, one-step conversion to the desired cyclohexyl derivative.

The primary challenge in this synthesis is achieving high selectivity. The catalyst must efficiently reduce the aromatic ring without promoting the hydrogenolysis (cleavage) of the ester or the hydroxymethyl group, which would lead to undesired byproducts such as methyl cyclohexanecarboxylate or 4-methylcyclohexanecarboxylate.

cluster_main Primary Synthetic Route cluster_side Potential Side Reactions Start Methyl 4-(hydroxymethyl)benzoate Product This compound Start->Product Catalytic Hydrogenation (H₂, Catalyst) Side3 Toluene & other byproducts Start->Side3 Ester & Hydroxyl Hydrogenolysis Side1 Methyl Cyclohexanecarboxylate Product->Side1 Hydroxyl Group Hydrogenolysis Side2 4-Methylcyclohexanecarboxylate Product->Side2 Ester Group Hydrogenolysis

Caption: Primary synthetic route and potential side reactions.

Comparative Kinetic Analysis of Catalytic Systems

The choice of catalyst is the single most critical factor governing the rate and selectivity of arene hydrogenation. The ideal catalyst offers a high turnover frequency (TOF) for ring saturation while exhibiting minimal activity towards C-O bond hydrogenolysis under mild conditions. We will compare the three major classes of heterogeneous catalysts: Ruthenium, Rhodium, and Palladium.

Causality of Catalyst Selection
  • Ruthenium (Ru) and Rhodium (Rh): These Group 8 and 9 metals are widely regarded as the most effective catalysts for the hydrogenation of aromatic rings.[1] Their high activity stems from their optimal hydrogen dissociation capability and the appropriate adsorption energy of the aromatic ring on the metal surface.[2] For substrates like benzoic acid and its esters, Ru and Rh catalysts can drive the reaction to completion under relatively mild conditions (e.g., 50-100°C, 4-10 MPa H₂), often with excellent selectivity for the desired cyclohexyl derivative.[2][3]

  • Palladium (Pd): While highly active for many hydrogenation reactions, Pd can be overly aggressive for this specific transformation. It has a greater propensity to catalyze hydrogenolysis, particularly of benzylic C-O bonds.[1] This can lead to the formation of byproducts where the hydroxymethyl group is cleaved. However, under carefully controlled, mild conditions, Pd/C remains a viable and cost-effective option.[2]

  • Nickel (Ni): Raney Nickel and supported Ni catalysts are cost-effective alternatives to precious metals. However, they typically require more forcing conditions (higher temperatures and pressures) to achieve comparable reaction rates, which can compromise selectivity.[4] Kinetic studies on related systems, such as the hydrogenation of aromatic nitro compounds, show that the intrinsic reaction rate on Ni can be fast, but the overall process is often limited by mass transfer under typical conditions.[5]

Reaction Mechanism on Heterogeneous Catalysts

The hydrogenation of an aromatic ring on a metal surface follows the general Horiuti-Polanyi mechanism. The key steps are:

  • Adsorption: Both hydrogen and the aromatic substrate (Methyl 4-(hydroxymethyl)benzoate) adsorb onto the catalyst surface.

  • Hydrogen Dissociation: Molecular hydrogen (H₂) dissociates into atomic hydrogen (H) on the metal surface.

  • Stepwise Hydrogen Addition: The adsorbed aromatic ring is sequentially hydrogenated by the surface-bound hydrogen atoms. This proceeds through various partially hydrogenated intermediates (e.g., cyclohexadiene, cyclohexene derivatives).

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Selectivity is determined by the relative rates of ring hydrogenation versus the hydrogenolysis of the ester and hydroxymethyl groups. Catalysts like Ru and Rh favor the adsorption of the aromatic ring in a way that facilitates hydrogenation, while minimizing the interactions that lead to C-O bond cleavage.

G cluster_gas Bulk Phase cluster_surface Catalyst Surface cluster_product Bulk Phase H2 H₂ (gas) H_ads H (adsorbed) H2->H_ads Adsorption & Dissociation Substrate Substrate (liquid) Sub_ads Substrate (adsorbed) Substrate->Sub_ads Adsorption Cat_Surface Active Sites Intermediate Partially Hydrogenated Intermediate Sub_ads->Intermediate + H Prod_ads Product (adsorbed) Intermediate->Prod_ads + 5H (stepwise) Product Product (liquid) Prod_ads->Product Desorption

Caption: Simplified mechanism of aromatic hydrogenation on a catalyst surface.

Comparative Kinetic Data
Catalyst SystemSubstrateTemp (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)Key Kinetic Insights & Reference
5% Rh/C Benzoic Acid501099.1>99 (to Cyclohexanecarboxylic Acid)Extremely high activity at low temperature. Rate is highly dependent on H₂ pressure.[3]
5% Ru/C Benzoic Acid501085.6>99 (to Cyclohexanecarboxylic Acid)High activity, slightly lower than Rh/C under identical mild conditions.[3]
5% Pd/C Benzoic Acid501045.5>99 (to Cyclohexanecarboxylic Acid)Significantly lower activity than Rh or Ru at low temperatures. Requires more forcing conditions.[3]
Raney Ni Benzene125-17510~100>99 (to Cyclohexane)Requires higher temperatures. Kinetics often show zero-order dependence on the aromatic substrate.[4]
Rh-Pt/Carrier + Lewis Acid Substituted Arenes<500.1HighHighCooperative system accelerates rate up to 30x compared to conventional methods under ambient pressure.[6]

Expert Interpretation: The data strongly supports the choice of Rhodium or Ruthenium on a carbon support as the most kinetically favorable catalysts. They offer the highest reaction rates at the mildest conditions, which is crucial for preserving the sensitive functional groups and maximizing selectivity. While Pd/C is less active, it can be a suitable choice if reaction time is not a critical constraint and cost is a primary driver.

Experimental Protocols for Synthesis and Kinetic Analysis

A self-validating experimental design is crucial for obtaining reliable and reproducible kinetic data. The following protocols outline a robust workflow.

Protocol 1: Catalytic Hydrogenation of Methyl 4-(hydroxymethyl)benzoate

This protocol details a standard lab-scale synthesis using a batch reactor.

Materials & Equipment:

  • Methyl 4-(hydroxymethyl)benzoate (≥98%)[7][8]

  • 5% Ruthenium on Carbon (Ru/C) catalyst (50% wet)

  • Methanol (Anhydrous)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet, pressure gauge, and sampling valve.

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Charging Reactants: To the autoclave, add Methyl 4-(hydroxymethyl)benzoate (e.g., 10.0 g, 60.2 mmol) and methanol (100 mL).

  • Catalyst Addition: Under a nitrogen atmosphere (to prevent pre-exposure of the catalyst to air), add the 5% Ru/C catalyst (e.g., 0.5 g, ~5 wt% of substrate).

  • Sealing and Purging: Seal the reactor securely. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80°C).

  • Reaction Monitoring: Maintain constant temperature and pressure. The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. For kinetic studies, follow Protocol 3.2.

  • Cooldown and Depressurization: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with a small amount of methanol.

  • Product Isolation: Combine the filtrate and washings. Remove the methanol solvent using a rotary evaporator to yield the crude product, this compound.

  • Purification (if necessary): The product can be further purified by vacuum distillation or column chromatography if required.

Protocol 2: Workflow for Kinetic Analysis

This protocol describes the process of collecting and analyzing samples to determine the reaction rate.

Objective: To determine the concentration of the reactant and product over time to calculate the reaction rate.

cluster_workflow Kinetic Analysis Workflow A 1. Start Hydrogenation (Protocol 3.1, Steps 1-5) B 2. Take Initial Sample (t=0) Via sampling valve A->B C 3. Collect Samples at Timed Intervals (e.g., 15, 30, 60, 120 min) B->C D 4. Quench & Prepare Sample (Filter catalyst, dilute with solvent) C->D E 5. Inject into GC or HPLC (with internal standard) D->E F 6. Quantify Species (Peak Area vs. Concentration) E->F G 7. Plot Data ([Concentration] vs. Time) F->G H 8. Determine Rate (Calculate initial rate from slope) G->H

Caption: Workflow for a typical kinetic study of the hydrogenation reaction.

Detailed Steps for Sample Preparation and Analysis (Step 4 & 5):

  • Internal Standard: Before starting the reaction, add a known amount of a non-reactive internal standard (e.g., dodecane for GC analysis) to the reaction mixture. This allows for accurate quantification regardless of sample volume variations.

  • Sampling: At each time point, carefully withdraw a small aliquot (~0.2 mL) of the reaction mixture through the sampling valve.

  • Quenching: Immediately pass the hot sample through a small syringe filter (PTFE) into a vial containing a cold solvent (e.g., methanol). This simultaneously quenches the reaction and removes the catalyst.

  • Analysis: Analyze the prepared sample by Gas Chromatography (GC) with a Flame Ionization Detector (FID). Use an appropriate column (e.g., DB-5 or similar) that can resolve the reactant, product, and internal standard.

  • Calibration: Prior to the kinetic run, create a calibration curve for the reactant (Methyl 4-(hydroxymethyl)benzoate) relative to the internal standard to accurately determine its concentration from the GC peak areas.

By plotting the concentration of the reactant versus time, the initial reaction rate can be determined from the slope of the curve at t=0. Repeating this experiment at different temperatures allows for the calculation of the apparent activation energy (Ea) using the Arrhenius equation, providing a deeper understanding of the reaction's temperature dependency.

Conclusion and Recommendations

The formation of this compound via the hydrogenation of its aromatic precursor is a kinetically sensitive process where catalyst selection is paramount.

  • For Maximum Rate and Selectivity: Rh/C and Ru/C catalysts are the superior choice, enabling the reaction to proceed rapidly under mild conditions, thereby minimizing byproduct formation.

  • For Cost-Effectiveness: Pd/C is a viable alternative, though it may require longer reaction times or slightly harsher conditions to achieve full conversion.

  • Future Outlook: Emerging cooperative catalytic systems, such as bimetallic nanoparticles combined with Lewis acids, show immense promise for dramatically accelerating reaction rates under ambient conditions, representing a significant step forward in sustainable chemical synthesis.[6]

A rigorous kinetic analysis, following the protocols outlined in this guide, is essential for any research or development program aiming to optimize this important transformation. By understanding the interplay between catalyst, conditions, and reaction rate, scientists can develop more efficient, selective, and economically viable synthetic processes.

References

  • ResearchGate. Selective hydrogenation of methyl benzoate to benzaldehyde over a manganese‐based catalyst with weak acidity centres. Available from: [Link]

  • ResearchGate. Selective hydrogenation of benzoic acid over Au supported on CeO2 and Ce0.62Zr0.38O2: Formation of benzyl alcohol. Available from: [Link]

  • MDPI. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available from: [Link]

  • Science Japan. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. (2022). Available from: [Link]

  • ACS Publications. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Available from: [Link]

  • TIB. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). Available from: [Link]

  • ResearchGate. Hydrogenation of benzoic acid over different catalysts. Available from: [Link]

  • Semantic Scholar. Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. (2012). Available from: [Link]

  • YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). Available from: [Link]

  • NIH National Center for Biotechnology Information. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available from: [Link]

  • ResearchGate. Kinetic traces of methyl benzoate hydrogenation with 2. Available from: [Link]

  • lookchem.com. Cas 6908-41-4,METHYL (4-HYDROXYMETHYL)BENZOATE. Available from: [Link]

  • ResearchGate. (PDF) Catalytic Hydrogenation of Benzoic Acid. Available from: [Link]

  • Google Patents. CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • NIH National Center for Biotechnology Information. Methyl 4-(hydroxymethyl)benzoate. PubChem Compound Summary for CID 81325. Available from: [Link]

  • ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). Available from: [Link]

  • ResearchGate. Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. Available from: [Link]

  • ResearchGate. Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Available from: [Link]

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A Comparative Guide to the Definitive Structural Elucidation of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of methyl 4-(hydroxymethyl)cyclohexanecarboxylate. We will explore the comprehensive workflow of single-crystal X-ray crystallography, contrasting its definitive, high-resolution output with the complementary, yet often inconclusive, data from spectroscopic methods. Our focus is on not just the "how" but the critical "why" behind experimental choices, offering researchers a robust framework for structural analysis in drug development and materials science.

Introduction: The Need for Unambiguous Structural Data

This compound is a bifunctional organic compound featuring both a hydroxymethyl group and a carboxylate ester on a cyclohexane ring.[1] This structure makes it a versatile building block in organic synthesis, particularly as a precursor for tranexamic acid derivatives.[1] Given its potential applications, obtaining an unambiguous, three-dimensional atomic structure is paramount. Such data is critical for understanding its physicochemical properties, reactivity, and how it might interact with biological targets. While several techniques can provide structural clues, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution picture of a molecule's solid-state conformation and packing.[2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam.[2] The ordered arrangement of molecules in a crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a predictable pattern of reflections.[4] By measuring the angles and intensities of these diffracted X-rays, we can reconstruct a three-dimensional map of the electron density within the crystal, revealing the precise position of each atom.[5]

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.

Experimental Workflow: From Powder to Structure

The complete workflow for solving a molecular structure via X-ray crystallography is a systematic process. Each stage builds upon the last, with quality control checkpoints ensuring the final model is both accurate and reliable.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization Purity >95% is critical Mounting Crystal Mounting & Screening Crystallization->Mounting Select a high-quality single crystal Collection Diffraction Data Collection Mounting->Collection Optimize collection strategy Processing Data Processing & Scaling Collection->Processing Integrate & merge reflections Solution Structure Solution (Phase Problem) Processing->Solution e.g., Direct Methods Refinement Structure Refinement & Validation Solution->Refinement Least-squares optimization Final_Structure Final Structural Model (CIF File) Refinement->Final_Structure Check R-factors, validate geometry

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

PART A: Crystallization

The most significant hurdle in X-ray crystallography is often growing a single crystal of sufficient size and quality.[6] The presence of both a hydrogen-bond donor (-OH) and acceptor (C=O) in this compound suggests that a variety of solvents can be explored.

  • Objective: To grow single crystals of this compound suitable for X-ray diffraction.

  • Prerequisite: The compound must be highly purified (>95%) to facilitate the formation of an ordered crystal lattice. Impurities disrupt this process, leading to poor-quality or no crystals.

  • Method 1: Slow Evaporation

    • Dissolve 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

  • Method 2: Vapor Diffusion

    • Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

PART B: Data Collection

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Procedure:

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]

    • Cryo-cooling: The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a critical step to minimize thermal motion of the atoms and reduce radiation damage, resulting in higher quality data.[7]

    • Data Acquisition: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays are directed at the crystal.[4]

    • The crystal is slowly rotated while a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[2] A complete dataset often requires rotating the crystal through at least 180°.[2]

PART C: Structure Solution and Refinement

This stage is entirely computational.[8]

  • Objective: To convert the raw diffraction data into a final, validated 3D atomic model.

  • Procedure:

    • Data Processing: The collected images are processed to index the reflections, determine the unit cell dimensions and space group, and integrate the intensity of each reflection.[8] The data is then scaled and merged.

    • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods are almost always successful.[7]

    • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, which adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[7][9]

    • Validation: The final model is rigorously checked for chemical and geometric sense. Key indicators of a good refinement are the R-factors (R1 and wR2), which should ideally be low (<0.05 for high-quality data).

Alternative & Complementary Analytical Techniques

While X-ray crystallography provides the definitive structure, other techniques offer valuable, albeit incomplete, information. A multi-technique approach is often employed for comprehensive characterization.

Technique_Comparison center_node Structural Elucidation of This compound xrd X-ray Crystallography xrd->center_node 3D Atomic Coordinates Stereochemistry Solid-State Conformation nmr NMR Spectroscopy nmr->center_node Chemical Environment Atom Connectivity Solution-State Dynamics ms Mass Spectrometry ms->center_node Molecular Weight Molecular Formula ir IR Spectroscopy ir->center_node Functional Groups

Caption: Information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the structure of molecules in solution, providing rich information about atomic connectivity and the chemical environment of nuclei.[10]

  • ¹H NMR: Would confirm the presence of protons on the cyclohexane ring, the hydroxymethyl group (~3.5 ppm), the ester methyl group, and the proton alpha to the ester.[1]

  • ¹³C NMR: Would identify all unique carbon atoms, including the characteristic signal of the ester carbonyl carbon (~170 ppm).[1]

  • Causality & Limitations: NMR excels at showing which atoms are connected to which, and it reflects the molecule's average conformation in solution. However, it does not provide the precise bond lengths, bond angles, or torsional angles that define a molecule's 3D shape in the solid state. It cannot, by itself, definitively distinguish between cis and trans isomers without extensive 2D NMR experiments and comparison to standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.

  • Expected Data: For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol .[11] An MS experiment would likely show an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 173.1).

  • Causality & Limitations: MS provides the molecular formula, which is a fundamental piece of information for confirming identity. However, it offers no insight into the arrangement of atoms. Isomers with the same molecular formula will have the same molecular weight, making MS incapable of distinguishing them.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

  • Expected Data: The IR spectrum would show characteristic absorption bands for:

    • O-H stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group.

    • C-H stretch: Bands just below 3000 cm⁻¹ from the cyclohexane and methyl groups.

    • C=O stretch: A strong, sharp band around 1730 cm⁻¹ from the ester carbonyl group.[12]

    • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.

  • Causality & Limitations: IR is an excellent, rapid technique for confirming the presence of key functional groups. It provides a molecular "fingerprint" but does not give information on atomic connectivity or 3D structure.

Head-to-Head Comparison

The choice of analytical technique depends on the specific question being asked. For unambiguous structural determination, the advantages of X-ray crystallography are clear.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Yield Definitive 3D atomic coordinates, bond lengths, angles, absolute stereochemistry, packing.Atomic connectivity, chemical environment, solution-state conformation/dynamics.Molecular weight, elemental formula.Presence of functional groups.
Resolution Atomic (~0.1 Å)[10]Indirect, through-bond/space correlations.Provides m/z value.Group vibrational frequencies.
Sample State Solid (single crystal)SolutionGas/Solution/SolidSolid/Liquid/Gas
Key Advantage Unambiguous and definitive structural proof.[6]Excellent for dynamic systems and solution-state analysis.[10]High sensitivity and accuracy for molecular weight.Fast, simple, and excellent for functional group identification.
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtain.[3][6]Cannot provide precise 3D coordinates; can be ambiguous for complex stereoisomers.Provides no isomeric or stereochemical information.Provides no connectivity or 3D structural information.

Conclusion

For the structural elucidation of this compound, spectroscopic methods like NMR, MS, and IR provide essential, complementary pieces of the puzzle. They can confirm the molecular formula, identify functional groups, and map out atomic connectivity. However, they fall short of providing the complete, unambiguous three-dimensional structure.

Single-crystal X-ray crystallography stands alone in its ability to deliver a high-resolution, definitive atomic model.[6] It reveals the precise bond lengths, bond angles, stereochemistry, and intermolecular interactions within the crystal lattice. For researchers in drug development and materials science, where such detailed structural knowledge is non-negotiable for understanding function and designing new molecules, X-ray crystallography is not just an alternative; it is the authoritative and indispensable final word.

References

  • Vertex AI Search. (n.d.). Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
  • SelectScience. (n.d.). Data Collection and Processing for Single Crystal X-ray Analysis.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Chemistry For Everyone. (2025, August 10). How Does XRD Compare To Other Analytical Techniques?
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 3, 2026, from [Link]

  • The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved January 3, 2026, from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 3, 2026, from [Link]

  • SlidePlayer. (n.d.). Structure solution and refinement: introductory strategies.
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  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved January 3, 2026, from [Link]

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A Comparative Guide to the Bioactivity of Cis- and Trans-Isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. This guide provides an in-depth comparative analysis of the potential bioactivities of the cis- and trans-isomers of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. While direct comparative studies on this specific compound are not extensively available in public literature, this guide synthesizes information from analogous structures and established principles of stereoisomerism to provide a predictive framework and detailed experimental protocols for its comprehensive evaluation.

The cyclohexane ring is a prevalent scaffold in numerous biologically active compounds, prized for its three-dimensional structure and conformational rigidity, which allows for precise positioning of functional groups for optimal interaction with biological targets[1]. The orientation of substituents on this ring as cis (on the same side) or trans (on opposite sides) can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

A salient example is tranexamic acid, a closely related 4-substituted cyclohexanecarboxylic acid derivative. In this case, the antifibrinolytic activity resides exclusively in the trans-isomer, while the cis-isomer is inactive[2]. This stark difference underscores the critical importance of stereochemistry in this class of compounds and forms a strong basis for postulating differential bioactivity for the isomers of this compound.

This guide will explore the anticipated differences in the anti-inflammatory and antimicrobial activities of these isomers, providing detailed, step-by-step methodologies for their assessment.

Predicted Comparative Bioactivity

Based on the structure-activity relationships of related cyclohexane derivatives, it is hypothesized that the trans-isomer of this compound will exhibit more potent biological activity than the cis-isomer. The trans configuration typically results in a more linear and rigid structure, which may facilitate more effective binding to target enzymes or receptors.

Table 1: Predicted Bioactivity Profile of this compound Isomers

Biological ActivityPredicted Potency of cis-IsomerPredicted Potency of trans-IsomerRationale
Anti-inflammatory LowerHigherThe more linear trans structure may better fit into the active site of inflammatory enzymes like cyclooxygenases.
Antimicrobial LowerHigherStereochemistry can influence the ability to disrupt microbial cell membranes or interact with intracellular targets.
Cytotoxicity LowerPotentially HigherIncreased biological activity can sometimes correlate with increased cytotoxicity.

Experimental Protocols

To empirically validate these predictions, a series of robust in vitro assays are recommended. It is imperative to first assess the cytotoxicity of the compounds to ensure that any observed anti-inflammatory or antimicrobial effects are not simply a result of cell death.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of mitochondrial function and, by extension, cell viability.[3][4]

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages for subsequent anti-inflammatory studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cis- and trans-isomers of this compound in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common mechanism of action for anti-inflammatory drugs[6]. The inhibitory potential of the isomers can be assessed using commercially available COX-1 and COX-2 inhibitor screening assay kits.

Protocol (based on a colorimetric assay):

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test isomer (at various concentrations).

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to all wells except the background wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 10-15 minutes. Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each isomer concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[3][4].

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cis- and trans-isomers in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Experimental Workflow

To provide a clear overview of the proposed experimental plan, the following workflow diagram is presented.

G cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison Cis cis-Isomer Stock Cytotoxicity MTT Assay (Cell Viability) Cis->Cytotoxicity AntiInflammatory COX Inhibition Assay (IC50 Determination) Cis->AntiInflammatory Antimicrobial Broth Microdilution (MIC Determination) Cis->Antimicrobial Trans trans-Isomer Stock Trans->Cytotoxicity Trans->AntiInflammatory Trans->Antimicrobial Cytotoxicity->AntiInflammatory Proceed if non-toxic at active concentrations Cytotoxicity->Antimicrobial Proceed if non-toxic at active concentrations Analysis Compare IC50 and MIC values of cis- and trans-isomers AntiInflammatory->Analysis Antimicrobial->Analysis

Caption: Experimental workflow for the comparative bioactivity assessment.

Interpreting the Outcomes: A Mechanistic Perspective

Should the experimental data align with the hypothesis, with the trans-isomer demonstrating superior anti-inflammatory and antimicrobial activity, it would suggest that the spatial orientation of the hydroxymethyl and methyl carboxylate groups is crucial for target engagement. A more linear conformation of the trans-isomer may allow for more favorable van der Waals interactions and hydrogen bonding within the active site of enzymes like COX or microbial target proteins.

Conversely, if the cis-isomer exhibits greater potency, it would imply that a more compact, bent conformation is preferred for binding. In either scenario, the data generated from these assays will provide invaluable insights into the structure-activity relationship of this class of compounds, guiding future drug design and development efforts.

Conclusion

The stereochemical configuration of this compound is predicted to be a key determinant of its biological activity. Drawing parallels with the established activity profile of tranexamic acid, it is reasonable to hypothesize that the trans-isomer will exhibit more potent anti-inflammatory and antimicrobial effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate this hypothesis. The resulting data will not only elucidate the specific bioactivities of these isomers but also contribute to the broader understanding of structure-activity relationships in cyclohexane-based therapeutic agents.

References

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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 3, 2026, from [Link]

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  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. (2025, August 6). Retrieved January 3, 2026, from [Link]

  • Clinical pharmacology of tranexamic acid - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Tranexamic Acid and Its Potential Anti-Inflammatory Effect: A Systematic Review - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Anti-inflammatory effect of tranexamic acid on adult cardiac surgical patients: A PRISMA-compliant systematic review and meta-analysis - Frontiers. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of the Antimicrobial and Herbicidal Activities of Some Transition Metal Ions Complexes with the Tranexamic Acid - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Validation of the antibacterial effect of topically applied tranexamic acid using in vitro and in vivo models - NIH. (2024, May 14). Retrieved January 3, 2026, from [Link]

  • Effect of Tranexamic Acid against Staphylococcus spp. and Cutibacterium acnes Associated with Peri-Implant Infection: Results from an In Vitro Study - NIH. (2022, February 16). Retrieved January 3, 2026, from [Link]

Sources

A Comparative Guide to Linker Stability: Benchmarking Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Against Established Linker Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of a targeted therapeutic's success. This is particularly true in the field of antibody-drug conjugates (ADCs), where the linker connects a monoclonal antibody to a potent cytotoxic payload.[1] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload release at the tumor site.[1] This guide provides an objective comparison of the stability of a linker derived from Methyl 4-(hydroxymethyl)cyclohexanecarboxylate against other common linker types, supported by a proposed experimental framework for their evaluation.

The choice of linker chemistry has a profound impact on the pharmacokinetic profile and overall performance of a conjugate.[1] Linkers are broadly categorized as either cleavable or non-cleavable, with their stability profiles dictating the mechanism and location of drug release.[1][2] Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers release the payload upon complete degradation of the antibody in the lysosome.[1][3]

Introducing the Linkers for Comparison

This guide will compare the stability of a hypothetical linker derived from This compound against three classes of established cleavable linkers and one non-cleavable linker.

  • This compound-Derived Linker: This molecule serves as a versatile building block in organic synthesis.[4] For the purpose of this guide, we will consider a linker where a drug is conjugated through the hydroxymethyl group, and the methyl ester is part of the linkage to a larger scaffold or antibody. The key feature of this linkage is a simple, aliphatic ester bond. Its stability will be benchmarked to determine its classification as either cleavable or non-cleavable under physiological conditions.

  • pH-Sensitive Linker (Hydrazone): These linkers are designed to be stable at the neutral pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[5][6][7] This pH-dependent cleavage allows for intracellular drug release following internalization of the conjugate.[5]

  • Enzyme-Cleavable Linker (Valine-Citrulline): This dipeptide linker is a well-established protease-sensitive linker.[8][9] It is designed to be cleaved by enzymes, such as Cathepsin B, that are highly expressed in the lysosomes of tumor cells.[8][9][10] This enzymatic cleavage releases the payload within the target cell.[9]

  • Glutathione-Sensitive Linker (Disulfide): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione is significantly higher.[][12] This differential stability allows for selective drug release inside the cell.[]

  • Non-Cleavable Linker (Thioether): A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which forms a stable thioether bond with the antibody.[3] These linkers are highly stable in circulation and do not have a specific cleavage trigger.[1][3] The drug is released only after the entire antibody-drug conjugate is internalized and the antibody is degraded in the lysosome.[3]

Experimental Design for Stability Benchmarking

To objectively compare the stability of these linkers, a series of in vitro assays are proposed. These assays will simulate the different physiological environments a linker would encounter, from circulation in the blood to the intracellular compartments of a target cell.

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis Linker_Drug_Conjugates Synthesize Linker-Drug Conjugates Purification Purify and Characterize Conjugates Linker_Drug_Conjugates->Purification Plasma Plasma Stability (pH 7.4, 37°C) Purification->Plasma pH_5_5 Acidic Stability (pH 5.5, 37°C) Purification->pH_5_5 GSH Reductive Stability (+ Glutathione, pH 7.4, 37°C) Purification->GSH Enzyme Enzymatic Stability (+ Cathepsin B, pH 5.5, 37°C) Purification->Enzyme Sampling Time-Point Sampling (0, 1, 6, 24, 48h) Plasma->Sampling pH_5_5->Sampling GSH->Sampling Enzyme->Sampling LCMS LC-MS Analysis (Quantify Intact Conjugate) Sampling->LCMS Data Data Analysis (Calculate % Intact Conjugate) LCMS->Data caption Figure 1. Experimental workflow for comparative linker stability assessment. G cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers cluster_triggers Cleavage Triggers / Conditions Hydrazone Hydrazone Linker ValCit Val-Cit Linker Disulfide Disulfide Linker Ester Ester Linker (this compound) Thioether Thioether Linker Acid Acidic pH (Endosome/Lysosome) Acid->Hydrazone Enzyme Enzymes (e.g., Cathepsin B) Enzyme->ValCit GSH Glutathione (Intracellular) GSH->Disulfide Degradation Antibody Degradation (Lysosome) Degradation->Ester Degradation->Thioether caption Figure 2. Cleavage mechanisms of different linker types.

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional molecule pivotal in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its potential for process-related impurities and degradation products. This guide provides an in-depth, objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the robust quantitative analysis of impurities in this compound. We will delve into the causality behind experimental choices, present illustrative data, and provide detailed, field-proven protocols to ensure self-validating and reliable analytical systems.

The Analytical Imperative: Understanding the Impurity Profile

The synthetic routes to this compound often involve the hydrogenation of an aromatic precursor, such as Methyl 4-(hydroxymethyl)benzoate. This process, along with potential degradation pathways, defines the likely impurity profile. A thorough analytical strategy must therefore be capable of separating and quantifying:

  • Process-Related Impurities:

    • Starting Materials: Residual Methyl 4-(hydroxymethyl)benzoate.

    • Isomeric Impurities: The cis-isomer of this compound. The therapeutic efficacy and safety profile can be highly dependent on the stereochemistry of the active molecule, making the separation of cis and trans isomers critical.

    • By-products: Compounds arising from incomplete or over-hydrogenation.

  • Degradation Products:

    • Hydrolysis Product: 4-(hydroxymethyl)cyclohexanecarboxylic acid, formed by the hydrolysis of the methyl ester.

    • Oxidation Product: 4-carboxycyclohexanecarboxylic acid, resulting from the oxidation of the primary alcohol.

Methodological Comparison: GC-FID vs. HPLC-UV

The choice between GC-FID and HPLC-UV is dictated by the physicochemical properties of the analyte and its potential impurities.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Strengths High resolution for volatile and semi-volatile compounds. Robust and widely available instrumentation. Excellent sensitivity for hydrocarbons.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. High precision and adaptability.
Limitations Only suitable for thermally stable and volatile compounds. May require derivatization for polar analytes.Requires a chromophore for UV detection; this compound has a weak chromophore, necessitating low UV wavelength detection. Method development can be more complex.
Typical Application Analysis of volatile impurities, residual solvents, and isomeric purity assessment.Quantification of non-volatile impurities (e.g., starting materials, degradation products) and isomeric separation.

Experimental Design & Protocols

A robust analytical method is one that has been validated to be fit for its intended purpose. The validation of analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical tests.

Gas Chromatography-Flame Ionization Detection (GC-FID) Workflow

GC-FID is an excellent choice for assessing the purity of the main component and quantifying volatile impurities, including the critical separation of cis and trans isomers.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dilute in Solvent (e.g., Methanol) Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into GC Filter->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities (Area % or External Standard) Integrate->Quantify

GC-FID experimental workflow for impurity analysis.

Detailed GC-FID Protocol:

  • Instrumentation and Conditions:

    • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes; ramp at 10 °C/min to 250 °C, hold for 10 minutes.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject the prepared sample into the GC system.

    • Identify and quantify impurities based on their retention times relative to the main peak and/or by using certified reference standards.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Workflow

HPLC-UV is particularly adept at quantifying non-volatile impurities and can be optimized for the challenging separation of the cis and trans isomers.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Sample_H Weigh Sample Dilute_H Dilute in Mobile Phase Sample_H->Dilute_H Filter_H Filter (0.45 µm) Dilute_H->Filter_H Inject_H Inject into HPLC Filter_H->Inject_H Separate_H Separation on C18 Column Inject_H->Separate_H Detect_H UV Detection Separate_H->Detect_H Integrate_H Integrate Peaks Detect_H->Integrate_H Quantify_H Quantify Impurities (External Standard) Integrate_H->Quantify_H

HPLC-UV experimental workflow for impurity analysis.

Detailed HPLC-UV Protocol:

  • Instrumentation and Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C18, 5 µm particle size, 250 x 4.6 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (30:70 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

    • Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample and standards.

    • Quantify impurities using an external standard calibration curve.

Comparative Performance Data (Illustrative)

The following table summarizes hypothetical but representative data from the analysis of a this compound sample using the described methods.

ParameterGC-FIDHPLC-UV
Purity of Main Component (Area %) 99.5%99.2%
Detected Impurities cis-isomer (0.25%), Unidentified volatile impurity (0.1%), Residual Methanol (0.15%)cis-isomer (0.26%), 4-(hydroxymethyl)cyclohexanecarboxylic acid (0.3%), Methyl 4-(hydroxymethyl)benzoate (0.15%), Unidentified polar impurity (0.09%)
LOD for cis-isomer 0.01%0.02%
LOQ for cis-isomer 0.03%0.06%
Linearity (R²) for key impurities >0.999>0.998
Precision (%RSD, n=6) < 2.0%< 3.0%
Accuracy (Recovery %) 98-102%97-103%

Interpretation of Data:

The slight difference in purity can be attributed to the different selectivity of the methods. HPLC is more sensitive to non-volatile and polar impurities like the starting material and the hydrolysis product, while GC-FID is better for detecting volatile impurities like residual solvents and provides excellent resolution for the isomeric impurity.

Conclusion and Recommendations

Both GC-FID and HPLC-UV are powerful and complementary techniques for the comprehensive quantitative analysis of impurities in this compound.

  • GC-FID is highly recommended for routine quality control focusing on the purity of the main component and the quantification of volatile and isomeric impurities. Its robustness and high resolution make it a reliable workhorse.

  • HPLC-UV is indispensable for a complete impurity profile, particularly for the quantification of non-volatile process-related impurities and degradation products. It serves as a crucial stability-indicating method.

For drug development and regulatory submissions, a dual-method approach is often the most scientifically sound strategy. Employing both GC-FID and HPLC-UV provides a comprehensive and validated understanding of the impurity profile, ensuring the quality, safety, and consistency of the final product. The choice of method should always be guided by a thorough risk assessment of the manufacturing process and the stability of the molecule.

References

  • Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). *Conformation and reactivity. Part VII.

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, understanding the specific disposal protocols for every compound is not merely a procedural task but a critical component of scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, moving beyond simple instruction to explain the causality behind each procedural choice.

Part 1: Foundational Knowledge - Chemical Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. This assessment directly informs waste classification, handling procedures, and personal protective equipment (PPE) selection.

According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] This profile necessitates its management as a regulated hazardous waste.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number 110928-45-5[1][3]
Molecular Formula C₉H₁₆O₃[1][3]
Molecular Weight 172.22 g/mol [1][3]
Appearance Solid or Liquid[4]
Boiling Point ~127 - 134 °C[4]
Flash Point > 110 °C[4]
Hazards Acute toxicity (oral), Skin irritant, Eye irritant, Respiratory irritant[1]

This data is critical; for instance, while the flash point is relatively high, the chemical's irritant nature dictates the stringent handling protocols that follow.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must align with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[8][9]

Phase I: Immediate Pre-Disposal Safety

1. Personal Protective Equipment (PPE): Before handling the waste container, ensure appropriate PPE is worn. This is a non-negotiable first line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety glasses or goggles.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[10]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[1]

2. Spill Management: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3][10]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels for the primary absorption of large spills.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]

Phase II: Waste Containment and Labeling

1. Waste Characterization and Segregation: This compound must be treated as a hazardous chemical waste.

  • Causality: It is critical to segregate this waste stream from others. Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire.[11][12] Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers unless specified as acceptable by your institution's Environmental Health and Safety (EHS) department.

2. Container Selection: The integrity of the waste container is essential to prevent leaks and exposures.[11]

  • Material Compatibility: The container must be made of a material compatible with this compound. The original product container is often a suitable option.

  • Secure Closure: The container must have a tight-fitting, screw-on lid to prevent leakage and the escape of vapors.[5] Containers must remain closed at all times except when waste is being added.[5][13]

3. Hazardous Waste Labeling: Proper labeling is an EPA and OSHA requirement, ensuring that hazards are clearly communicated to all personnel.[13]

  • Content Identification: Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

  • Hazard Communication: The label must clearly indicate the associated hazards (e.g., "Irritant," "Harmful").

Phase III: Accumulation and Final Disposal

1. Satellite Accumulation Area (SAA): Federal regulations allow for the temporary collection of hazardous waste in designated SAAs.[5][13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Volume Limits: Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).

2. Arranging for Final Disposal: Laboratory personnel are not authorized to dispose of hazardous chemicals down the drain or in regular trash.

  • Professional Disposal: The final step is to contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will contract with a licensed professional waste disposal service to ensure the material is managed and disposed of in compliance with all federal and state regulations.[1][12]

The diagram below illustrates the decision-making and operational workflow for proper disposal.

G start Waste Generation: This compound characterize Step 1: Characterize Waste Is it hazardous? start->characterize Begin Disposal Process ppe Step 2: Don PPE (Gloves, Goggles, Lab Coat) characterize->ppe Yes (Irritant, Harmful) segregate Step 3: Segregate Waste (Avoid Incompatibles) ppe->segregate containerize Step 4: Containerize & Label - Compatible Container - Secure Lid - Full Chemical Name - Hazard Warning segregate->containerize store Step 5: Store in SAA - At/Near Point of Generation - Container Closed containerize->store contact_ehs Step 6: Arrange Final Disposal Contact EHS for Pickup store->contact_ehs end_node Disposal by Licensed Contractor contact_ehs->end_node

Caption: Disposal workflow for this compound.

Part 3: Advanced Considerations - Waste Minimization and Recycling

In modern chemical and pharmaceutical industries, a "dispose of everything" mentality is being replaced by a more sustainable "cradle-to-grave" lifecycle management approach.[5] For solvents and liquid chemicals, this includes exploring recycling and reclamation.

While individual research labs may generate quantities too small for practical recycling, pilot plants and manufacturing facilities should consider it. Solvent recycling involves processes like distillation to separate the valuable solvent from contaminants, allowing it to be reused.[14][15] This not only reduces the volume of hazardous waste generated but also lowers costs associated with purchasing new materials and disposing of old ones.[15][16] Engaging with specialized chemical recycling services can be a viable, environmentally responsible, and economical alternative for larger-scale operations.[17]

By adhering to these detailed protocols and embracing a forward-thinking approach to waste management, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific and environmental responsibility.

References

  • Solvent Recycling Process Explained: Benefits & Steps. Root Sciences.
  • From Waste to Resource: The Role of Solvent Recycling Systems in Green Manufacturing. (2025).
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Chemical and Solvent Recycling. Clean Harbors.
  • Source Assessment: Reclaiming of Waste Solvent, State of the Art. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • The Ultimate Evidence-Based Guide to Solvent Recycling. (2022). Solvent Waste Management Inc.
  • MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate.
  • Methyl 4-hydroxycyclohexanecarboxylate. PubChem, National Institutes of Health.
  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Cis-Methyl 4-(Hydroxymethyl)Cyclohexanecarboxylate. (2025). CymitQuimica.
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Ethyl 4-hydroxycyclohexanecarboxylate. Fisher Scientific.
  • MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate. Capot Chemical.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. Handling any chemical reagent requires a thorough understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that your focus remains on your research, not on recovering from a preventable incident.

Hazard Assessment: The 'Why' Behind the Protection

Understanding the specific risks associated with this compound is the critical first step in defining the necessary protective measures. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our PPE strategy.[1][2][3]

  • H302/H312/H332 - Harmful if swallowed, in contact with skin, or if inhaled : This triple threat underscores the compound's systemic toxicity, meaning it can cause harm after entering the body through multiple routes.[1] Our PPE must therefore create a comprehensive barrier.

  • H315 - Causes skin irritation : Direct contact can lead to localized redness, inflammation, or dermatitis.[1][2][3] This necessitates robust hand and body protection.

  • H319 - Causes serious eye irritation : Splashes pose a significant risk, capable of causing serious, potentially lasting damage to the eyes.[1][2][3] This makes appropriate eye protection non-negotiable.

  • H335 - May cause respiratory irritation : Inhalation of vapors, mists, or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3] Engineering controls and, in some cases, respiratory protection are essential.

Core PPE Requirements: Your Non-Negotiable Lab Armor

The level of PPE required is directly proportional to the scale and nature of the procedure. A risk-based approach is always superior to a one-size-fits-all checklist. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task/Operation Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Prep < 10 gSafety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot required if performed in a chemical fume hood or ventilated balance enclosure
Solution Preparation < 1 LChemical splash gogglesNitrile gloves (double-gloved recommended)Standard lab coatNot required if performed in a chemical fume hood
Reaction Setup/Workup > 1 L or heated reactionsChemical splash goggles and a face shieldHeavier-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatRequired if not in a fume hood; use a respirator with organic vapor cartridges.[2][4]
Spill Cleanup AnyChemical splash goggles and a face shieldChemical-resistant gloves (e.g., neoprene, butyl rubber)Chemical-resistant suit or apronRespirator with organic vapor/particulate cartridges (e.g., ABEK-P2).[2][4]

Detailed PPE Protocols & Rationale

Simply having PPE is not enough; selecting the right type and using it correctly is what ensures safety.

Eye and Face Protection

The potential for serious eye irritation (H319) makes this a critical control point.[1][2]

  • Minimum Requirement: For any handling of the chemical, ANSI Z87.1-compliant (or equivalent, like EN166 in the EU) safety glasses with side shields are mandatory.[4]

  • Upgrading to Goggles: When handling liquid solutions where splashing is possible (e.g., transfers, solution preparations), upgrade to chemical splash goggles. Goggles form a seal around the eyes, offering superior protection from splashes that can come from various angles.

  • Adding a Face Shield: For larger volume work (>1L) or operations with a higher risk of splashing or energetic failure (e.g., reactions under pressure), a full-face shield must be worn over chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.

Hand Protection

The warning "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) necessitates careful glove selection.[1]

  • Glove Material: Standard nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Neoprene or butyl rubber gloves often provide longer breakthrough times for organic esters.

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[2][4] When work is complete, use a proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[2][4] Dispose of contaminated gloves immediately in the designated chemical waste container.[4]

Respiratory Protection

The risk of respiratory irritation (H335) is best managed with engineering controls.

  • Primary Control: All work with this compound should be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[2]

  • When Respirators are Needed: In situations where a fume hood is not feasible or during a large spill or emergency, respiratory protection is required. The choice of respirator depends on the specific exposure.

The following workflow diagram outlines the decision-making process for selecting appropriate respiratory protection.

PPE_Respiratory_Decision_Tree start Start: Assess Task Involving This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood no_respirator Standard PPE sufficient. No respirator required. fume_hood->no_respirator  Yes   outside_hood Task is outside a fume hood. Assess exposure risk. fume_hood->outside_hood  No   aerosol_risk Is there a risk of generating vapors, mists, or aerosols? (e.g., heating, sonicating, large spill) outside_hood->aerosol_risk ov_cartridge Use air-purifying respirator with Organic Vapor (OV) cartridges. (e.g., Type ABEK-P2 EU / OV/AG/P99 US) aerosol_risk->ov_cartridge  Yes   reassess Re-evaluate procedure. Can it be moved to a fume hood? aerosol_risk->reassess  No  

Caption: Respiratory Protection Decision Workflow

Procedural Integrity: Donning, Doffing, and Disposal

Cross-contamination is a frequent cause of exposure. A disciplined approach to putting on and taking off PPE is a self-validating system for safety.

Step-by-Step Donning Protocol
  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the coat.

  • Respirator (if needed): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal. If double-gloving, don the first pair, then the second.

Step-by-Step Doffing & Disposal Protocol

The goal is to touch contaminated items only with other contaminated items.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves using a proper removal technique. Dispose of them in a designated, lined chemical waste bin.

  • Face Shield/Apron: Remove the face shield and/or apron. If they are disposable, place them in the chemical waste bin. If reusable, clean and store them appropriately.

  • Goggles and Lab Coat: Remove your lab coat and goggles. Hang the coat in its designated storage area.

  • Inner Gloves: Now, with clean hands, you can safely remove your inner gloves. Dispose of them in the chemical waste bin.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][4]

Chemical Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as hazardous waste.[4]

  • Rinsate and Solutions: Do not pour any solution containing this compound down the drain.[4] Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Empty Containers: Dispose of the original product container as unused product unless thoroughly decontaminated.[4]

  • Professional Disposal: All chemical waste must be handled by a licensed professional waste disposal service.[4]

Emergency Protocols in Case of Exposure

If an exposure occurs despite precautions, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5]

By integrating these principles and protocols into your daily laboratory workflow, you build a robust barrier against chemical exposure, ensuring that your valuable work can proceed both productively and safely.

References

  • MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate . Capot Chemical.

  • Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 . PubChem - NIH.

  • MSDS of methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate . Capot Chemical Co., Ltd.

  • Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98% . Cole-Parmer.

  • SAFETY DATA SHEET - Cis-Methyl 4-(Hydroxymethyl)Cyclohexanecarboxylate . CymitQuimica.

  • SAFETY DATA SHEET - Ethyl 4-hydroxycyclohexanecarboxylate . Fisher Scientific.

  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester . Fisher Scientific.

  • SAFETY DATA SHEET - 4-Methylcyclohexene-1-boronic acid . Fisher Scientific.

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council.

  • Methyl 3-(hydroxymethyl)cyclohexanecarboxylate Safety Data Sheet . AK Scientific, Inc.

  • trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate . BLD Pharm.

  • SAFETY DATA SHEET - 4-Methylcyclohexene . MilliporeSigma.

  • (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% . AChemBlock.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.